5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDXZZOONBDILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857661 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-53-4 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a reactive sulfonyl leaving group, a versatile bromine handle for cross-coupling, and a nucleophilic amino group—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic and characterization workflow, details its reactivity, and explores its proven applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form a privileged scaffold in numerous FDA-approved drugs.[1] The strategic placement of its functional groups dictates its unique chemical behavior and utility.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1379324-53-4 | [2][3] |
| Molecular Formula | C₅H₆BrN₃O₂S | [2] |
| Molecular Weight | 252.09 g/mol | [2][3] |
| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [2] |
| SMILES | CS(=O)(=O)c1nc(N)c(Br)cn1 | N/A |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds[4] |
| Purity | Commercially available at ≥95% | [2] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol | Inferred from related compounds[4] |
Synthesis and Spectroscopic Characterization
While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a reliable and logical laboratory-scale pathway can be proposed based on fundamental pyrimidine chemistry. The following protocol illustrates a common strategy starting from a commercially available precursor.
Proposed Synthetic Pathway
The synthesis leverages a two-step process: the selective bromination of an electron-rich aminopyrimidine followed by the oxidation of a thioether to the target sulfone. The thioether is a crucial precursor as the sulfone group is difficult to install directly but is readily formed via oxidation.
Caption: Proposed two-step synthesis of the target compound.
Illustrative Experimental Protocol
Objective: To synthesize this compound from 2-(Methylthio)pyrimidin-4-amine.
Step 1: Electrophilic Bromination
-
Reaction Setup: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(methylthio)pyrimidin-4-amine (1.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath. The use of DMF facilitates the dissolution of the starting material and the subsequent reaction.
-
Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in DMF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C. NBS is a mild and highly selective brominating agent for electron-rich aromatic systems, minimizing over-bromination.[5]
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.
-
Work-up: Quench the reaction by pouring it into ice water, leading to the precipitation of the crude product. Filter the solid, wash thoroughly with water to remove DMF and succinimide byproducts, and dry under vacuum.
Step 2: Thioether Oxidation
-
Reaction Setup: Suspend the crude 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) from Step 1 in Dichloromethane (DCM).
-
Reagent Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise to the suspension. The oxidation is highly exothermic; therefore, slow addition is critical to control the reaction temperature. m-CPBA is a common and effective oxidant for converting thioethers to sulfones.
-
Reaction and Monitoring: Stir the mixture at room temperature for 12-16 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess m-CPBA. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product, this compound.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include:
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Expected signals would appear for the four distinct pyrimidine carbons and the methyl carbon of the sulfonyl group.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 252.0 and 254.0, confirming the molecular weight and the characteristic isotopic pattern of a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Caption: Key reactive sites and associated synthetic transformations.
-
C2-Methylsulfonyl Group (SₙAr Reaction): The methylsulfonyl moiety is a superb leaving group due to the ability of the sulfinate anion to stabilize the negative charge.[4][9] The electron-deficient nature of the pyrimidine ring, further activated by the sulfone, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[9][10][11] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), a common strategy in building kinase inhibitors.[12][13][14] The reaction proceeds via a stabilized Meisenheimer intermediate.[15]
-
C5-Bromine Atom (Cross-Coupling Reactions): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method to form carbon-carbon bonds between the pyrimidine C5 position and various aryl or heteroaryl boronic acids/esters.[16][17][18] This reaction is fundamental to extending the molecular scaffold to probe interactions with protein targets.[19]
-
C4-Amino Group (Derivatization): The primary amine at the C4 position serves as a nucleophilic site and a hydrogen bond donor. It can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated, providing another vector for structural diversification and for establishing key interactions within a biological target's binding site.
This orthogonal reactivity allows chemists to perform sequential modifications. For instance, a Suzuki coupling can be performed at the C5-Br position, followed by an SₙAr reaction to displace the C2-sulfonyl group, providing a highly efficient route to complex, polysubstituted pyrimidines.
Applications in Drug Discovery
The 5-bromo-2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[20][21] The pyrimidine core mimics the adenine of ATP, while the substituents are tailored to achieve potency and selectivity.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding pocket. The C4-amino group often forms critical hydrogen bonds with the "hinge region" of the kinase. The C2 and C5 positions are then functionalized to occupy adjacent hydrophobic pockets, conferring selectivity. Derivatives of the core structure have been used to synthesize inhibitors of Aurora Kinase, p38 MAP kinase, and others.[1][13][14]
-
Covalent Inhibitors: The 2-sulfonylpyrimidine moiety itself can act as a "warhead" for covalent inhibitors.[9][15][22] It can react with nucleophilic residues like cysteine within a protein's active site, forming a stable, irreversible covalent bond.[9] This strategy can lead to drugs with enhanced potency and prolonged duration of action. The reactivity can be finely tuned by modifying the substituents on the pyrimidine ring.[15][22]
-
Other Therapeutic Areas: The 5-bromopyrimidine motif is also found in drugs targeting other protein classes. For example, the structure of Macitentan, a dual endothelin receptor antagonist, incorporates a 5-bromo-2-pyrimidinyl group, highlighting the broad utility of this scaffold.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from closely related analogues like 5-Bromo-2-(methylsulfonyl)pyrimidine provide a strong basis for handling procedures.
-
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Eye Irritation (Category 2), H319: Causes serious eye irritation.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
| Protection | Specification |
| Eye/Face | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US). |
| Skin | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. |
-
First Aid Measures:
-
If Inhaled: Move person into fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
If Swallowed: Rinse mouth with water. Call a physician or poison control center immediately.
-
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful tool for drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular libraries. Its proven role as a core scaffold in numerous biologically active compounds, especially kinase inhibitors, underscores its value to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to develop next-generation targeted therapies.
References
-
Messerer, R., Gaessler, C., Gress, V., Jaudzems, K., & Kazmaier, U. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
-
Rohrbach, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Rohrbach, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). Maleimide Derivatives (27). MySkinRecipes. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Nitta, Y., et al. (2020). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Frontiers. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Kumar, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 4. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Synthesis, Characterization, and Application in Drug Discovery
This technical guide provides a comprehensive overview of 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its strategic application as a reactive intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS Number: 1379324-53-4) is a substituted pyrimidine that has garnered significant interest as a versatile intermediate.[1] Its structure is characterized by three key functional groups strategically positioned on the pyrimidine core: a bromine atom at the C5 position, a primary amine at the C4 position, and a methylsulfonyl group at the C2 position. This specific arrangement imparts a unique combination of reactivity and structural features essential for its role in drug discovery.
The methylsulfonyl moiety (-SO₂CH₃) is a powerful electron-withdrawing group, rendering the pyrimidine ring electron-deficient. This electronic property makes the C2 and C4 positions susceptible to nucleophilic attack. Crucially, the methylsulfonyl group is an excellent leaving group, particularly in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various nucleophilic fragments to the pyrimidine scaffold.[2] The bromine atom at the C5 position offers an additional, orthogonal site for chemical modification, typically through transition-metal-catalyzed cross-coupling reactions.
A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrN₃O₂S | [1] |
| Molecular Weight | 252.09 g/mol | [1] |
| CAS Number | 1379324-53-4 | [1] |
| Appearance | White to off-white solid (predicted) | General |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |
Proposed Synthetic Pathway and Experimental Protocols
While a specific, peer-reviewed synthesis for this compound is not extensively documented in a single source, a logical and chemically sound two-step pathway can be constructed based on established methodologies for related pyrimidine derivatives. The proposed route begins with the synthesis of the thioether precursor, 5-bromo-2-(methylthio)pyrimidin-4-amine, followed by its oxidation to the target sulfone.
This approach is predicated on the principle that the thioether is more readily synthesized and can be cleanly and efficiently oxidized to the desired sulfone in the final step. The oxidation of thioethers to sulfones is a high-yielding and reliable transformation in organic synthesis.[4]
Protocol 1: Synthesis of 5-bromo-2-(methylthio)pyrimidin-4-amine (Precursor)
This protocol describes a two-stage nucleophilic aromatic substitution sequence starting from commercially available 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chloro groups at the C2 and C4 positions allows for a stepwise and controlled introduction of the methylthio and amino groups.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Ammonia (e.g., 7N solution in methanol)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step A: Methylthiolation. To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium thiomethoxide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Step B: Amination. Cool the reaction mixture back to 0 °C. Add a solution of ammonia in methanol (7N, 3.0 eq) dropwise.
-
Seal the reaction vessel and allow it to stir at room temperature for 16-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification. Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-bromo-2-(methylthio)pyrimidin-4-amine.
Protocol 2: Oxidation to this compound
This protocol details the oxidation of the thioether precursor to the final sulfone product using Oxone®, a stable and effective oxidizing agent.
Materials:
-
5-bromo-2-(methylthio)pyrimidin-4-amine
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting material, 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq), in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Work-up and Purification. Quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Structural Characterization: Predicted Spectroscopic Data
| Analysis | Predicted Data |
| ¹H NMR | Chemical Shift (δ, ppm): ~8.2-8.4 (s, 1H, pyrimidine H-6), ~7.5-8.0 (br s, 2H, -NH₂), ~3.3-3.5 (s, 3H, -SO₂CH₃). The exact shifts for the amine protons can vary and may exchange with D₂O. |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): ~165-170 (C2-SO₂), ~160-163 (C4-NH₂), ~158-160 (C6), ~105-110 (C5-Br), ~40-42 (-SO₂CH₃). |
| Mass Spec (ESI+) | Predicted m/z: 251.9 / 253.9 [M+H]⁺, showing the characteristic ~1:1 isotopic pattern for a monobrominated compound. |
Note: Predicted shifts are based on standard values and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.
Application in Medicinal Chemistry: A Covalent Warhead
The primary value of this compound in drug discovery lies in its function as an electrophilic building block for covalent inhibitors. The methylsulfonyl group at the C2 position is highly activated towards SₙAr, making it an ideal "warhead" for reacting with nucleophilic residues on a biological target, most commonly a cysteine thiol.[2]
This strategy is particularly prevalent in the design of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many kinase inhibitors are designed to bind within the ATP-binding pocket of the enzyme. By incorporating a reactive group like a 2-sulfonylpyrimidine, an inhibitor can first bind non-covalently and then form a permanent, irreversible covalent bond with a nearby cysteine residue, leading to potent and prolonged target inhibition.
The 4-amino group and the 5-bromo position serve as crucial handles for building out the rest of the inhibitor molecule. These positions are typically elaborated with moieties that confer selectivity and affinity for the target kinase's ATP-binding site, ensuring that the covalent reaction occurs only after the inhibitor is properly oriented.
Safety and Handling
As with related halogenated and sulfonated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate whose strategic combination of functional groups—a highly reactive leaving group, a primary amine, and a site for cross-coupling—makes it an enabling tool for modern drug discovery. The synthetic route, while requiring careful execution, is based on reliable and well-understood organic chemistry principles. Its primary application as a covalent warhead in the design of targeted inhibitors, particularly for kinases, underscores its importance to medicinal chemists seeking to achieve potent and durable pharmacological effects. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this versatile building block in their research programs.
References
-
Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025, August 10). Available at: [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988).
-
Bar-Yehuda, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1845. Available at: [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (2004). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7659–7682. Available at: [Link]
Sources
An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing methylsulfonyl group, and a hydrogen-bond-donating amino group, makes it a highly versatile scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and a discussion of its critical role in the development of kinase inhibitors and other advanced pharmaceutical intermediates.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a bioisostere for purines allows pyrimidine-based molecules to mimic endogenous ligands and interact with the ATP-binding sites of various enzymes, particularly kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
This compound has emerged as a key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of its functional groups allows for precise chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the chemical space of the target's binding site. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group and a hydrogen bond acceptor, influencing the molecule's reactivity and binding affinity. The amino group at the 4-position is a crucial hydrogen bond donor, often forming key interactions with the hinge region of the kinase active site.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| Chemical Formula | C₅H₆BrN₃O₂S | [1] |
| Molecular Weight | 252.09 g/mol | [1] |
| CAS Number | 1379324-53-4 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF (predicted) | |
| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible and efficient synthetic route involves the initial synthesis of a thioether precursor, followed by oxidation to the desired sulfone.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain pure 5-bromo-4-chloro-2-(methylthio)pyrimidine.
Step 2: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine
-
Dissolve 5-bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7 N).
-
Heat the mixture in a sealed tube or a pressure vessel at 80-100 °C for 12-16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford 5-bromo-2-(methylthio)pyrimidin-4-amine.
Step 3: Synthesis of this compound
-
Dissolve 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq) portion-wise.[2][3]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Singlet | H6 of the pyrimidine ring |
| ~7.5 - 8.0 | Broad Singlet | NH₂ protons |
| ~3.3 | Singlet | CH₃ protons of the methylsulfonyl group |
Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (attached to the sulfonyl group) |
| ~160 | C4 (attached to the amino group) |
| ~158 | C6 |
| ~100 | C5 (attached to bromine) |
| ~40 | CH₃ of the methylsulfonyl group |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and isotopic pattern.
-
Expected Molecular Ion (M+) : A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Fragmentation : Common fragmentation pathways may include the loss of the methylsulfonyl group or the bromine atom.[5]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable building block for the synthesis of a variety of kinase inhibitors. The pyrimidine core acts as a scaffold that can be elaborated through reactions at the bromine and amino positions to achieve high affinity and selectivity for the target kinase.
Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. Several approved BTK inhibitors feature a pyrimidine or a related heterocyclic core. The 4-amino group of this compound can participate in crucial hydrogen bonding interactions with the hinge region of the BTK active site. The 5-bromo position allows for the introduction of various substituents via Suzuki or other palladium-catalyzed cross-coupling reactions to occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[6][7]
Caption: Interaction model of a this compound based inhibitor with the BTK active site.
Application in the Development of UNC51-like Kinase 1 (ULK1) Inhibitors
UNC51-like kinase 1 (ULK1) is a key regulator of autophagy, a cellular process that is often hijacked by cancer cells to promote their survival. Inhibition of ULK1 is a promising therapeutic strategy in oncology. Derivatives of 5-bromopyrimidine have been successfully utilized in the synthesis of potent ULK1 inhibitors.[8][9][10] The structural features of this compound make it an attractive starting point for the design of novel ULK1 inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety profile of the closely related 5-Bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8) provides valuable guidance.[11]
-
Hazard Statements : Harmful if swallowed (H302) and causes serious eye irritation (H319).
-
Precautionary Statements :
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[11]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[11]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[11]
-
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined and strategically placed functional groups provide medicinal chemists with a versatile platform for the synthesis of sophisticated molecules, particularly kinase inhibitors. The synthetic route is accessible, and the compound's structure lends itself to rational drug design approaches. As the quest for more selective and potent targeted therapies continues, the importance of building blocks like this compound in the pharmaceutical industry is set to grow.
References
-
Layng, F. I. A. L., et al. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. bioRxiv. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Gogoi, K., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4046-4052. [Link]
-
McLaughlin, M. G., et al. (2010). A Reagent to Access Methyl Sulfones. Organic Syntheses, 87, 257-266. [Link]
-
Lee, J., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 953. [Link]
-
Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Catalytic, Enantioselective Sulfoxidation Using a Vanadium-Schiff Base Complex: An Organic Syntheses Procedure. Angewandte Chemie International Edition, 44(44), 7221-7223. [Link]
-
Kaur, M., et al. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Heterocyclic Chemistry. [Link]
-
University of Glasgow. 1H NMR Spectroscopy. [Link]
-
Finar Limited. Material Safety Data Sheet - Bromothymol blue. (2010). [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. (CN110642788A).
-
Wang, A., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 8(12), 1334-1339. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 694-699. [Link]
-
Al-Obeidi, F. A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Lee, J., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 953. [Link]
-
MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. (2018). [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Al-Hujran, T. A., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 8(45), 42686-42704. [Link]
-
Montanari, D., & Capdeville, R. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7570. [Link]
-
Palomba, R., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(5), 643. [Link]
-
Vasylenko, O., et al. (2025). A reagent to access methyl sulfones. Nature Communications. [Link]
-
Wang, L., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 19(1), 107-111. [Link]
-
Jackowski, K., et al. (2010). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 15(4), 2457-2469. [Link]
-
Gerothanassis, I. P., et al. (2012). 1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]
-
SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
Yagupolskii, L. M., et al. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Russian Journal of Organic Chemistry. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine, a key building block in contemporary drug discovery. The synthesis is presented in a multi-step sequence, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound. The pyrimidine core is a prevalent motif in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine ring, as in the title compound, allows for the fine-tuning of its pharmacological profile.
Introduction: The Significance of Functionalized Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design and development of novel therapeutic agents.[1][3] Its presence in the fundamental building blocks of nucleic acids, DNA and RNA, provides a unique biochemical relevance, allowing pyrimidine-based drugs to interact with a variety of biological targets.[3] The introduction of diverse functional groups onto the pyrimidine ring is a key strategy for modulating the physicochemical properties and biological activity of these molecules. The title compound, this compound, features a synthetically versatile bromine atom, a potent electron-withdrawing methylsulfonyl group, and a hydrogen-bond-donating amine group, making it an attractive intermediate for library synthesis and lead optimization in drug discovery programs.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the commercially available 5-bromouracil. This pathway is designed for scalability and robustness, with each step employing well-established and reliable chemical transformations.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
The initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This transformation is a classic example of converting a pyrimidinedione to its corresponding dichloro derivative, a common strategy to activate the pyrimidine ring for subsequent nucleophilic substitutions.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the amide oxygen atoms of 5-bromouracil on the phosphorus atom of phosphorus pentachloride (PCl5), followed by the elimination of phosphoryl chloride (POCl3) and hydrogen chloride (HCl). Phosphorus oxychloride (POCl3) is often used as a solvent and also acts as a dehydrating agent, driving the reaction to completion.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | CAS Number | Notes |
| 5-Bromouracil | 1.0 | 51-20-7 | Starting material |
| Phosphorus pentachloride (PCl5) | 2.8 | 10026-13-8 | Chlorinating agent |
| Phosphorus oxychloride (POCl3) | - | 10025-87-3 | Solvent and reagent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of 5-bromouracil (1.0 eq) and phosphorus pentachloride (2.8 eq) in phosphorus oxychloride (10 volumes) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude 5-bromo-2,4-dichloropyrimidine, which can be used in the next step without further purification or purified by vacuum distillation or column chromatography.[4][5]
Step 2: Synthesis of 5-Bromo-2-chloro-4-aminopyrimidine
This step involves the regioselective amination of 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position.
Mechanistic Insight
The greater reactivity of the C4 position towards nucleophiles is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto the adjacent nitrogen atom (N3), which is more effective than the delocalization to the nitrogen at N1 for the C2 adduct.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | CAS Number | Notes |
| 5-Bromo-2,4-dichloropyrimidine | 1.0 | 36082-50-5 | Starting material |
| Ammonia (in Dioxane or Methanol) | Excess | 7664-41-7 | Nucleophile |
| 1,4-Dioxane or Methanol | - | 123-91-1 / 67-56-1 | Solvent |
Procedure:
-
A solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol is cooled in an ice bath.
-
A solution of ammonia in the same solvent (excess) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield 5-bromo-2-chloro-4-aminopyrimidine, which can be purified by recrystallization or column chromatography.[2][6]
Step 3: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine
In this step, the remaining chlorine atom at the C2 position is displaced by a methylthio group through a nucleophilic aromatic substitution reaction.
Mechanistic Insight
The reaction proceeds via the attack of the thiomethoxide nucleophile on the electron-deficient C2 carbon of the pyrimidine ring, followed by the departure of the chloride leaving group. The presence of the electron-donating amino group at C4 slightly deactivates the ring towards nucleophilic attack compared to the dichloro precursor, but the reaction proceeds efficiently under appropriate conditions.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | CAS Number | Notes |
| 5-Bromo-2-chloro-4-aminopyrimidine | 1.0 | 696-41-3 | Starting material |
| Sodium thiomethoxide (NaSMe) | 1.1 - 1.5 | 5188-07-8 | Nucleophile |
| N,N-Dimethylformamide (DMF) | - | 68-12-2 | Solvent |
Procedure:
-
To a solution of 5-bromo-2-chloro-4-aminopyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium thiomethoxide (1.1-1.5 eq) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 5-bromo-2-(methylthio)pyrimidin-4-amine, is purified by column chromatography on silica gel.
Step 4: Synthesis of this compound
The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation significantly alters the electronic properties of the pyrimidine ring, making the sulfonyl group a good leaving group for potential further functionalization.
Mechanistic Insight
The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[7][8] With m-CPBA, the reaction involves the electrophilic attack of the peroxyacid oxygen on the nucleophilic sulfur atom. With Oxone®, the active oxidant is potassium peroxymonosulfate (KHSO5).
Diagram of the Oxidation Mechanism:
Caption: Stepwise oxidation of the methylthio group to the methylsulfonyl group.
Experimental Protocol (using m-CPBA)
| Reagent/Solvent | Molar Eq. | CAS Number | Notes |
| 5-Bromo-2-(methylthio)pyrimidin-4-amine | 1.0 | 25983-13-5 | Starting material |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2.2 - 2.5 | 937-14-4 | Oxidizing agent |
| Dichloromethane (DCM) | - | 75-09-2 | Solvent |
Procedure:
-
5-Bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) is dissolved in dichloromethane (DCM).
-
The solution is cooled to 0 °C in an ice bath.
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound as a solid.[9][10]
Experimental Protocol (using Oxone®)
| Reagent/Solvent | Molar Eq. | CAS Number | Notes |
| 5-Bromo-2-(methylthio)pyrimidin-4-amine | 1.0 | 25983-13-5 | Starting material |
| Oxone® | 2.1 - 2.5 | 70693-62-8 | Oxidizing agent |
| Methanol/Water | - | 67-56-1 / 7732-18-5 | Solvent system |
Procedure:
-
5-Bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) is dissolved in a mixture of methanol and water.
-
Oxone® (2.1-2.5 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 2-6 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.[8]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5-Bromouracil | C4H3BrN2O2 | 190.98 | Solid |
| 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | 227.87 | Liquid/Solid |
| 5-Bromo-2-chloro-4-aminopyrimidine | C4H3BrClN3 | 208.45 | Solid |
| 5-Bromo-2-(methylthio)pyrimidin-4-amine | C5H6BrN3S | 219.09 | Solid |
| This compound | C5H6BrN3O2S | 252.09 | Solid |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The described multi-step synthesis is based on fundamental and widely applicable organic transformations, ensuring its accessibility to a broad range of chemistry laboratories. The detailed experimental protocols and mechanistic discussions provide a solid foundation for the successful synthesis of this valuable building block for drug discovery and medicinal chemistry research. The provided information is intended to empower researchers to confidently produce this compound and explore its potential in the development of novel therapeutics.
References
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100111. [Link]
-
Shaikh, M. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137943. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1156. [Link]
-
Patil, V. V., et al. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. The Journal of Organic Chemistry, 81(2), 781–786. [Link]
-
ResearchGate. (n.d.). The oxidation of compound 5 a using M–CPBA to compounds 5 b and 5 c. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
ResearchGate. (n.d.). Scheme 4 Oxidative action of MCPBA toward aryl imines. Retrieved from [Link]
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341. [Link]
-
de Fatima, A., et al. (2020). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 25(18), 4245. [Link]
-
ResearchGate. (n.d.). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid) (selected examples). Retrieved from [Link]
Sources
- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Discovery of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine analogs
An In-Depth Technical Guide to the Discovery of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine Analogs
Authored by a Senior Application Scientist
Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like thymine, cytosine, and uracil, the building blocks of nucleic acids.[1][2] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focal point for the development of a wide array of therapeutic agents.[2][3] These agents span a remarkable range of applications, from anticancer and antiviral drugs to anti-inflammatory and CNS-active agents.[1][3] The this compound core represents a particularly compelling starting point for inhibitor design. This guide provides a technical deep-dive into the rationale, synthesis, and evaluation of analogs based on this scaffold, intended for researchers and professionals in the field of drug development.
The Core Moiety: Deconstructing this compound
The strategic arrangement of substituents on the core pyrimidine ring provides a unique combination of chemical reactivity and potential for biological interaction. Understanding the role of each component is fundamental to designing a successful discovery campaign.
-
2-(Methylsulfonyl) Group: The methylsulfonyl (SO₂Me) moiety is a powerful electron-withdrawing group. Its presence significantly influences the electronic character of the pyrimidine ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution. Furthermore, heteroaryl sulfones have emerged as effective reagents for the covalent modification of cysteine residues in proteins.[4] This opens the possibility of designing targeted covalent inhibitors (TCIs), a strategy that has proven highly effective in kinase inhibitor development.[4]
-
4-Amine Group: The primary amine at the C4 position is a critical hydrogen bond donor. In the context of kinase inhibition, this group frequently forms a key interaction with the "hinge" region of the kinase ATP-binding pocket, a crucial determinant of binding affinity and selectivity.[5]
-
5-Bromo Group: The bromine atom at the C5 position serves two primary purposes. First, it acts as a synthetic "handle." It is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of diverse aryl and heteroaryl groups.[5] This enables a broad exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties. Second, the bromine itself can occupy a hydrophobic pocket within the target protein, contributing to binding affinity.
Logical Framework for Analog Discovery
The discovery process for novel analogs based on this scaffold follows a logical, iterative workflow. The goal is to move from a starting chemical matter to a preclinical candidate by systematically optimizing for potency, selectivity, and drug-like properties.
Caption: A generalized workflow for the discovery of novel kinase inhibitors.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs relies on established and robust chemical transformations. A common approach involves building the substituted pyrimidine core followed by diversification.
General Synthetic Scheme
The construction of the target analogs can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. Nucleophilic substitution is a key reaction in this pathway.[6][7]
Caption: A representative synthetic pathway for analog generation.
Experimental Protocol: Synthesis of a Representative Analog via Suzuki Coupling
This protocol describes the synthesis of a hypothetical analog, 5-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidin-4-amine, using the core scaffold.
Objective: To couple a fluorophenyl group at the C5 position of the pyrimidine ring.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
XPhos (0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂) and the ligand (XPhos). The choice of ligand is critical for coupling efficiency; XPhos is often effective for such transformations.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture. The use of a biphasic system is standard for Suzuki couplings.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the final compound. Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Biological Targets and Mechanism of Action: Kinase Inhibition
The 2,4-disubstituted aminopyrimidine scaffold is a classic framework for kinase inhibitors.[8] A prominent example is Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell cancers like chronic lymphocytic leukemia.[9][10][11] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in these malignancies.[9]
The B-Cell Receptor (BCR) Signaling Pathway
Analogs of this compound are frequently designed to target kinases within critical oncogenic pathways such as the BCR pathway.
Caption: Simplified B-Cell Receptor signaling pathway targeted by BTK inhibitors.
Ibrutinib functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained, irreversible inhibition.[9] The methylsulfonyl group in our core scaffold can be designed to serve a similar function as a leaving group, enabling covalent bond formation with a suitably positioned cysteine in a target kinase.
Structure-Activity Relationships (SAR)
The systematic modification of a lead compound to understand how chemical changes affect biological activity is the essence of SAR studies.[12][13] For the this compound scaffold, SAR exploration typically focuses on the C5 position and the C4 amine.
SAR Data Summary
The following table presents hypothetical SAR data for a series of analogs targeting a generic kinase, illustrating key principles.
| Compound ID | R Group (at C5) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | Rationale for Modification |
| Core-01 | -Br | 850 | >10 | Starting scaffold; modest activity. |
| ANA-02 | -Phenyl | 220 | 5.6 | Introduce aryl group to probe hydrophobic pocket. |
| ANA-03 | -4-Fluorophenyl | 95 | 2.1 | Fluorine can improve metabolic stability and binding. |
| ANA-04 | -4-Methoxyphenyl | 350 | 8.9 | Methoxy group may be too bulky or electronically unfavorable. |
| ANA-05 | -4-(Morpholino)phenyl | 15 | 0.4 | Morpholine adds polarity and improves solubility.[8] |
| ANA-06 | -Thiazole | 55 | 1.2 | Heterocycles can form specific hydrogen bonds.[8] |
Key Insights from SAR:
-
C5 Position: The data suggests that substitution at the C5 position is crucial for potency. Unsubstituted phenyl groups provide a moderate increase in activity, while electron-withdrawing or polar groups in the para position of the phenyl ring (ANA-03, ANA-05) significantly enhance both biochemical and cellular potency.
-
Solubility and Potency: The addition of a morpholine group (ANA-05) often improves aqueous solubility, which can lead to better cell permeability and improved cellular activity, bridging the gap between IC₅₀ and EC₅₀ values.[8]
Protocol: In Vitro Kinase Inhibition Assay
Verifying the biological activity of newly synthesized compounds requires a robust and reproducible assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.
Materials:
-
Target Kinase (e.g., BTK)
-
Kinase Substrate (specific peptide or protein)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Test Compounds (serially diluted in DMSO)
-
Assay Buffer (containing MgCl₂)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and substrate in the appropriate assay buffer. Add this mix to the wells containing the test compounds.
-
Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Incubate the plate for 10 minutes to stabilize the signal. Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
-
Conclusion and Future Directions
The this compound scaffold is a highly versatile and potent platform for the discovery of novel kinase inhibitors. Its well-defined structure-activity relationships and amenability to established synthetic methodologies make it an attractive starting point for drug discovery campaigns targeting a range of diseases, particularly in oncology.[14] Future work in this area will likely focus on developing analogs with improved selectivity to minimize off-target effects and on exploring new therapeutic applications beyond the well-established field of BTK inhibition. The continued integration of structure-based drug design and advanced cellular models will undoubtedly accelerate the translation of promising compounds from this class into clinical candidates.
References
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Wikipedia. Ibrutinib.
- Request PDF. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.
- PMC - NIH. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.
- vjhemonc. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314.
- PMC - PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- PubMed. Ibrutinib for the treatment of chronic lymphocytic leukemia.
- PubMed. (2016). Ibrutinib for treatment of chronic lymphocytic leukemia.
- PubMed. (2017). Ibrutinib modulates the immunosuppressive CLL microenvironment through STAT3-mediated suppression of regulatory B-cell function and inhibition of the PD-1/PD-L1 pathway.
- ResearchGate. Structure-activity relationship of compounds 2, 5, 11, and 15.
- CymitQuimica. This compound.
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- MDPI. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- MDPI. The Development of BTK Inhibitors: A Five-Year Update.
- PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
- PubMed. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives.
- PMC - PubMed Central. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. Ibrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine and its Potential in Drug Discovery
Abstract
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While direct studies on its specific mechanism of action are not extensively documented, its true power lies in its utility as a versatile synthetic intermediate. The strategic placement of a bromine atom, a methylsulfonyl group, and an amine on the pyrimidine core provides multiple reactive handles for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide will explore the chemical properties of this compound and delve into the established mechanisms of action of key classes of therapeutic agents that can be derived from this important scaffold. We will provide insights into the design of novel therapeutics, supported by detailed experimental protocols and pathway visualizations, to empower researchers in their drug discovery endeavors.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] Consequently, synthetic pyrimidine derivatives have been extensively explored and developed as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The diverse biological potential of pyrimidines stems from their ability to mimic endogenous molecules and interact with a variety of biological targets, including enzymes and receptors.[3]
Physicochemical Properties of this compound
While a specific mechanism of action for this compound has not been elucidated in publicly available literature, its chemical architecture makes it a compound of significant interest for synthetic chemists.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃O₂S | [6] |
| Molecular Weight | 252.09 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | [6] |
| Key Functional Groups | Pyrimidine core, Amine (-NH₂), Bromine (-Br), Methylsulfonyl (-SO₂CH₃) | [6] |
The methylsulfonyl group acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions. The bromine atom is amenable to various cross-coupling reactions, and the amine group can be readily functionalized. This trifecta of reactivity allows for the strategic and diverse modification of the pyrimidine core.
Synthetic Utility and Potential Therapeutic Applications
The true value of this compound lies in its potential as a starting material for the synthesis of more complex and biologically active molecules. Below, we explore the mechanisms of action of several classes of drugs that can be synthesized utilizing this versatile scaffold.
Kinase Inhibitors: Targeting Oncogenic Signaling
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] Pyrimidine-based scaffolds are excellent isosteres of the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases and inhibit their activity.[7][9]
Mechanism of Action:
Pyrimidine-based kinase inhibitors act as competitive inhibitors of ATP, preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[10]
Synthetic Strategy:
The amine group of this compound can be used as a key attachment point for moieties that confer specificity for the target kinase. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which can further enhance binding affinity and selectivity.[11]
Experimental Protocol: Synthesis of a Generic Pyrimidine-Based Kinase Inhibitor
Objective: To illustrate a potential synthetic route to a kinase inhibitor using this compound as a starting material.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., 1,4-dioxane/water) is added an aryl boronic acid (1.2 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
A base (e.g., K₂CO₃, 2 eq.) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 5-aryl-2-(methylsulfonyl)pyrimidin-4-amine intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
The 5-aryl-2-(methylsulfonyl)pyrimidin-4-amine intermediate (1 eq.) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
-
A suitable nucleophile (e.g., a primary or secondary amine, 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, 2 eq.) are added.
-
The reaction mixture is heated to 80-120 °C for 6-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield the final kinase inhibitor.
Visualization of Kinase Inhibition:
Caption: Pyrimidine-based kinase inhibitors block oncogenic signaling pathways.
Covalent Inhibitors: The Role of the Sulfonyl Group
The methylsulfonyl group in this compound is a key feature that can be exploited for the development of covalent inhibitors. 2-Sulfonylpyrimidines are known to react with nucleophilic residues, such as cysteine, in the active site of enzymes.[12][13]
Mechanism of Action:
Covalent inhibitors form a stable, irreversible bond with their target protein. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where a nucleophilic amino acid residue (e.g., cysteine) in the enzyme's active site attacks the electrophilic carbon of the pyrimidine ring, displacing the sulfonyl group.[12] This permanent modification of the enzyme leads to its inactivation.
Synthetic Strategy:
The core 2-sulfonylpyrimidine scaffold of this compound can be elaborated with substituents that direct the molecule to the desired enzyme target. The reactivity of the sulfonyl group can be tuned by modifying the electronic properties of the pyrimidine ring.[14]
Visualization of Covalent Inhibition:
Caption: Covalent inhibition by a 2-sulfonylpyrimidine derivative.
Antimicrobial and Other Therapeutic Agents
The pyrimidine scaffold is also found in a variety of antimicrobial and anti-inflammatory agents.[1][4] By modifying the functional groups of this compound, it is possible to generate libraries of compounds for screening against a wide range of biological targets. For instance, derivatization of the amine group or substitution of the bromine atom can lead to novel compounds with potential antibacterial, antifungal, or antiviral activities.[1][4]
Conclusion and Future Directions
While the direct mechanism of action of this compound remains to be fully elucidated, its significance as a versatile synthetic intermediate in drug discovery is clear. The presence of multiple reactive sites on the pyrimidine core allows for the generation of a diverse range of compounds with the potential to target a multitude of disease-related proteins. This technical guide has provided a framework for understanding the potential therapeutic applications of derivatives of this compound, with a focus on kinase inhibition and covalent modification of enzymes. Future research should focus on exploring the full synthetic potential of this scaffold to generate novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myuchem.com [myuchem.com]
- 12. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Relevance of the 5-Bromo-2-(methylsulfonyl)pyrimidine-4-amine Scaffold
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Within this privileged structural class, the 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine scaffold has emerged as a particularly versatile and valuable building block in the pursuit of novel therapeutics. While direct biological data on the title compound is limited, its significance is underscored by its incorporation into a variety of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the biological relevance of this scaffold, drawing upon its application in the synthesis of kinase inhibitors, endothelin receptor antagonists, and other emerging therapeutic agents. We will delve into the synthetic utility, key structure-activity relationships, and the mechanistic underpinnings of compounds derived from this core, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target affinity, making it a mainstay in medicinal chemistry programs.
The subject of this guide, this compound, represents a highly functionalized pyrimidine derivative. The presence of a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and an amine at the 4-position provides multiple reactive handles for synthetic elaboration. This trifecta of functional groups allows for diverse chemical transformations, enabling the exploration of a broad chemical space in the quest for new drugs.
Chemical Properties and Synthesis
This compound is a solid with a molecular weight of 252.09 g/mol and a molecular formula of C5H6BrN3O2S[1]. The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions at the 2-position. The amino group at the 4-position can be a site for further derivatization, and the bromine atom at the 5-position can participate in cross-coupling reactions, offering a multitude of synthetic possibilities.
A general synthetic approach to related 5-bromo-2-substituted pyrimidines involves the condensation of 2-bromomalonaldehyde with an appropriate amidine[2]. The subsequent introduction of the methylsulfonyl and amino groups can be achieved through a series of well-established chemical transformations.
Biological Relevance: A Scaffold for Potent Bioactive Molecules
The true biological significance of the this compound scaffold is best understood through the lens of the potent molecules that have been synthesized from it or its close analogs.
Endothelin Receptor Antagonism: The Case of Macitentan
One of the most prominent examples showcasing the utility of a related 5-bromopyrimidine scaffold is in the development of Macitentan, an orally active, potent dual endothelin receptor antagonist[3][4]. Macitentan is used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan and its analogs, a 5-bromo-2-substituted pyrimidine moiety is attached to an ethylene glycol linker[3]. The 5-bromo substituent was found to be crucial for enhancing the affinity for both the ETA and ETB receptors[3]. This highlights the importance of the specific substitution pattern on the pyrimidine ring for achieving the desired pharmacological profile.
Kinase Inhibition: Targeting Cancer and Inflammatory Diseases
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Various derivatives of brominated pyrimidines have been explored as inhibitors of a range of kinases implicated in cancer and inflammatory diseases.
-
ULK1 Inhibition and Autophagy: Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy in cancer[5]. One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated potent inhibition of ULK1 kinase and induced apoptosis in non-small cell lung cancer cells[5]. This suggests that the 5-bromopyrimidine core can serve as a foundational element for developing anticancer agents that modulate autophagy.
-
MAP Kinase Pathway: The broader family of brominated aminopyridines and pyrimidines are versatile intermediates for synthesizing inhibitors of kinases such as p38 MAP kinase, a critical regulator of inflammatory responses[6]. The bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors[6].
-
Mnk2 Inhibition: Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one have been discovered as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2), which is implicated in tumorigenesis[7]. These compounds were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in leukemia cells[7].
Antimicrobial and Anticancer Activity of Brominated Pyrimidine Derivatives
Numerous studies have reported the antimicrobial and anticancer activities of various brominated pyrimidine derivatives.
-
Antibacterial and Antifungal Activity: A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities[8]. Specifically, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide showed significant antimicrobial activity against pathogenic bacterial and fungal strains[8].
-
Antiproliferative Activity: 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have demonstrated promising antiproliferative activity against human colorectal cancer cell lines (HCT116)[9]. Molecular docking studies suggested that these compounds interact with the ATP binding pocket of CDK-8, indicating a potential mechanism of action for their anticancer effects[9].
Experimental Protocols
To aid researchers in the practical application of this scaffold, we provide a representative experimental protocol for a key synthetic transformation and a common biological assay.
Protocol 1: Synthesis of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor
This protocol outlines a potential synthetic route adapted from known methodologies for this class of compounds, highlighting the utility of a brominated aminopyridine scaffold, a close relative of the title compound.
Step 1: Synthesis of 4-(4-fluorophenyl)-1H-imidazole
-
Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 4-(4-fluorophenyl)-1H-imidazole.
Step 2: Suzuki Coupling with a Brominated Aminopyrimidine Scaffold
-
To a reaction vessel, add the this compound (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Caption: Synthetic workflow for a kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ULK1)
This protocol describes a general method to assess the inhibitory activity of a compound against ULK1.
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.
-
In a 96-well plate, add recombinant human ULK1 enzyme to a buffer containing ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Add serial dilutions of the test compound to the wells. Include a positive control (known ULK1 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or a luminescence-based assay that measures the remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
From the available literature, several key SAR trends can be distilled for derivatives of the 5-bromopyrimidine scaffold:
-
The 5-Bromo Group: As seen in the development of Macitentan, the bromine atom at the 5-position is often critical for enhancing potency and modulating receptor affinity[3]. It can participate in halogen bonding and occupy hydrophobic pockets within the target protein.
-
The 2-Position Substituent: The methylsulfonyl group in the title compound is a good leaving group, but in final drug molecules, this position is typically substituted with various groups that can interact with the target. For instance, in ULK1 inhibitors, a substituted phenoxy group at this position was found to be important for activity[5].
-
The 4-Amino Group: This group can act as a hydrogen bond donor and is a key point for introducing diversity. In many kinase inhibitors, this amine is acylated or linked to other cyclic systems to optimize binding and pharmacokinetic properties.
Conclusion and Future Perspectives
The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its synthetic tractability and the demonstrated biological activities of its derivatives in diverse therapeutic areas, including cardiovascular disease, oncology, and infectious diseases, underscore its importance. Future research will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity and resistance profiles. The continued exploration of novel synthetic methodologies to further derivatize this core will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Anonymous. (2025).
-
Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem.
-
Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 942-952. [Link]
- CymitQuimica. (n.d.). This compound. CymitQuimica.
-
MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M859. [Link]
- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- BenchChem. (n.d.).
-
Kumar, V., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 851-864. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Core Pyrimidine Intermediate
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials and key intermediates can define the trajectory of a drug discovery program. 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine has emerged as a cornerstone building block, particularly in the pursuit of targeted therapies like protein kinase inhibitors. Its pre-activated, multi-functional nature provides chemists with a robust platform for rapid library synthesis and systematic structure-activity relationship (SAR) exploration. This guide elucidates the intrinsic chemical logic that makes this pyrimidine derivative an indispensable tool, detailing its synthesis, reactivity, and application in the development of next-generation therapeutics.
Physicochemical & Structural Characteristics
This compound is a solid organic compound whose utility is derived from the specific arrangement of its functional groups on the pyrimidine core.[1] The electron-withdrawing nature of the methylsulfonyl group and the bromine atom significantly influences the reactivity of the scaffold.
| Property | Value | Source |
| CAS Number | 1379324-53-4 | [1][2][3] |
| Molecular Formula | C₅H₆BrN₃O₂S | [1][3] |
| Molecular Weight | 252.09 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| SMILES | CS(=O)(=O)c1nc(N)cc(Br)n1 | [1] |
| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [1] |
Synthesis Pathway: From Thioether to Activated Sulfone
The standard synthesis of this compound is a multi-step process that begins with the corresponding methylthio precursor. The critical step is the oxidation of the thioether to the sulfone, which dramatically enhances the leaving group potential of the substituent at the C2 position.
Synthetic Workflow Overview
The process typically involves two key transformations:
-
Nucleophilic Substitution: Introduction of the methylthio group onto a di-substituted pyrimidine.
-
Oxidation: Conversion of the methylthio group (-SCH₃) to the highly activated methylsulfonyl group (-SO₂CH₃).
Caption: Generalized synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative laboratory-scale synthesis.
Step A: Synthesis of 5-bromo-2-(methylthio)pyrimidin-4-amine
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Amination: Upon consumption of the starting material, cool the reaction mixture again to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in Methanol) and stir at room temperature overnight.
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 5-bromo-2-(methylthio)pyrimidin-4-amine, can be purified by column chromatography.[5]
Step B: Oxidation to this compound
-
Reaction Setup: Dissolve the 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) from the previous step in a chlorinated solvent like Dichloromethane (DCM).
-
Oxidant Addition: Cool the solution to 0 °C and add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the thioether to the sulfone.[6]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.
The Role in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs, particularly protein kinase inhibitors.[7] this compound is designed for maximum synthetic utility, with each functional group serving a distinct and crucial purpose.
-
C4-Amine: This group often acts as a key hydrogen bond donor, anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.
-
C2-Methylsulfonyl Group: This is the primary point of diversification. The sulfone is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of side chains (e.g., anilines, phenols, alkyl amines), enabling chemists to probe deep into the kinase active site to enhance potency and selectivity.[8]
-
C5-Bromo Group: The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the installation of aryl or alkynyl groups, which can occupy the solvent-front region of the ATP pocket, further tuning the inhibitor's pharmacological profile.
This multi-functional design enables a modular and divergent synthetic strategy, making it ideal for building focused libraries of inhibitors against specific kinase targets.
Illustrative Application: Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant signaling through protein kinase cascades. Inhibitors derived from this pyrimidine scaffold can block these pathways, leading to reduced cell proliferation and the induction of apoptosis.[9]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Key Biological Targets & Therapeutic Areas
The versatility of the this compound scaffold has led to its use in developing inhibitors for a wide range of protein kinases implicated in various diseases.
| Target Kinase Family | Therapeutic Area | Rationale & Example Compounds |
| Aurora Kinases | Oncology | Critical for mitotic progression; inhibitors cause cell cycle arrest and apoptosis. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent activity.[10] |
| Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Diseases | A key component of B-cell receptor signaling. Novel pyrazolopyrimidine derivatives act as potent BTK inhibitors.[11] |
| Janus Kinases (JAKs) | Inflammatory Diseases, Oncology | Mediate cytokine signaling. Pyrrolo[2,3-d]pyrimidine-based compounds are effective JAK inhibitors.[12] |
| ULK1 | Oncology | An initiating kinase in the autophagy pathway, a survival mechanism for cancer cells. 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives are potent ULK1 inhibitors.[9] |
Application Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potency of novel inhibitors derived from this compound, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method to measure kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Reaction Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase reaction mix containing the target kinase, its specific substrate (e.g., a peptide), and ATP at its Kₘ concentration. The final volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and uses the new ATP to drive a luciferase reaction.
-
Signal Reading: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Safety and Handling
As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.
-
Hazard Identification: Classified as harmful if swallowed and causes serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[13]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][15]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][15]
-
Conclusion
This compound is more than just a chemical intermediate; it is a testament to rational molecular design for medicinal chemistry. Its pre-activated nature and strategically placed functional groups provide a highly efficient and versatile platform for the synthesis of targeted therapeutics. By enabling rapid diversification through both SₙAr and cross-coupling reactions, this scaffold allows researchers to systematically navigate chemical space and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. Its continued application in the discovery of novel kinase inhibitors underscores its significant and enduring value to the drug development community.
References
-
ChemBK. (2024, April 9). Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]
-
Pathak, V., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
-
CDMS.net. (2015, April 6). SAFETY DATA SHEET. Retrieved from [Link]
-
lookchem. (n.d.). Cas 38275-48-8,5-BROMO-2-METHANESULFONYL-PYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/jm3009103
- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
National Institutes of Health. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]
- Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines.
-
PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]
-
PubMed. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. Retrieved from [Link]
- Google Patents. (n.d.). US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds.
-
Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure.... Retrieved from [Link]
-
PubMed. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of molecular design. Its prevalence in numerous FDA-approved drugs is a testament to its versatile nature as a bioisostere and a privileged structure. Within this vast chemical family, 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine emerges as a highly functionalized and strategic intermediate. The unique arrangement of its substituents—a nucleophilic amino group, a reactive bromine atom, and an excellent sulfonyl leaving group—provides a trifecta of chemical handles for intricate molecular construction.
This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to provide a deeper understanding of the causality behind its properties and the experimental logic required to harness its full potential as a building block for novel therapeutics. We will delve into its structural and electronic characteristics, synthetic pathways, reactivity profile, and the robust experimental protocols necessary for its characterization and application.
Chemical Identity and Structural Elucidation
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.
Diagram 1: 2D Chemical Structure
A 2D representation of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1379324-53-4 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₆BrN₃O₂S | [1][2][3] |
| Molecular Weight | 252.09 g/mol | [1][2][3] |
| PubChem CID | 71748569 | [1] |
| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C(=N1)N)Br | [1] |
| Synonyms | 4-Amino-5-bromo-2-(methylsulfonyl)pyrimidine | [3] |
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound dictate its behavior in both reaction flasks and biological systems. These parameters are critical for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Comments | Source(s) |
| Appearance | White to off-white or light yellow crystalline solid. | Based on typical appearance of related pyrimidine derivatives.[4] | |
| Melting Point | Data not available. | Must be determined experimentally. A related compound lacking the 4-amino group melts at 130-133 °C, suggesting the target compound will have a significantly different, likely higher, melting point due to hydrogen bonding potential.[5] | |
| Boiling Point | 462.4 ± 48.0 °C at 760 mmHg | This is a computationally predicted value and should be treated as an estimate. The compound would likely decompose before boiling under atmospheric pressure.[1] | |
| Solubility | Soluble in polar organic solvents. | The methylsulfonyl group is known to enhance solubility.[6] However, the planar, crystalline nature may limit solubility in non-polar solvents. Aqueous solubility is expected to be low but can be determined via standard shake-flask methods. | |
| pKa | Data not available. | The 4-amino group is basic, while the pyrimidine nitrogens are weakly basic. The methylsulfonyl group is electron-withdrawing, which will decrease the basicity of the entire ring system. Experimental determination is required for accurate values. |
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.
3.1. Synthetic Strategy: Oxidation of a Thioether Precursor
A common and efficient route to sulfones is the oxidation of their corresponding thioether (sulfide) precursors. This approach is well-documented for related pyrimidine systems.[5] The synthesis begins with the more readily available 5-bromo-2-(methylthio)pyrimidin-4-amine.
The core of this transformation is the use of a potent oxidizing agent. Oxone®, a stable, non-toxic, and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an ideal choice for this purpose. It delivers peroxymonosulfate, the active oxidant, in a controlled manner.
Diagram 2: Synthetic Workflow for this compound
A generalized workflow for the oxidation of a thioether to a sulfone.
3.2. Reactivity: A Molecule Primed for Derivatization
The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively.
-
The Methylsulfonyl Group (-SO₂Me): This group is a powerful electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). It is an excellent leaving group, far superior to a methoxy or even a chloro group at the same position. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position, a cornerstone reaction in the synthesis of many kinase inhibitors.
-
The Bromo Group (-Br): The bromine atom at the C5 position is a classic handle for transition-metal-catalyzed cross-coupling reactions.[4] It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, providing a powerful vector for exploring structure-activity relationships (SAR).
-
The Amino Group (-NH₂): The primary amine at C4 is a nucleophilic center. While its nucleophilicity is tempered by the electron-withdrawing nature of the ring, it can undergo reactions such as acylation, sulfonylation, or reductive amination. It also acts as a hydrogen bond donor, a critical feature for molecular recognition at biological targets.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental protocols must be robust and designed to validate their own results. The following are standard, field-proven methodologies for characterizing this compound.
Protocol 1: Melting Point Determination (Thiele Tube Method)
Causality: The melting point is a fundamental physical constant indicative of purity. A sharp melting range (typically < 2 °C) suggests a pure substance, while a broad or depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Place the assembly in a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heat distribution via convection.
-
Observation: Initially, heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Expertise Insight: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting range is T₁ – T₂.
Diagram 3: Melting Point Determination Workflow
Workflow for accurate melting point measurement.
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
Causality: This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent (e.g., water, buffer), a critical parameter for drug development that influences absorption and bioavailability.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.
-
Trustworthiness: Using an excess of solid ensures that a saturated solution is achieved, which is the definition of solubility.
-
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the compound) to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Dilute the supernatant and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility (e.g., in µg/mL or µM).
Applications in Research and Drug Development
This compound is not an end product but a versatile starting point for creating more complex molecules with therapeutic potential. Its structure is frequently seen as a core fragment in the development of kinase inhibitors.[7]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the enzyme's active site. The C2 position is often functionalized with groups that interact with the hinge region of the kinase, while the C4 and C5 positions are modified to achieve potency and selectivity.[8][9] For example, this scaffold could be used to synthesize inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases.[7]
-
Endothelin Receptor Antagonists: Related 5-bromopyrimidine structures have been instrumental in the discovery of potent dual endothelin receptor antagonists, such as Macitentan, used for treating pulmonary arterial hypertension.[10] The 5-bromo substituent is a key feature in these advanced molecules.
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the sulfonyl and bromo groups makes this compound an ideal scaffold for building chemical libraries. One position can be reacted while the other remains intact for a subsequent, different reaction, allowing for the rapid generation of a diverse set of analogues for high-throughput screening.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
-
Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
This compound. American Elements. [Link]
-
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 6. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Utility of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Heterocyclic compounds, particularly those based on the pyrimidine scaffold, have emerged as a cornerstone in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[1] Within this chemical space, 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine has established itself as a pivotal intermediate, offering medicinal chemists a versatile and strategically activated building block for the synthesis of complex, biologically active molecules.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic importance in the synthesis of next-generation kinase inhibitors.
The unique arrangement of functional groups in this compound—a reactive bromine atom at the C5 position, a primary amine at C4, and an excellent leaving group in the form of a methylsulfonyl moiety at C2—provides a trifecta of opportunities for molecular elaboration. This strategic functionalization allows for sequential and regioselective modifications, enabling the construction of diverse molecular architectures tailored to interact with specific biological targets.
Core Attributes and Strategic Advantages
The utility of this compound in medicinal chemistry is underpinned by several key features:
-
Orthogonal Reactivity: The distinct reactivity of the bromine atom and the methylsulfonyl group allows for selective, stepwise reactions. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, for the introduction of aryl, heteroaryl, or amino substituents.[3][4] Concurrently, the methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nucleophiles at the C2 position.[5]
-
Scaffold for Kinase Inhibition: The 2,4-diaminopyrimidine core is a well-established pharmacophore that mimics the hinge-binding motif of ATP in many protein kinases.[6][7] By utilizing this compound as a starting material, chemists can readily synthesize libraries of compounds with the potential to inhibit various kinase families, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Aurora Kinases.[5][8][9]
-
Modulation of Physicochemical Properties: The substituents introduced at the C2 and C5 positions can be tailored to fine-tune the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.
Application in the Synthesis of Kinase Inhibitors: A Mechanistic Overview
The primary application of this compound is as a key building block in the synthesis of potent and selective kinase inhibitors. These inhibitors play a crucial role in oncology and the treatment of inflammatory diseases by targeting dysregulated kinase signaling pathways.[10][11]
Targeting the Kinase Hinge Region
Many kinase inhibitors derive their potency and selectivity from interactions with the "hinge" region of the kinase ATP-binding pocket. The 4-amino group of the pyrimidine core in derivatives of this compound can form crucial hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the active site. The substituents introduced at the C2 and C5 positions then project into other regions of the ATP-binding site, allowing for the optimization of potency and selectivity for the target kinase.
Caption: Interaction of a pyrimidine-based inhibitor with the kinase active site.
Experimental Protocols: Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations used to elaborate this compound into advanced kinase inhibitor scaffolds.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the C5 position of the pyrimidine ring.[4][11]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(methylsulfonyl)pyrimidin-4-amine.
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 88 |
| 3-Pyridylboronic acid | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 85 |
Yields are representative and may vary based on the specific arylboronic acid and reaction scale.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C5 position.[3][12]
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOt-Bu (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The methylsulfonyl group at the C2 position is an excellent leaving group, facilitating SNAr with a variety of nucleophiles, such as amines, alcohols, and thiols.[5] This reaction is often performed after modification at the C5 position.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
5-Aryl- or 5-amino-2-(methylsulfonyl)pyrimidin-4-amine
-
Nucleophile (e.g., a primary or secondary amine, 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, dissolve the 5-substituted-2-(methylsulfonyl)pyrimidin-4-amine (1.0 mmol) in anhydrous NMP or DMSO (5 mL).
-
Reagent Addition: Add the nucleophile (1.5 mmol) and DIPEA (2.5 mmol).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C (conventional heating) or in a microwave reactor. Monitor the reaction progress. The reaction is typically complete within 2-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Product Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Conclusion: An Indispensable Tool for Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined and orthogonal reactivity provides a reliable and efficient platform for the synthesis of diverse libraries of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their pursuit of novel therapeutics. As the field of targeted therapy continues to evolve, the importance of such strategically designed intermediates will undoubtedly continue to grow.
References
-
ResearchGate. (2025). Optimized synthetic protocol for the preparation of osimertinib. [Link]
-
ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. [Link]
-
ResearchGate. (2025). New and Convergent Synthesis of Osimertinib. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Center for Biotechnology Information. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]
-
National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]
-
National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]
-
National Center for Biotechnology Information. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (n.d.). A Novel Series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as Highly Potent CDK4/6 Inhibitors. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
National Center for Biotechnology Information. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]
-
PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine as a Covalent Warhead for Targeted Protein Modification
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine. This document moves beyond a simple recitation of facts to provide a foundational understanding of the molecule's reactivity, strategic applications, and detailed protocols for its use as a research chemical, particularly as an electrophilic "warhead" for the covalent modification of proteins.
Introduction: The Renaissance of Covalent Inhibitors
The field of drug discovery is witnessing a significant resurgence in the development of covalent inhibitors.[1] Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target, often leading to complete and sustained inhibition of its biological function.[2] This approach offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven challenging to drug via conventional reversible mechanisms.[1]
At the heart of every covalent inhibitor is the "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue on the target protein.[3] this compound is an advanced heterocyclic intermediate ideally suited for this purpose. Its pyrimidine core is a common scaffold in medicinal chemistry, while the strategically placed methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This guide will elucidate the principles behind its function and provide actionable protocols for its application in a research setting.
Section 1: Compound Profile and Safe Handling
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1379324-53-4 | [6][7][8] |
| Molecular Formula | C₅H₆BrN₃O₂S | [6][8] |
| Molecular Weight | 252.09 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder (typical) | [9] |
| Key Structural Features | Pyrimidine core, C4-amine, C5-bromine, C2-methylsulfonyl | [4] |
Chemical Structure
Caption: Chemical structure of this compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related brominated and sulfonylated pyrimidines can be used to establish prudent handling practices.[10][11][12][13][14]
-
Hazard Classification: Assumed to be harmful if swallowed (Acute toxicity, oral) and to cause serious eye irritation.[10][15] May cause skin and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10][12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][13]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Section 2: The Chemistry of Covalent Modification
The utility of this compound as a covalent warhead stems from its ability to undergo a Nucleophilic Aromatic Substitution (SNAr) reaction, primarily with the thiol side chain of cysteine residues.[3][5]
Mechanism of Action: Cysteine S-Arylation
Cysteine is one of the least abundant amino acids, and its thiol side chain has superior nucleophilicity, making it an ideal target for achieving chemoselective protein modification.[3] The reaction proceeds as follows:
-
Deprotonation: At or near physiological pH, a fraction of cysteine residues exist in their deprotonated, more nucleophilic thiolate form (S⁻).
-
Nucleophilic Attack: The cysteine thiolate attacks the electron-deficient C2 carbon of the pyrimidine ring. The potent electron-withdrawing effect of the adjacent nitrogen atoms and the C2-methylsulfonyl group makes this position highly electrophilic.[4]
-
Leaving Group Departure: The attack forms a transient, negatively charged intermediate (a Meisenheimer complex). The stable methylsulfinate anion is then expelled as a leaving group, completing the substitution and forming a stable thioether bond between the protein and the pyrimidine scaffold.
This SNAr reactivity is significantly higher for 2-sulfonylpyrimidines compared to their 2-chloro or 2-methylthio counterparts, making them more effective reagents for protein arylation under mild, biocompatible conditions.[3][5]
Caption: Mechanism of covalent protein modification via SNAr reaction.
Section 3: Experimental Protocols
The following protocols provide a framework for evaluating the reactivity of this compound and using it for protein labeling.
Protocol 1: Reactivity Assessment with a Model Thiol
Objective: To quantitatively assess the reactivity of the title compound with a small molecule thiol, such as N-acetylcysteine (NAC) or glutathione (GSH), using LC-MS. This foundational experiment confirms its competence as a covalent modifier.
Causality: Using a model thiol like NAC isolates the chemical reaction from the complexities of a protein structure. It provides a clean, reproducible system to measure the intrinsic reaction rate. Monitoring by LC-MS allows for the simultaneous observation of reactant consumption and product formation, providing unambiguous evidence of the covalent reaction.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Milli-Q or deionized water
-
Reaction vials and autosampler vials
Workflow Diagram:
Caption: Workflow for assessing reactivity with a model thiol.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of NAC in phosphate buffer (pH 7.4). Prepare this solution fresh.
-
-
Reaction Setup:
-
In a reaction vial, add phosphate buffer to achieve a final reaction volume of 1 mL.
-
Add the NAC stock solution to a final concentration of 1 mM. Pre-incubate the mixture at 37°C for 5 minutes.
-
To initiate the reaction, add the compound stock solution to a final concentration of 100 µM. Mix thoroughly.
-
-
Time-Course Sampling:
-
Immediately at t=0, and at subsequent time points (e.g., 2, 5, 10, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 150 µL of a 50:50 ACN:water solution containing 0.1% formic acid. This acidifies the mixture, stopping the reaction by protonating the thiolate.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Monitor the ion counts for the starting materials (NAC and the title compound) and the expected mass of the covalent adduct (Mass of NAC + Mass of Compound - Mass of CH₃SO₂H).
-
-
Data Analysis:
-
Plot the disappearance of the title compound over time to determine the reaction kinetics.
-
Protocol 2: Covalent Labeling of a Target Protein
Objective: To demonstrate covalent modification of a purified protein containing an accessible cysteine residue.
Causality: This protocol validates the compound's ability to react in a complex biological milieu. Analysis by intact protein mass spectrometry provides definitive proof of covalent modification by detecting a specific mass shift in the protein corresponding to the addition of the pyrimidine fragment. SDS-PAGE can provide initial, lower-resolution evidence of labeling, especially if the compound is tagged with a reporter like biotin.
Materials:
-
Purified target protein with at least one accessible cysteine residue.
-
This compound
-
Reaction buffer appropriate for the target protein (e.g., HEPES or PBS, pH 7.4)
-
Desalting column or spin column to remove excess compound.
-
Mass spectrometer capable of intact protein analysis (e.g., ESI-Q-TOF).
Step-by-Step Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a solution of the target protein at a suitable concentration (e.g., 5-10 µM) in the reaction buffer.
-
Add this compound from a DMSO stock to achieve a 5- to 10-fold molar excess over the protein. Ensure the final DMSO concentration is low (<2%) to avoid protein denaturation.
-
As a negative control, prepare an identical sample using only DMSO (vehicle).
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
-
Removal of Excess Compound:
-
After incubation, remove the unreacted compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's protocol. This is crucial for preventing ion suppression during mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples (both treated and vehicle control) by intact protein mass spectrometry.
-
Deconvolute the resulting mass spectra to obtain the average mass of the protein.
-
-
Data Interpretation:
-
Compare the mass of the treated protein with the vehicle control.
-
A successful covalent modification will result in a mass increase of 171.98 Da (the mass of the C₅H₅BrN₃S fragment).
-
The presence of both the original mass and the modified mass can indicate incomplete labeling.
-
Section 4: Application in Drug Discovery - A Conceptual Framework
This compound is best viewed as a reactive fragment or starting point for the development of highly specific Targeted Covalent Inhibitors (TCIs). The core itself provides the reactive warhead, while further chemical modifications are required to confer affinity and selectivity for a specific protein target.
The general strategy involves:
-
Fragment Scaffolding: Using the pyrimidine core as an anchor.
-
Vector Elaboration: Synthesizing derivatives by modifying the C4-amine or substituting the C5-bromine (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce functionalities that bind to pockets near the target cysteine. This elaboration provides the non-covalent binding affinity (Kᵢ) that positions the warhead for efficient reaction.[2]
This approach has been successfully used to develop inhibitors for various target classes, particularly protein kinases, which often have a non-catalytic cysteine residue near the ATP-binding pocket.[1][16]
Caption: Conceptual model of a kinase pathway blocked by a targeted covalent inhibitor.
References
-
Loh, Y. T., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Central Science, 4(11), 1544–1554. [Link]
-
Dal Pozzo, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1838–1847. [Link]
-
CAS 1379324-53-4 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]
-
Koniev, O., & Wagner, A. (2015). Chemistry for Covalent Modification of Endogenous/Native Proteins. Journal of the American Chemical Society, 137(49), 15312–15320. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine | C5H5BrClN3OS. (n.d.). PubChem. Retrieved from [Link]
-
Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1241–1245. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2021). New Journal of Chemistry, 45(47), 22053-22061. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2017). Molecules, 22(1), 113. [Link]
-
5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3. (n.d.). PubChem. Retrieved from [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry, 34(10), 1838-1847. [Link]
-
Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. (2018). ACS Omega, 3(4), 4276-4288. [Link]
-
Recent advances in the development of covalent inhibitors. (2021). RSC Medicinal Chemistry, 12(11), 1836-1854. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Research progress on covalent inhibitors targeting alkaline amino acids. (2022). Acta Pharmaceutica Sinica B, 12(3), 1067-1084. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
-
Organic Letters Journal. (n.d.). ACS Publications. Retrieved from [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry, 60(12), 4949–4967. [Link]
-
5-Bromo-N-methyl-pyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2886. [Link]
- Mills, E. J. (1939). Synthesis of Some Thioalkyl Pyrimidines and Purines. Columbia University.
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules, 29(10), 2369. [Link]
Sources
- 1. Research progress on covalent inhibitors targeting alkaline amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 9. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine | C5H5BrClN3OS | CID 86677016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine as a Key Intermediate in Kinase Inhibitor Synthesis
Introduction
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective and potent kinase inhibitors remains a paramount objective. Pyrimidine derivatives are a cornerstone of this effort, serving as "privileged scaffolds" due to their structural resemblance to the purine core of ATP, enabling competitive binding at the kinase hinge region.[1][2] 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a specialized heterocyclic intermediate that has emerged as a critical building block for the synthesis of next-generation targeted therapies.[3]
This technical guide provides an in-depth exploration of this compound, moving beyond its basic properties to elucidate its strategic value in medicinal chemistry. We will detail the chemical rationale for its use, provide validated experimental protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and outline downstream assays for characterizing the resultant bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Core Molecular Data and Handling
A thorough understanding of the physicochemical properties and handling requirements is fundamental to the successful application of any chemical reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1379324-53-4 | [4] |
| Molecular Formula | C₅H₆BrN₃O₂S | [4] |
| Molecular Weight | 252.09 g/mol | [4][5] |
| Appearance | Typically a solid (e.g., white to off-white powder) | |
| Purity | ≥95% (Commercially available) | [4] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | [6] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. The compound may cause skin, eye, and respiratory tract irritation.[7][8] Store in a cool, dry place away from incompatible materials.
The Chemical Rationale: A Scaffold Designed for Reactivity and Specificity
The utility of this compound is not accidental; it is a result of the strategic placement of functional groups, each serving a distinct purpose in the synthesis of kinase inhibitors.
-
Pyrimidine Core: This nitrogen-containing heterocycle is a bioisostere of the adenine portion of ATP and is central to many kinase inhibitors. It provides a rigid framework for orienting other functional groups within the ATP binding pocket.
-
4-Amino Group: This group is a critical hydrogen bond donor. In many kinase inhibitors, this amine forms a key hydrogen bond with the backbone amide of a conserved residue in the "hinge region" of the kinase, a primary determinant of binding affinity.[9]
-
2-(Methylsulfonyl) Group (-SO₂Me): This is the key to the molecule's synthetic utility. The sulfonyl moiety is a powerful electron-withdrawing group and an excellent leaving group.[10] This strongly activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various nucleophiles, typically the amine-containing side chains that confer selectivity and potency.[11][12]
-
5-Bromo Group: The bromine atom offers a secondary site for chemical modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[1] This allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl or alkyl groups into what is often a solvent-exposed region of the kinase binding site.
Caption: Annotated structure highlighting the key functional groups.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this intermediate is in SNAr reactions to construct the core of more complex molecules. The protocol below provides a generalized, yet robust, procedure for coupling with an aniline derivative, a common step in synthesizing kinase inhibitors.
Protocol 1: Synthesis of N²-Aryl-5-bromo-pyrimidine-2,4-diamine Derivatives
Objective: To displace the methylsulfonyl group with a substituted aniline via a base-mediated SNAr reaction.
Causality: The reaction proceeds because the electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic amine.[13] The methylsulfonyl group is an excellent leaving group, facilitating its displacement. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the generated methanesulfinic acid without competing in the primary reaction. Solvents like isopropanol (IPA) or dioxane are chosen for their ability to dissolve the reactants and for their suitable boiling points.
Caption: General workflow for the SNAr synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired substituted aniline derivative (1.1 eq), followed by the solvent (e.g., isopropanol, ~0.1 M concentration).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the starting pyrimidine. This can take between 4 to 24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validating System:
-
Controls: Monitor the reaction against a TLC spot of the starting material. A successful reaction will show the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
-
Expected Outcome: Formation of the desired N-aryl substituted pyrimidine derivative. The mass spectrum should show a molecular ion peak corresponding to the expected product mass. The NMR spectrum should show signals corresponding to both the pyrimidine and the newly introduced aryl moiety.
Case Study: A Building Block for EGFR Inhibitors
This compound and its close analogs are instrumental in synthesizing third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib.[14][15] These drugs are designed to overcome the T790M resistance mutation in non-small cell lung cancer (NSCLC) while sparing wild-type EGFR.[15][16] The pyrimidine core, installed via reactions like the one described above, is crucial for binding to the EGFR active site.
Caption: Simplified EGFR signaling and covalent inhibition.
Downstream Characterization of Synthesized Inhibitors
After synthesizing a novel compound, it is essential to characterize its biological activity. For putative covalent inhibitors, determining the time-dependent half-maximal inhibitory concentration (IC₅₀) is a critical step to confirm the covalent binding mechanism and quantify potency.
Protocol 2: Time-Dependent In Vitro Kinase Inhibition Assay
Objective: To measure the IC₅₀ of a synthesized inhibitor against a target kinase at multiple pre-incubation time points.
Causality: A true covalent inhibitor's potency increases with the duration of exposure to its target kinase, as more time allows for the formation of the irreversible covalent bond.[17] This is observed as a leftward shift (decrease) in the IC₅₀ value with increasing pre-incubation time between the inhibitor and the enzyme.[18] Reversible inhibitors do not show this time dependency.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate.
-
Pre-incubation: In a multi-well assay plate, add the kinase and the inhibitor dilutions. Allow them to pre-incubate for various time points (e.g., 15, 30, 60, 120 minutes) at room temperature. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a fixed period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Commercial kits like ADP-Glo™ (Promega) measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis:
-
Normalize the data to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value for each time point.
-
Self-Validating System:
-
Controls: A known potent inhibitor of the target kinase should be run as a positive control. A structurally similar but non-reactive analog can be used as a negative control to confirm the role of the electrophilic warhead.
-
Expected Outcome: For a covalent inhibitor, the IC₅₀ value will decrease as the pre-incubation time increases. This provides strong evidence of a time-dependent, irreversible binding mechanism.[18][19]
Table 2: Representative Time-Dependent IC₅₀ Data
| Pre-incubation Time | IC₅₀ (nM) of Compound X | IC₅₀ (nM) of Reversible Control |
| 15 min | 150.2 | 210.5 |
| 30 min | 85.7 | 205.1 |
| 60 min | 32.1 | 215.8 |
| 120 min | 10.5 | 209.3 |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity, centered on the methylsulfonyl leaving group, combined with the biological relevance of its pyrimidine-amine core, makes it an exceptionally valuable starting material. By understanding the principles behind its reactivity and applying robust synthetic and biochemical protocols, researchers can efficiently generate and validate novel kinase inhibitors, accelerating the path toward new targeted therapeutics.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of osimertinib intermediate. Retrieved from [Link]
-
Li, J. (2021). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]
-
Li, J. (2021). Optimized synthetic protocol for the preparation of osimertinib.... ResearchGate. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from [Link]
-
Gunning, P. T., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2011). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1379324-53-4 | this compound. Retrieved from [Link]
-
Mohamed, Z., & Copeland, R. A. (2021). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology. Retrieved from [Link]
-
ChemBK. (2024). Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]
-
Taunton, J., et al. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. NIH National Library of Medicine. Retrieved from [Link]
-
Gray, N. S., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. Retrieved from [Link]
-
Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - PubMed Central. Retrieved from [Link]
-
Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/jm3009103
-
Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (2022). ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). ResearchGate. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 38275-48-8,5-BROMO-2-METHANESULFONYL-PYRIMIDINE. Retrieved from [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 6. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. medkoo.com [medkoo.com]
- 16. tianmingpharm.com [tianmingpharm.com]
- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 18. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine in Modern Kinase Inhibitor Development
Introduction: The Central Role of the Pyrimidine Scaffold
The landscape of targeted therapy, particularly in oncology, has been reshaped by the development of small-molecule kinase inhibitors. These agents function by competing with adenosine triphosphate (ATP) at the catalytic site of kinases, thereby modulating aberrant signaling pathways that drive disease progression. Within the medicinal chemist's arsenal, the pyrimidine ring system has emerged as a "privileged scaffold." Its structural resemblance to the adenine core of ATP allows it to serve as an effective "hinge-binder," anchoring inhibitors within the ATP-binding pocket of numerous kinases.[1][2] This fundamental interaction is a cornerstone of many FDA-approved drugs.[3][4][5][6][7]
This document provides an in-depth guide to the strategic use of a highly versatile pyrimidine building block: 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine . We will explore the distinct roles of its functional groups, provide detailed synthetic protocols for its derivatization, and outline a standard biochemical assay for evaluating the resulting inhibitors. The strategic combination of a stable hinge-binding element, a reactive leaving group, and a handle for cross-coupling makes this reagent an exceptional platform for generating novel and selective kinase inhibitors.
The power of this scaffold lies in its trifunctional nature:
-
4-Amino Group : This group acts as a critical hydrogen bond donor, forming one or more key interactions with the backbone amide residues of the kinase "hinge" region, a primary determinant of binding affinity.[5][8]
-
2-(Methylsulfonyl) Group : This sulfone is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[9][10][11] This allows for the facile introduction of a wide array of side chains that can extend into the deeper regions of the ATP pocket, often targeting unique amino acid residues to enhance potency and selectivity.
-
5-Bromo Group : The bromine atom serves as a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This enables the installation of diverse aryl and heteroaryl groups that can explore the solvent-exposed region of the active site, fine-tuning the molecule's physicochemical properties and creating additional interactions.
Physicochemical and Handling Properties
Proper handling and characterization of starting materials are foundational to successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1379324-53-4 | [12] |
| Molecular Formula | C₅H₆BrN₃O₂S | [12] |
| Molecular Weight | 252.09 g/mol | [12] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | ≥95% (as typically supplied) | [12] |
| Storage | Store in a cool, dry place away from light. Inert atmosphere recommended. | N/A |
Safety Note: This compound is intended for laboratory research use only.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility: A Platform for Divergent Synthesis
The primary value of this compound is its capacity to serve as a central intermediate in a divergent synthetic strategy. A medicinal chemistry campaign can generate a library of diverse final compounds from this single starting material by first performing an SNAr reaction at the C2 position, followed by a cross-coupling reaction at the C5 position.
This two-step sequence allows for the systematic and independent exploration of two key regions of the kinase ATP-binding site, making it a highly efficient strategy for lead optimization.
Application Profile: Targeting Bruton's Tyrosine Kinase (BTK)
To illustrate the scaffold's application, we focus on Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target.[13][14] Numerous pyrimidine-based inhibitors have been developed to target BTK.[4][13][14][15]
The 4-aminopyrimidine core effectively anchors the inhibitor in the ATP hinge region. The R¹ side chain, introduced at the C2-position, can be designed to form additional interactions within the pocket, while the R² group, installed at the C5-position, can be tailored to interact with surface residues or improve pharmacokinetic properties.
Experimental Protocols
The following protocols provide a generalized framework. Specific reaction conditions (e.g., temperature, time, reagent equivalents) may require optimization for different substrates.
Protocol 1: Synthesis of a C2-Substituted Intermediate via SNAr
This protocol describes the displacement of the 2-methylsulfonyl group with a primary or secondary amine. The reaction is typically driven by heat and facilitated by a non-nucleophilic base.
Materials:
-
This compound
-
Desired amine (R¹-NH₂) (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Reaction vessel with magnetic stirrer and condenser
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.
-
Reagent Addition: Add the amine (R¹-NH₂) (1.1 eq) followed by the base (DIPEA, 2.0 eq).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the methanesulfinic acid byproduct without competing in the SNAr reaction.
-
-
Reaction Conditions: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-bromo-N²-substituted-pyrimidine-2,4-diamine intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and LC-MS.
Protocol 2: Synthesis of Final Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the C5-bromo intermediate with a boronic acid or ester to install the final R² group.
Materials:
-
5-Bromo-N²-substituted-pyrimidine-2,4-diamine (from Protocol 1)
-
Aryl/heteroaryl boronic acid or pinacol ester (R²-B(OR)₂) (1.2 - 2.0 equivalents)
-
Palladium catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf) (0.05 - 0.1 equivalents)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 equivalents), typically as a 2M aqueous solution.
-
Solvent system: 1,4-Dioxane/water or Toluene/water (e.g., 4:1 v/v)
-
Reaction vessel, condenser, and inert atmosphere setup.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromo-intermediate (1.0 eq), the boronic acid/ester (1.5 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Causality Note: This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate the catalytic cycle.
-
-
Solvent/Base Addition: Add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution (e.g., 2M K₂CO₃).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS until completion (typically 2-16 hours).
-
Workup: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and water. Separate the layers. c. Extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the final inhibitor.
-
Characterization: Confirm the identity, structure, and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a commercially available assay like the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant target kinase (e.g., BTK)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Synthesized inhibitor compound, dissolved in 100% DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well or 96-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: a. Create a serial dilution series of the inhibitor compound in DMSO (e.g., starting from 10 mM). b. Dilute this series further into the appropriate kinase reaction buffer. c. Add the diluted compounds to the wells of the microplate. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background control, 100% inhibition) wells.
-
Kinase Reaction Initiation: a. Prepare a master mix containing the kinase and its substrate in reaction buffer. b. Prepare a separate ATP solution in reaction buffer. c. Add the kinase/substrate mix to all wells. d. Initiate the kinase reaction by adding the ATP solution to all wells except the "no enzyme" background controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Trustworthiness Note: The reaction should be run under initial velocity conditions, meaning less than 20% of the ATP is consumed in the vehicle control wells. This ensures the inhibition measured is accurate.
-
-
First Detection Step: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.
-
Second Detection Step: a. Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal. b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background signal ("no enzyme" control) from all other readings. b. Normalize the data by setting the vehicle control ("no inhibitor") as 100% kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism, Origin).
Conclusion
This compound is more than a mere chemical reagent; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its well-defined and distinct reactive sites at the C2 and C5 positions enable a modular and divergent approach to synthesis. By leveraging the protocols and understanding the mechanistic principles outlined in this guide, researchers can rapidly generate and evaluate diverse chemical entities, accelerating the journey from a starting scaffold to a potent and selective clinical candidate.
References
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). PubMed.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
- Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed.
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). PubMed.
- Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. MD Anderson Cancer Center.
- The Development of BTK Inhibitors: A Five-Year Upd
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflamm
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ.
- This compound. CymitQuimica.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PMC - NIH.
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
- 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine. PubChem.
- CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine. CymitQuimica.
- 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid. ChemicalBook.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- 5-BROMO-2-METHANESULFONYL-PYRIMIDINE. (2025). ChemicalBook.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
- Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021).
- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. chemicalbook.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH.
- 30321-94-9|5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid. BLDpharm.
- 2219378-93-3|5-Bromo-2-(methylsulfinyl)pyrimidin-4-amine. BLDpharm.
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. MDPI.
- Pharmaceutical Design and Structure-activity Relationships of Psoralen and Deriv
- Impact of protein and small molecule interactions on kinase conform
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions with 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Introduction: The Strategic Value of a Differentiated Pyrimidine Core
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structural motif, forming the core of numerous therapeutic agents.[1] The ability to strategically and efficiently functionalize this core is paramount for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[1][2][3] 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine emerges as a particularly valuable building block due to its unique electronic and functional characteristics. It possesses a bromine atom at the 5-position, a prime "handle" for palladium-catalyzed cross-coupling reactions, and a potent electron-withdrawing methylsulfonyl group at the 2-position. This sulfone group significantly modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the physicochemical properties of its derivatives.
This guide provides a comprehensive overview, field-proven protocols, and expert insights for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone transformation for the formation of carbon-carbon bonds.[3][4]
Section 1: Mechanistic Insights and Key Strategic Considerations
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] For the specific case of this compound, the electronic nature of the substrate plays a key role in several steps of this cycle.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine. The strong electron-withdrawing effect of the 2-methylsulfonyl group makes the C5 position more electrophilic, which generally facilitates this rate-limiting step.[6]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical to form the more nucleophilic "ate" complex from the boronic acid.[5][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: The electron-deficient nature of the pyrimidine ring and potential for coordination of the ring nitrogens to the palladium center necessitates careful ligand selection. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald family or P(t-Bu)₃) are often required to stabilize the Pd(0) species, promote oxidative addition, and facilitate the final reductive elimination step.[5][8]
-
Base Selection: The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or product. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in an aqueous/organic solvent mixture.[9][10]
-
Potential Side Reaction: The methylsulfonyl group is a competent leaving group for nucleophilic aromatic substitution (SNAr).[11][12] While less common under Suzuki conditions, the use of overly nucleophilic solvents or additives at high temperatures could potentially lead to displacement of the sulfone. This is a key reason to maintain controlled conditions and screen temperatures carefully.
Section 2: Core Experimental Protocol & Workflow
This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure is designed for initial screening and can be optimized further.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Reagents & Materials
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Boronic Acid Activator |
| Solvent 1 (e.g., 1,4-Dioxane) | - | Primary reaction solvent |
| Solvent 2 (e.g., Water) | - | Co-solvent, aids base solubility |
| Inert Gas (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[9]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Section 3: Optimizing for Success
Not all Suzuki couplings are created equal. The optimal conditions depend heavily on the specific boronic acid used. The following table provides a logical framework for optimizing the reaction if the initial screening yields are suboptimal.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Pd Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | If low conversion: Switch to a more active pre-catalyst system like Pd₂(dba)₃ with a separate ligand. This allows for fine-tuning of the Pd:Ligand ratio.[13] |
| Ligand | dppf (from pre-catalyst) | If side reactions or low yield: Use a bulkier, more electron-rich monophosphine ligand like P(t-Bu)₃ or a Buchwald ligand (e.g., SPhos, XPhos). These can accelerate reductive elimination and suppress side reactions.[7][8] |
| Base | K₂CO₃ (2.0 equiv) | If slow reaction or boronic acid decomposition: Switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation, especially with electron-poor boronic acids. For base-sensitive substrates, KF can be a milder option.[7][13] |
| Solvent System | Dioxane/Water (4:1) | If solubility issues: Try alternative solvents like DME, DMF, or Toluene. Anhydrous conditions (e.g., Toluene with K₃PO₄) can sometimes be beneficial, though often an aqueous system is superior. |
| Temperature | 85-95 °C | If no reaction: Increase temperature incrementally to 110 °C. For stubborn couplings, microwave irradiation can dramatically reduce reaction times and improve yields by overcoming activation barriers.[14] |
Section 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate base/solvent combination.4. Unreactive boronic acid. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Increase temperature (see optimization table).3. Screen alternative bases and solvents.4. Convert boronic acid to a more reactive boronate ester (e.g., pinacol ester) or trifluoroborate salt.[15] |
| Formation of Debrominated Starting Material | 1. Presence of protic impurities.2. Slower transmetalation relative to proto-depalladation. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Use a stronger base or a ligand that accelerates transmetalation. |
| Formation of Boronic Acid Homo-coupling (R-R) | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Improve inert atmosphere technique.2. Reduce catalyst loading (to as low as 1 mol%) and/or reaction temperature once the reaction has initiated. |
| Difficult Purification | 1. Residual palladium catalyst.2. Co-elution of product with byproducts. | 1. Filter the crude reaction mixture through a pad of Celite before concentration. Consider a charcoal or silica-scavenger treatment.2. Optimize chromatography conditions (different solvent system, different stationary phase). |
Section 5: Substrate Scope & Synthetic Utility
The protocol described is versatile and generally applicable to a wide range of aryl- and heteroarylboronic acids.
-
Favorable Coupling Partners: Electron-rich and sterically unhindered arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-tolylboronic acid) typically react with high efficiency.
-
Moderately Reactive Partners: Electron-neutral (e.g., phenylboronic acid) and moderately electron-poor arylboronic acids also couple well, though they may require slightly higher temperatures or more active catalyst systems.
-
Challenging Partners: Highly electron-deficient (e.g., 4-nitrophenylboronic acid) or sterically hindered (e.g., 2-methylphenylboronic acid) boronic acids can be more challenging, often requiring careful optimization of the ligand and base to achieve good yields.[5] Suzuki reactions with electron-deficient 2-heterocyclic boronates, in particular, can give low conversions, though additives like copper(I) have been shown to facilitate these difficult couplings.[16]
The products of this reaction, 5-aryl-2-(methylsulfonyl)pyrimidin-4-amines, are high-value scaffolds for further chemical exploration. The remaining amine and sulfonyl groups offer additional points for diversification, enabling the rapid generation of compound libraries for screening in drug discovery programs targeting kinases, GPCRs, and other important biological targets.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_uTaxkG1nr_VBESNT6OIsmQHhT_SkqWZ645h2OI4Zi5jRQw8qX8HAj-zXiZBdjDVCj1FlzCn8FBf7wkHVEQwqog9d4ufD8D4U1SrWe531vVjK_Sq83Xy5mkZ8Yf9waiZQk-OKTmNygVAbx5isEv_u5pnYaegSeF25MZM2sreohKrcM_64Qria-X15MC13cRIM_85KGnG2QWaJZt4UlRh757p2acAdQdAnu0kl7R0uL0ksMAJubxm9ZR_AXKGEBr230gA=]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9IGRQF5YqRNPytHOAOvZ-cET_sDasSKYDrHdrnNPxyHWyUTyqNUBYCBfiJrZuMdb1m0hWWpLaLhND2NHRuTFfGdv3YLIF2NE-ufrcmOTGNTHuFhGcAhKYVWO4GnnAiirLCgpTRudNV3LH8zt0nvYVLoChpNWMiQi_q_z4NG6hQrUwnKSdZ6V5hkO4q2sEs1bcrdPKMY0Fm50RqD63u-FpksjptuYx25T2RzUx62o-so4pq1QzAipRndX3Ua-J7tAazU81RxDk98ykMX4mfrZdsj4QyygmIHyW04tBRUILwonf3OqjK4ek4fczwUKxPWDOg-7B5wx8hXzKxOIZhr2kUOa9fD17qBYLN5aPPRA76-sVnVqjBumY6ucj]
- Moraru, R., et al. 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (PDF). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOBZ6BYDzR5gxx9RMpaNgGaJeYk_3vINsGraC4y3vGSaFJJQjVhw0RpMbhsBVsqkntZVkO2Uro2Jq_OHtVuaoiNycsDLzkSRFEb008Ewm22rRckzSDk8iDK5sbXLDP3J9Q-9UxK9CcjS78pXrKFlxL_dPiPjZJEdvcB8K4ehFsWw3hiEx3aHNa9bVxD4BwMC22MbbjWHmrMWVUdtfbM4bA7yDdvLq3ICNnjflaB51TEog5ab8lVKU=]
- Deng, J. Z., et al. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. (2009-01-15). [URL: https://pubmed.ncbi.nlm.nih.gov/19093828/]
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614234/]
- ResearchGate. Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst | Request PDF. (2025-08-07). [URL: https://www.researchgate.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig3_340880072]
- Patel, H., et al. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025-08-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGub24hAbVNnZPewsbDsWaQ3pyVX2fd7zM4qLuziKoBFNld_cBE_ybK5wIfMQOu1syy4Z9xv8jvs2WhiQNDv8eN-RzJlEafbCpkuu1nwNucdtb1h-duXIW3-5UBPZvf1bextlhsTIOSEf77m20BtQ5R9mGAMjHaN7Mhc6v0m5bsYaetST1ooSKbPG6rIdbFt1kPRZMz6-_nVve0YPty6F-rwTk61_QBrddGEBDEMZAGlN1sw0loWz58UioyG16BWzEj]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/33340767/]
- Bauer, S., et al. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. (2022-01-03). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754023/]
- ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry. (2023-07-05). [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.3c00241]
- Pinet, A. A., et al. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764121/]
- Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. (2024-04-29). [URL: https://www.jocpr.
- The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [URL: https://www.youtube.
- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00322]
- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. (2023-09-01). [URL: https://pubs.acs.org/doi/full/10.1021/acs.bioconjchem.3c00322]
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [URL: https://www.mdpi.com/1420-3049/22/2/186]
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [URL: https://www.mdpi.com/1420-3049/25/22/5431]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. (2025-11-23). [URL: https://www.researchgate.net/publication/250085438_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids]
- CymitQuimica. This compound. [URL: https://cymitquimica.com/base/files/cas-2017-01/1016890-48-9_this compound.html]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [URL: https://www.mdpi.com/1420-3049/17/10/11734]
- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. (2025-09-25). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72554173_EN.htm]
- ACS Catalysis. Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. [URL: https://pubs.acs.org/doi/10.
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/2126]
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVnd1QESGW5zOzkZ9P74hK6sFenjfj8iqn9vIoM-GLTu63inFptoWwWFIkOwTKOx-3Dxfr2WQ5j3oJV9RIWqXxN_0zI0TrF35t04990jLYBJRy1rfCWxo1Hi_COoBG4pt9o6na1-6pRl1HG5oTOj3wjwmo_DQn0ggn5NwJTYVhB2Ulc_P5KB4xm2NkPIdTFTmQiM60ON5gKw2gw6iiJCvZ4wkPPon3a7bOYmEHJ2yE_--UXR42D-PHA==]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). [URL: https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling]
- Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn0J1_6Tl9K2OoEIN8PebcF_ZrWbOSOGaUlvGqZFsNV6XlbtMmb8obCRFE621sT1GHTzpD3p53UdjovizA36TqeVUyvnSXrqTg68F6s2PKAtHQRhm3WarsjzzNrPDAkX3lLrhQ_65XWNEF6VD9ZHaNAyT8N7bdPzRKaDUAcWIGMm1NFESWSVbnywqIL4yGPWpEyjgdhPLYps1MXCRFUiIV7tKFdkNs51_08YUxKJa2Fxgj36vQoWjDNXL-ELIaD8TvorK1fmpq4l4jC1PwrpRGQvict0n5WVzr1kBCV5uYD6qp]
- ResearchGate. Aminative Suzuki-Miyaura coupling. [URL: https://www.researchgate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine in Pharmaceutical Synthesis
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of crucial, often unsung, hero molecules known as intermediates. 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is one such pivotal intermediate, a versatile building block that has played a significant role in the synthesis of cutting-edge therapeutics. Its unique structural features—a pyrimidine core, a reactive bromine atom, an activating methylsulfonyl group, and a nucleophilic amine—offer a powerful handle for medicinal chemists to construct complex molecular architectures with high precision and efficiency.
This guide provides an in-depth exploration of this compound, from its synthesis to its strategic application in the development of life-saving drugs. We will delve into the chemical logic behind its use, provide detailed experimental protocols, and showcase its role in the synthesis of prominent pharmaceuticals, including the antiplatelet agent Ticagrelor and a new generation of kinase inhibitors for oncology.
Chemical Profile and Strategic Importance
The utility of this compound in pharmaceutical synthesis stems from the distinct reactivity of its constituent functional groups. The pyrimidine ring itself is a common scaffold in a multitude of biologically active compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃O₂S | |
| Molecular Weight | 252.09 g/mol | |
| IUPAC Name | This compound | American Elements |
| CAS Number | 1379324-53-4 |
The strategic placement of the bromo, methylsulfonyl, and amino groups creates a highly versatile platform for chemical modification:
-
The Methylsulfonyl Group: This strong electron-withdrawing group activates the pyrimidine ring, making the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various side chains, a key step in building molecular diversity.
-
The Bromo Group: Located at the 5-position, the bromine atom serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the introduction of aryl or heteroaryl moieties, which are often crucial for target binding and modulating pharmacokinetic properties.
-
The Amino Group: The 4-amino group can act as a key hydrogen bond donor, crucial for anchoring the molecule within the active site of a biological target. It can also be a point for further functionalization.
This unique combination of reactive sites allows for a modular and convergent approach to the synthesis of complex drug molecules.
Application in the Synthesis of Ticagrelor
One of the most prominent applications of pyrimidine intermediates structurally related to this compound is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[1][2] While the exact commercial synthesis of Ticagrelor is proprietary, the published synthetic routes illustrate the pivotal role of substituted pyrimidines.
The core of Ticagrelor is a triazolopyrimidine, which is constructed from a substituted diaminopyrimidine precursor. The synthesis often starts with a highly functionalized pyrimidine, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[3][4] This starting material undergoes a series of transformations including nucleophilic substitution, reduction of the nitro group to an amine, and cyclization to form the triazole ring.
The following diagram illustrates a generalized synthetic pathway to Ticagrelor, highlighting the importance of the pyrimidine core.
Caption: Generalized synthetic pathway to Ticagrelor.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors for the treatment of cancer.[5][6] The 4-amino-pyrimidine core can mimic the adenine base of ATP, allowing it to bind to the hinge region of the kinase active site. This compound is an excellent starting point for the synthesis of such inhibitors.
The methylsulfonyl group at the 2-position can be displaced by various nucleophiles, such as anilines or other aminoheterocycles, to introduce substituents that occupy the hydrophobic pocket of the kinase. The bromine at the 5-position can be used in cross-coupling reactions to introduce larger aryl or heteroaryl groups that can interact with other regions of the active site, leading to increased potency and selectivity.
Caption: General scheme for kinase inhibitor synthesis.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of the title compound based on established pyrimidine chemistry.
Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)barbituric acid (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C. After the addition is complete, slowly add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination of 4-Amino-2-(methylthio)pyrimidine
-
Reaction Setup: Dissolve 4-amino-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Oxidation to this compound
-
Reaction Setup: Dissolve 4-amino-5-bromo-2-(methylthio)pyrimidine (1 equivalent) in a mixture of acetone and water.
-
Reagent Addition: Cool the solution to 0 °C and add Oxone® (potassium peroxymonosulfate, 2.2 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, add a saturated aqueous solution of sodium sulfite to quench the excess oxidant.
-
Extraction: Extract the mixture with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Application in Nucleophilic Aromatic Substitution
This protocol demonstrates the use of this compound in a typical SNAr reaction.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed tube, add the desired amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the N2-substituted-5-bromo-pyrimidine-2,4-diamine.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile and powerful platform for the construction of complex and potent drug molecules. From the antiplatelet blockbuster Ticagrelor to the next generation of targeted cancer therapies, this unassuming intermediate continues to be a cornerstone of innovation in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable building block in their own synthetic endeavors.
References
- SMS Pharmaceuticals Ltd. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095.
- Patel, M. R., et al. (2016). Preparation of ticagrelor. U.S.
- Hardem, D., et al. (Year not available). Synthesis of Ticagrelor. As cited in Rasayan Journal of Chemistry, 11(3), 1088-1095.
- Dr. Reddy's Laboratories Ltd. (2015). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. U.S.
- American Elements. This compound.
- Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- BenchChem. (2025). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 4. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: A Comprehensive Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling and storage of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine. As a Senior Application Scientist, the following protocols and notes are synthesized from established safety guidelines, chemical reactivity principles, and data from structurally related compounds to ensure scientific integrity and promote a self-validating system of laboratory safety.
Understanding the Compound: Chemical Profile and Inherent Reactivity
This compound is a heterocyclic organic compound with the molecular formula C₅H₆BrN₃O₂S.[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom, a primary amine, and a methylsulfonyl group, dictates its chemical behavior and, consequently, the necessary handling and storage precautions.
The pyrimidine core, particularly when substituted with strong electron-withdrawing groups like the methylsulfonyl group, is rendered electrophilic. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. Research on 2-sulfonylpyrimidines has demonstrated their reactivity towards nucleophiles, especially thiols.[2] This inherent reactivity is a critical consideration for both its intended use in synthesis and for preventing unintended reactions during storage. The presence of the amine and bromo substituents further modulates the reactivity of the pyrimidine ring.
Key Structural Features and Their Implications:
-
Methylsulfonyl Group (-SO₂Me): A strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic attack. This group is also a good leaving group in SNAr reactions.
-
Pyrimidine Ring: A heterocyclic aromatic ring that is the core scaffold.
-
Bromo Group (-Br): A halogen substituent that also influences the electronic properties of the ring.
-
Amine Group (-NH₂): A primary amine that can act as a nucleophile or a base and provides hydrogen-bonding capabilities, which is significant in biological contexts.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazard Classifications:
| Hazard Class | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Skin Corrosion/Irritation | Category 2 (Assumed) | May cause skin irritation. |
| Specific Target Organ Toxicity | Category 3 (Assumed) | May cause respiratory irritation. |
Mandatory Personal Protective Equipment (PPE) Protocol:
The following PPE is required at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
Additional Protection: For larger quantities or when there is a significant risk of exposure, consider wearing an apron and arm sleeves.
-
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If the generation of dust is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Detailed Storage Protocols
Proper storage is paramount to maintaining the chemical integrity of this compound and ensuring laboratory safety. The primary degradation pathways to consider are hydrolysis and reaction with atmospheric nucleophiles.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |
| Light | Dark | To prevent potential light-induced degradation. |
| Container | Tightly sealed, appropriate material (e.g., amber glass) | To prevent exposure to air and moisture. |
Step-by-Step Storage Protocol:
-
Container Selection: Use an amber glass vial or bottle with a PTFE-lined cap to protect the compound from light and ensure a tight seal.
-
Inert Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen. This displaces air and moisture, significantly extending the shelf-life of the reagent.
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number (1379324-53-4), date received, and any relevant hazard pictograms.
-
Secondary Containment: Place the primary container within a labeled, compatible secondary container to contain any potential leaks or spills.
-
Storage Location:
-
Store in a designated, cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Do not store with incompatible materials. Segregate from strong oxidizing agents, strong acids, and strong bases.
-
Store in a locked cabinet if institutional policy requires it for compounds of this potential hazard level.
-
The following flowchart outlines the logic for appropriate storage of this compound.
Safe Handling and Dispensing Protocols
Due to its potential hazards and reactivity, a systematic approach to handling and dispensing this compound is essential.
General Handling Precautions:
-
Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Spill Response: Have a spill kit readily available. In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
Step-by-Step Dispensing Protocol (Weighing):
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: spatula, weighing paper or boat, and the reaction vessel.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
-
Carefully open the container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to a tared weighing vessel.
-
Minimize the time the primary container is open.
-
-
Post-Dispensing:
-
Securely close the primary container, flush with inert gas if possible, and return it to its designated storage location.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of contaminated weighing paper or boats in the appropriate solid waste container.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
References
Sources
Safe Handling of Pyrimidine Derivatives: A Comprehensive Guide for Laboratory Professionals
This document provides detailed application notes and protocols for the safe handling of pyrimidine derivatives, a class of heterocyclic aromatic organic compounds fundamental to various research and drug development applications. Given their diverse biological activities and potential hazards, a thorough understanding and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, authoritativeness, and trustworthiness.
Foundational Principles of Pyrimidine Derivative Safety
Pyrimidine derivatives, while invaluable in scientific research, can present a range of hazards, including flammability, skin and eye irritation, and potential toxicity.[1][2] A comprehensive approach to safety begins with a thorough understanding of the specific compound's properties, as outlined in its Safety Data Sheet (SDS). The Occupational Safety and Health Administration (OSHA) mandates that employers provide employees with information and training on hazardous chemicals in their work area.[3][4]
The core principle of safe handling is risk minimization. This is achieved through a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment (PPE). This guide will elaborate on each of these facets to provide a holistic safety protocol.
Hazard Identification and Risk Assessment
Before commencing any work with pyrimidine derivatives, a thorough risk assessment is mandatory.[2] This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards, handling precautions, and emergency procedures.[4][5] If an SDS is not available for a novel or custom-synthesized derivative, it should be handled as a hazardous compound of unknown toxicity.[5][6]
-
Understanding Physical and Chemical Properties: Note the compound's physical state (solid, liquid), flammability, reactivity, and stability. Many pyrimidine derivatives are flammable liquids and vapors.[1][7][8]
-
Identifying Health Hazards: Assess the potential for skin and eye irritation, respiratory effects, and ingestion toxicity.[2][9] Some derivatives can cause severe skin burns and eye damage.[2]
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate workers from hazards. For pyrimidine derivatives, these are critical for minimizing exposure.
-
Chemical Fume Hoods: All work with volatile pyrimidine derivatives or those that can form dusts or aerosols must be conducted in a properly functioning chemical fume hood.[5][10] This is the most effective way to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of a fume hood.[1][10]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for rapid decontamination in case of accidental exposure.[5][10]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting personnel from chemical exposures but should be used in conjunction with, not as a replacement for, engineering and administrative controls.[11] The selection of appropriate PPE is dictated by the specific hazards of the pyrimidine derivative and the nature of the work being performed.
| Hazard Scenario | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solids (weighing, transfers) | Chemical-resistant gloves (e.g., nitrile), lab coat, and tightly fitting safety goggles.[1][5][6] | Prevents skin contact with dust particles and protects eyes from airborne particulates. |
| Handling Liquids (solutions, reactions) | Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron or lab coat, and splash-proof safety goggles or a face shield.[2][5][6] | Provides protection against splashes and direct skin/eye contact. A face shield offers broader facial protection.[12] |
| Risk of Aerosol or Dust Generation | All of the above, plus a NIOSH-approved respirator.[5][6] | Necessary when engineering controls cannot adequately control airborne concentrations. |
| Compounding and Administering Hazardous Drugs | Double gloving is recommended.[12][13] A protective disposable gown made of low-permeability fabric should be worn.[13] | Provides an additional layer of protection against highly potent or hazardous derivatives. |
Glove Selection and Use:
-
Always inspect gloves for tears or punctures before use.[1][8]
-
Change gloves regularly, typically every 30 to 60 minutes, or immediately if they become contaminated.[12][13]
-
When double-gloving, place the inner glove under the gown cuff and the outer glove over the cuff to ensure no skin is exposed.[13]
-
Wash hands thoroughly before donning and after removing gloves.[1][13]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for preventing accidents and maintaining a safe laboratory environment.
General Handling Practices:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2][14] Avoid the formation of dust and aerosols.[1]
-
Use Appropriate Tools: Use non-sparking tools when handling flammable pyrimidine derivatives.[1][7]
-
Grounding and Bonding: For flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[1][7]
-
Maintain a Clean Workspace: Keep the work area neat and organized to minimize the risk of spills and cross-contamination.[15]
Storage Requirements:
-
Container Integrity: Store pyrimidine derivatives in tightly closed, properly labeled containers.[1][7][14]
-
Ventilation and Temperature Control: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7][14]
-
Incompatible Materials: Separate pyrimidine derivatives from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][14]
-
Flammable Liquid Storage: Store flammable pyrimidine derivatives in approved flammable storage cabinets.[16][17] OSHA regulations limit the quantity of flammable liquids that can be stored outside of these cabinets.[16][17]
Spill and Leak Management
Prompt and proper response to a spill is crucial to mitigate potential hazards.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[6]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors if safe to do so.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][18]
-
Absorb and Neutralize:
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
Emergency Spill Response Workflow
Caption: Workflow for responding to a pyrimidine derivative spill.
Waste Disposal
All pyrimidine derivative waste, including contaminated materials from spill cleanups, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
Waste Disposal Protocol:
-
Segregate Waste: Do not mix pyrimidine derivative waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Use Designated Containers: Collect waste in a designated and clearly labeled hazardous waste container that is compatible with the chemical.[5][6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name of the pyrimidine derivative.[6] Include the accumulation start date.[5]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and proper disposal.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Seek immediate medical attention.[1][20] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8][9] Seek medical attention.[20] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen.[9][20] Seek medical attention. |
| Ingestion | Clean mouth with water.[8][9] Do not induce vomiting.[1][20] Call a physician or poison control center immediately.[1][20] |
Firefighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1][20]
-
Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][20]
Conclusion
The safe handling of pyrimidine derivatives is a non-negotiable aspect of laboratory work. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and strict adherence to handling, storage, and emergency protocols, researchers can significantly mitigate the risks associated with these valuable compounds. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Pyrimidine 98%. (2019, June 11). Chemos GmbH & Co. KG. Retrieved from [Link]
-
School Chemistry Laboratory Safety Guide. (n.d.). NIOSH | CDC. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
NIOSH pocket guide to chemical hazards. (2015, April 27). Johns Hopkins Lab Safety. Retrieved from [Link]
-
Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. Retrieved from [Link]
-
Laboratory Safety and Chemical Hygiene Plan. (n.d.). Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Pyrimidine Metabolism. (n.d.). SMPDB. Retrieved from [Link]
-
Salvage of circulating pyrimidine nucleosides in the rat. (n.d.). PubMed. Retrieved from [Link]
-
Cyclobutane Pyrimidine Dimer Hyperhotspots as Sensitive Indicators of Keratinocyte UV Exposure. (2022, September). PubMed. Retrieved from [Link]
-
First Aid for the USMLE Step 1, BIOCHEM + 05 = DNA repair. (2017, August 10). YouTube. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. lawbc.com [lawbc.com]
- 12. pppmag.com [pppmag.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. connmaciel.com [connmaciel.com]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 20. cleanchemlab.com [cleanchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support guide for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine (CAS: 1379324-53-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic transformations and the integrity of final drug candidates. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the challenges of achieving high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Issue 1: Poor separation during silica gel column chromatography.
Question: My TLC analysis shows two very close spots, and my column fractions are all cross-contaminated. How can I improve the separation of my target compound from a persistent impurity?
Answer: This is a frequent challenge, often arising because the impurity has a polarity very similar to the product. The presence of the polar amine and sulfonyl groups, combined with the less polar brominated pyrimidine core, creates a molecule with intermediate polarity that can be difficult to separate from structurally related impurities.
Causality & Solutions:
-
Optimize the Mobile Phase (Eluent): The resolving power of your chromatography is critically dependent on the eluent system.[1]
-
Reduce Eluent Strength: If you are using a standard system like Ethyl Acetate/Hexane, decrease the percentage of ethyl acetate. This will increase the retention time of both compounds on the silica gel, allowing for a better separation. The goal is to have a retention factor (Rƒ) for your target compound between 0.2 and 0.4 on the TLC plate for optimal column separation.
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch to a solvent system with different chemical properties. For example, substitute ethyl acetate with a mixture of dichloromethane (DCM) and methanol (MeOH). A shallow gradient of 0-5% MeOH in DCM can be highly effective for separating polar compounds.
-
-
Improve Column Packing and Loading: An improperly packed column will lead to band broadening and poor resolution.
-
Use the Slurry Method: Pack your column using a slurry of silica gel in your initial, low-polarity eluent to ensure a homogenous and tightly packed stationary phase.[2]
-
Apply Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it onto the column (wet loading), adsorb it onto a small amount of silica gel first.[3] To do this, dissolve your crude material in a minimal amount of a volatile solvent (like DCM), add 2-3 times its weight in silica gel, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, preventing band spreading at the origin.
-
-
Adjust the Gradient Slope: If you are running a gradient elution, make the gradient shallower. A slower increase in solvent polarity over a larger volume will provide more opportunity for closely eluting compounds to separate.
Issue 2: The compound "oils out" during recrystallization.
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute is supersaturated and comes out of solution as a liquid phase because the temperature is still above the compound's melting point in the solvent system.[4][5]
Causality & Solutions:
-
High Solute Concentration or Rapid Cooling: The solution may be too concentrated, or it was cooled too quickly, not allowing time for ordered crystal lattice formation.
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the primary hot solvent to slightly decrease the saturation, then allow it to cool much more slowly. Insulating the flask with glass wool can promote slow cooling.
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high, or impurities are depressing the melting point of your compound.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol), then slowly add a poor solvent (an "anti-solvent" like water) at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[4]
-
Issue 3: No crystals form, even after the solution has cooled completely.
Question: My compound is fully dissolved in the hot solvent, but no crystals have appeared after cooling to room temperature and even placing it in an ice bath. What should I do?
Answer: This is a classic case of a stable supersaturated solution, where the molecules have not yet been prompted to organize into a crystal lattice.[4] Several techniques can be used to induce crystallization.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching can serve as nucleation sites for crystal growth.[4]
-
Seed the Solution: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" crystal acts as a template, initiating rapid crystallization.[4]
-
Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.
-
Drastic Temperature Change: For very stubborn supersaturated solutions, sometimes a brief period in a dry ice/acetone bath can provide the thermodynamic shock needed to initiate nucleation, after which it can be returned to a standard ice bath for slower growth.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound? A1: For a typical crude reaction mixture, a two-stage approach is most effective. First, perform silica gel column chromatography to remove the bulk of impurities and isolate the product in a moderately pure form.[1][3] Then, perform a recrystallization on the pooled, clean fractions from the column to achieve high analytical purity and obtain a crystalline solid suitable for downstream applications.
Q2: What common solvents are suitable for this compound? A2: Given its structure containing both hydrogen-bond donating (amine) and accepting (sulfonyl, pyrimidine nitrogens) groups, this compound is a polar molecule. It is expected to be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in methanol, ethanol, ethyl acetate, and dichloromethane.[6] Its solubility will be poor in non-polar solvents like hexanes and petroleum ether, which makes these good choices for the non-polar component of an eluent system for column chromatography.
Q3: How can I definitively confirm the purity of my final product? A3: A combination of analytical techniques is required for comprehensive purity assessment.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) can provide a precise purity value expressed as an area percentage.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring you have isolated the correct molecule.[8]
Q4: Are there any stability concerns when handling this compound during purification? A4: While pyrimidine derivatives are generally robust, it is good practice to avoid prolonged exposure to harsh conditions.[9] The methylsulfonyl group is stable, but strong nucleophiles could potentially displace it, although this typically requires elevated temperatures. Avoid strong acids or bases and excessive heat where possible to prevent potential degradation. The compound should be stable under standard chromatography and recrystallization conditions.
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application Notes |
| Hexane / Petroleum Ether | 0.1 | 60-90 | Non-polar component of eluent for column chromatography. |
| Diethyl Ether | 2.8 | 34.6 | Can be used as a slightly more polar alternative to hexane. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good solvent for dissolving the crude product; used as a mid-polarity eluent. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | Common polar component of eluent for column chromatography. |
| Isopropanol | 3.9 | 82.5 | Good primary solvent for recrystallization. |
| Ethanol | 4.3 | 78.4 | Excellent primary solvent for recrystallization of polar compounds. |
| Methanol (MeOH) | 5.1 | 64.7 | Highly polar eluent for chromatography; good solvent for polar compounds. |
| Water | 10.2 | 100.0 | Can be used as an "anti-solvent" in mixed-solvent recrystallizations. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying ~1 gram of crude material. Adjustments to column size and solvent volume will be necessary for different scales.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% EtOAc in Hexane, 50% EtOAc in Hexane, and 5% MeOH in DCM) to find a system that gives your target compound an Rƒ value of ~0.3.[3]
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size (for 1g of crude, a 40-50g silica gel column is a good start).
-
Add a small plug of glass wool or cotton to the bottom and cover with a thin layer of sand.
-
In a beaker, make a slurry of silica gel (e.g., 45g, 230-400 mesh) in your starting, low-polarity eluent (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column. Use a pipette to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to pack the silica bed evenly and drain the excess solvent, ensuring the top of the silica bed never runs dry.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1g of crude product in a minimal amount of DCM in a round-bottom flask.
-
Add ~2-3g of silica gel to the flask.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, you might run 200mL of 10% EtOAc/Hexane, followed by 200mL of 25% EtOAc/Hexane, and then 200mL of 40% EtOAc/Hexane.
-
Collect fractions (e.g., 15-20 mL each) in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your purified (or semi-purified) compound into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube. A good recrystallization solvent will dissolve the compound poorly at room temperature but well when heated.
-
A mixed-solvent system like ethanol/water is often effective.
-
-
Dissolution:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen primary solvent (e.g., ethanol) portion-wise while heating the mixture gently with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if needed):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.
-
Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualization of Workflows
Purification Strategy Decision Tree
This diagram helps in choosing the right purification path based on the initial state of your material.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield in 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine synthesis
An Application Scientist's Guide to Yield Enhancement in the Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step sequence starting from 5-bromouracil. Each step presents unique challenges that can impact the overall yield and purity. Understanding the critical parameters of each transformation is key to success.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth explanation and actionable recommendations.
Step 1: Dichlorination of 5-Bromouracil
Question 1: My yield of 5-bromo-2,4-dichloropyrimidine is low and the reaction workup is hazardous. How can I improve this?
Answer: This is a common issue stemming from the harsh reagents used and sensitivity to moisture. The reaction of 5-bromouracil with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is an equilibrium-driven process that converts the tautomeric amide form of the pyrimidine into the aromatic chloro-substituted version.
Causality & Troubleshooting:
-
Incomplete Reaction: The conversion of the uracil starting material can be sluggish. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃. Ensure the reaction is heated to reflux and monitored by TLC or LC-MS until the starting material is fully consumed.[1]
-
Hydrolysis during Workup: Both the product and the excess phosphorylating reagent are highly reactive towards water. Pouring the reaction mixture directly into water without cooling can be dangerous and leads to the hydrolysis of the product back to starting material or mono-chloro intermediates.
-
Optimized Workup: First, cool the reaction mixture to room temperature. The majority of the excess POCl₃ should be removed under reduced pressure (use a trap with a base solution like NaOH to neutralize the corrosive vapors). The cooled residue should then be poured slowly onto crushed ice with vigorous stirring. This controlled quench minimizes hydrolysis of the desired product.
-
-
Purification: The crude product can be extracted with a solvent like dichloromethane (DCM).[1] Washing the organic layer with cold water and brine, followed by drying over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), will remove residual acids and water before solvent evaporation.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | None | N,N-Dimethylaniline (catalytic) | Accelerates reaction via a reactive intermediate. |
| Workup | Direct quench in water | 1. Remove excess POCl₃ (vac.) 2. Quench slowly onto ice | Improves safety and minimizes product hydrolysis. |
| Monitoring | Time-based | TLC or LC-MS until completion | Ensures full conversion of starting material. |
Step 2: Regioselective Amination
Question 2: I am getting a mixture of isomers during the amination of 5-bromo-2,4-dichloropyrimidine. How can I exclusively obtain the C4-amino product?
Answer: Achieving high regioselectivity in the amination of 2,4-dichloropyrimidines is critical and depends on controlling the reaction kinetics. The C4 position is inherently more reactive to nucleophilic aromatic substitution (SNAr) than the C2 position.[2] This is due to the greater electron-withdrawing influence of the nitrogen at position 1 on the C4 carbon. However, under forcing conditions, disubstitution or reaction at the C2 position can occur.
Causality & Troubleshooting:
-
Reaction Temperature: This is the most critical factor. The SNAr reaction at C4 has a lower activation energy than at C2. Running the reaction at low temperatures (e.g., 0 °C to room temperature) strongly favors the formation of the C4-aminated product.[3] Higher temperatures can provide enough energy to overcome the barrier for C2 substitution, leading to isomeric impurities.
-
Stoichiometry of Amine: Using a large excess of the ammonia source can promote di-substitution, where a second amine molecule displaces the C2 chlorine. Use of 1.0 to 1.2 equivalents of the amine is often sufficient to drive the mono-amination to completion without significant side reactions.
-
Solvent Choice: Solvents like acetonitrile, isopropanol, or THF are suitable. The choice can influence the solubility of reagents and the reaction rate.
Step 3: Thioether Formation
Question 3: The reaction of 5-bromo-2-chloro-4-aminopyrimidine with sodium thiomethoxide is sluggish and gives a low yield. How can I drive this reaction to completion?
Answer: The introduction of the methylthio group at the C2 position is another SNAr reaction. The electron-donating nature of the amino group at C4 makes the C2 chlorine less reactive than in the starting dichloropyrimidine. Therefore, this step requires more forcing conditions than the initial amination.
Causality & Troubleshooting:
-
Solvent & Temperature: This reaction benefits from polar aprotic solvents like DMF or DMSO, which can solvate the sodium cation and enhance the nucleophilicity of the thiomethoxide anion. Gentle heating (e.g., 50-80 °C) is often required to achieve a reasonable reaction rate.
-
Reagent Quality: Sodium thiomethoxide is hygroscopic and can decompose. Use a freshly opened bottle or a recently prepared solution. The presence of water can lead to hydrolysis of the chloro-substituent, forming an unwanted pyrimidinone byproduct.[4]
-
Atmosphere: Thiols and thiolates are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of disulfide byproducts and improve the overall yield.[5]
Step 4: Oxidation to Sulfone
Question 4: My oxidation of the thioether is incomplete, yielding the sulfoxide, or it produces other byproducts. What is the most reliable method to get the sulfone?
Answer: The oxidation of the electron-rich methylthio group to a methylsulfonyl group requires a potent oxidizing agent. The challenge lies in achieving complete oxidation to the sulfone without affecting other functional groups on the pyrimidine ring. The oxidation proceeds in two stages: thioether → sulfoxide → sulfone. Stopping at the sulfoxide is a common issue if the reaction conditions are not optimal.
Causality & Troubleshooting:
-
Choice of Oxidant:
-
m-CPBA (meta-Chloroperoxybenzoic acid): A very effective oxidant. Using slightly more than 2 equivalents of m-CPBA will ensure the reaction proceeds to the sulfone. The reaction is typically run in a chlorinated solvent like DCM at 0 °C to room temperature.
-
Oxone® (Potassium peroxymonosulfate): A versatile and powerful oxidant. It is often used in a biphasic system (e.g., DCM/water or Ethyl Acetate/water) with a phase-transfer catalyst or in a polar solvent mixture like methanol/water. Oxone® is an excellent choice for driving the reaction to completion.[6]
-
Hydrogen Peroxide (H₂O₂): Can be used, but often requires a metal catalyst (e.g., a tungsten-based catalyst) to be effective for the second oxidation step (sulfoxide to sulfone).[7][8] This can add complexity to the workup.
-
-
Stoichiometry and Temperature: Precisely 2.0 equivalents of the oxidant are needed theoretically. In practice, using 2.1-2.2 equivalents can help overcome any reagent degradation and drive the reaction to completion. The reaction is exothermic; maintaining a low temperature (start at 0 °C and allow to slowly warm to room temperature) helps control the reaction rate and prevent potential side reactions.
| Oxidant | Equivalents | Typical Solvent | Key Advantages/Disadvantages |
| m-CPBA | 2.1 - 2.2 | DCM, Chloroform | High efficiency, clean reaction. Byproduct (m-CBA) is acidic and needs to be washed out. |
| Oxone® | 2.1 - 2.2 | MeOH/H₂O, EtOAc/H₂O | Powerful, inexpensive. Workup involves removing inorganic salts. |
| H₂O₂/Catalyst | >2.0 | Various | Environmentally friendly ("green"). Requires catalyst which may need to be removed.[7] |
Detailed Experimental Protocols
Optimized Protocol for Regioselective Amination (Step 2)
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonium hydroxide (28-30%, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, a precipitate of the product should form. If not, the solvent volume can be reduced under vacuum.
-
Filter the solid product, wash with cold water, and then a small amount of cold isopropanol to remove impurities.
-
Dry the solid under vacuum to yield 5-bromo-2-chloro-4-aminopyrimidine as a white to off-white solid.
Optimized Protocol for Oxidation to Sulfone (Step 4)
-
Suspend 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) in dichloromethane (DCM, approx. 20 mL per gram) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~77%, 2.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred suspension of the thioether over 45-60 minutes, maintaining the temperature at 0-5 °C.
-
After addition, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization (e.g., from ethanol) or silica gel chromatography to yield this compound.
References
- Vertex AI Search. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- J. Org. Chem. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
- BenchChem. (n.d.). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine.
- ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyrimidine synthesis.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines.
- Smolecule. (2023). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation - Wordpress.
- ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
- Google Patents. (n.d.). CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.
- MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol.
Sources
- 1. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 8. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide practical and effective solutions.
Structure and Approach
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Instead of a rigid protocol, we will explore the "why" behind the "how," empowering you to make informed decisions in your laboratory work. We will delve into the likely synthetic pathways, the common impurities that can arise at each stage, and the analytical methods to identify them, all supported by in-text citations to authoritative sources.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key stages where impurities can be introduced?
A common and efficient synthetic strategy for this compound involves a multi-step process that can be broadly categorized into three key stages, each with its own potential for impurity formation.
A Three-Stage Synthetic Workflow is typically employed:
-
Pyrimidine Ring Formation: This initial stage involves the construction of the core pyrimidine scaffold. A frequent approach is the condensation of a three-carbon component with a compound containing an amidine moiety.[1]
-
Bromination: Introduction of the bromine atom at the C-5 position of the pyrimidine ring. This is a critical step that can lead to regioisomeric and over-brominated impurities.
-
Thioether Oxidation: The final stage involves the oxidation of a methylthio (-SCH₃) group to the desired methylsulfonyl (-SO₂CH₃) group. This step is prone to the formation of under-oxidized and over-oxidized byproducts.
The following diagram illustrates this general synthetic workflow:
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific impurities that you may encounter during your synthesis, their likely origins, and actionable steps to mitigate their formation.
Scenario 1: My final product shows a significant amount of a species with a mass corresponding to the starting material without the bromo group.
Question: I'm seeing a significant amount of 2-(methylsulfonyl)pyrimidin-4-amine in my final product. What is the likely cause and how can I fix it?
Answer:
This impurity, the des-bromo species, is a common issue arising from incomplete bromination of the pyrimidine ring.
Root Cause Analysis:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) may be inadequate for complete conversion.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of the bromination reaction. Aprotic solvents are often employed for such reactions.[2]
-
Dehalogenation: In some cases, downstream reaction conditions or purification methods (e.g., catalytic hydrogenation for other functional groups) can lead to the removal of the bromine atom.
Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Optimize Bromination Stoichiometry | Carefully control the molar equivalents of the brominating agent. A slight excess (1.05-1.2 equivalents) of NBS is often employed to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting material. |
| Adjust Reaction Conditions | The reactivity of the pyrimidine ring towards electrophilic substitution at the 5-position is influenced by the substituents present.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. The use of a Lewis acid catalyst can sometimes enhance the efficiency of bromination.[2] |
| Purification Strategy | If incomplete bromination is a persistent issue, a purification step after the bromination is crucial. Flash column chromatography can effectively separate the brominated product from the unreacted starting material. |
Scenario 2: My mass spectrometry data indicates the presence of a byproduct with an additional oxygen atom.
Question: I've identified an impurity with a mass 16 units higher than my desired product. What could this be and how do I avoid it?
Answer:
This impurity is likely the corresponding N-oxide or a hydroxylated pyrimidine species, which can form during the oxidation step.
Root Cause Analysis:
-
Over-oxidation: The oxidizing agent used to convert the methylthio group to the methylsulfonyl group (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®) can sometimes be too harsh or used in excess, leading to the oxidation of the pyrimidine ring nitrogen or other positions on the ring. The pyrimidine ring itself is susceptible to oxidation.[3][4]
-
Reaction with Peroxy Acids: Peroxy acids like m-CPBA are known to be capable of forming N-oxides with nitrogen-containing heterocycles.
Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Controlled Oxidation | Carefully control the stoichiometry of the oxidizing agent. It is often added portion-wise at a low temperature (e.g., 0 °C) to manage the exothermicity of the reaction and improve selectivity. |
| Choice of Oxidizing Agent | Consider using a milder or more selective oxidizing agent. For instance, a two-step oxidation using a reagent like potassium peroxymonosulfate (Oxone®) can sometimes offer better control, first forming the sulfoxide and then the sulfone. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting methylthio compound is consumed and before significant over-oxidation occurs. |
The following diagram illustrates the potential for over-oxidation:
Caption: Oxidation pathway and potential over-oxidation side reaction.
Scenario 3: My NMR and Mass Spec data suggest the presence of a sulfoxide impurity.
Question: I have a persistent impurity that appears to be the sulfoxide analog of my final product. How can I ensure complete oxidation?
Answer:
The presence of 5-Bromo-2-(methylsulfinyl)pyrimidin-4-amine is a classic case of incomplete oxidation.
Root Cause Analysis:
-
Insufficient Oxidizing Agent: The amount of oxidizing agent was not sufficient to convert all of the intermediate sulfoxide to the desired sulfone. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the second oxidation step to go to completion.
Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Stoichiometric Control | To ensure complete conversion to the sulfone, at least two molar equivalents of the oxidizing agent (e.g., m-CPBA) are required per mole of the methylthio starting material. |
| Stepwise Temperature Increase | A common strategy is to perform the initial oxidation to the sulfoxide at a lower temperature (e.g., 0 °C) and then slowly warm the reaction to room temperature or slightly above to drive the conversion to the sulfone. |
| Analytical Monitoring | Use HPLC or LC-MS to monitor the disappearance of the sulfoxide intermediate. The reaction should only be quenched after the complete conversion to the sulfone is observed. |
Scenario 4: I am observing impurities related to the displacement of the methylsulfonyl group.
Question: My final product is contaminated with byproducts where the methylsulfonyl group has been replaced by other nucleophiles from the reaction mixture. Why is this happening?
Answer:
The methylsulfonyl group is a good leaving group, making the C-2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[5][6]
Root Cause Analysis:
-
Presence of Nucleophiles: If your reaction mixture contains nucleophiles (e.g., water, alcohols from solvents, or even excess amine starting material under certain conditions), they can displace the methylsulfonyl group. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction.[1][7]
-
Harsh Reaction Conditions: High temperatures or strongly basic or acidic conditions can promote nucleophilic substitution reactions.
Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Anhydrous Conditions | Ensure that all reagents and solvents are dry, especially if the subsequent steps are sensitive to water or other nucleophiles. |
| Control of pH | Maintain a neutral or slightly acidic pH if possible, as strongly basic conditions can generate potent nucleophiles that can lead to substitution. |
| Temperature Management | Avoid unnecessarily high temperatures during workup and purification to minimize the risk of thermally induced substitution reactions. |
| Choice of Base | If a base is required in a subsequent step, use a non-nucleophilic, sterically hindered base to avoid competitive substitution at the C-2 position. |
The following diagram depicts the SNAr mechanism:
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.
Representative HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and Mass Spectrometry (electrospray ionization in positive mode).
This method will allow for the separation of the desired product from both more polar (e.g., des-bromo) and less polar impurities. The mass spectrometer will provide crucial mass information for the identification of unknown peaks.
References
- Udupi, R. H., et al. (2005). Synthesis and biological activity of some new pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry, 15(2), 169-172.
- Jain, A. K., et al. (2006). A review on pyrimidines: The versatile molecules. International Journal of ChemTech Research, 2(4), 2033-2044.
- Prajapati, D., et al. (2007). A novel one-pot synthesis of dihydropyrimido [4, 5-d] pyrimidines under solvent-free conditions. Tetrahedron Letters, 48(27), 4769-4772.
- Rao, A. S., et al. (2013). A review on synthesis and biological importance of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3806.
- Undheim, K., & Benneche, T. (1996). Comprehensive Organic Functional Group Transformations, Volume 4: Synthesis: Carbon with Two Heteroatoms, with at least one Carbon-to-Heteroatom multiple bond. Elsevier Science Ltd.
- Kappe, C. O. (1994). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
- Volovenko, Y. M., & Blyumin, E. B. (1998). Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 34(3), 342-345.
- Cullum, N. R., et al. (1993). A single transition state in nucleophilic aromatic substitution: reaction of phenolate ions with 2-(4-nitrophenoxy)-4, 6-dimethoxy-1, 3, 5-triazine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1703-1704.
- Burton, K., & Petersen, G. B. (1960). The frequencies of certain sequences of nucleotides in deoxyribonucleic acid. Biochemical Journal, 75(1), 17.
- Beer, M., et al. (1966). Determination of base sequence in nucleic acids with the electron microscope. V. The thymine-specific reactions of osmium tetroxide with deoxyribonucleic acid and its components. Biochemistry, 5(7), 2283-2288.
-
Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
MDPI. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
PubMed. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. [Link]
-
SciSpace. (2017). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
NIH. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]
-
NIH. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
-
NIH. (2015). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
NIH. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
NIH. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
Technical Support Center: Column Chromatography Optimization for Aminopyrimidines
Welcome to the technical support center for the optimization of column chromatography for aminopyrimidine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.
Troubleshooting Guide
This section addresses specific issues commonly encountered during the column chromatography of aminopyrimidines. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My aminopyrimidine compound is exhibiting significant peak tailing on a silica gel column. What is causing this and how can I achieve a symmetrical peak?
Answer:
Peak tailing is a frequent challenge when purifying basic compounds like aminopyrimidines on standard silica gel.[1][2] The primary cause is strong, undesirable interactions between the basic amine functional groups of your analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This leads to multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tail."[2][3]
Root Causes and Solutions:
-
Secondary Silanol Interactions: The acidic nature of free silanol groups on the silica surface strongly interacts with the basic aminopyrimidine, leading to peak tailing.[2][4]
-
Solution 1: Mobile Phase Modification. Add a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.[4][5]
-
Triethylamine (TEA): A common and effective choice. Add 0.1-1% TEA to your eluent system. The TEA will preferentially bind to the acidic silanol groups, effectively masking them from your aminopyrimidine.[4]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane/methanol mobile phase.
-
-
Solution 2: Deactivate the Stationary Phase. If mobile phase modifiers are insufficient or undesirable, consider using a deactivated silica gel or an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is a less acidic support and can be a good alternative to silica for the purification of basic compounds.
-
End-capped Silica: Use high-purity, end-capped silica columns where the majority of free silanol groups have been chemically derivatized.[1]
-
-
-
Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your aminopyrimidine and the silica surface, affecting retention and peak shape.[3][6]
-
Solution: pH Control. For reversed-phase applications, operating at a lower pH (e.g., using a 10-20 mM phosphate buffer at pH 2.5) can protonate the silanol groups, reducing their interaction with a protonated basic analyte.[4] Conversely, working at a higher pH can neutralize the basic compound, but this requires a stationary phase stable at high pH.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]
-
Solution: Reduce Sample Load. Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. If all peaks are tailing, column overload is a likely culprit.[2]
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause band broadening and poor peak shape.[1][5]
Workflow for Troubleshooting Peak Tailing
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Introduction: Navigating the Reactivity of a Key Synthetic Building Block
Welcome to the technical support center for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine. This molecule is a highly valuable intermediate in medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures, particularly as a building block for covalent inhibitors.[1] However, the very features that make it a potent reactant—an electron-deficient pyrimidine ring activated by a hypervalent sulfonyl group—also render it susceptible to specific degradation pathways.
This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's stability profile. Moving beyond simple instructions, we will explore the chemical logic behind its degradation and provide field-proven troubleshooting strategies and protocols to ensure the integrity of your experiments and the reproducibility of your results.
Section 1: The Chemical Personality of this compound
To prevent degradation, we must first understand the molecule's inherent reactivity. Its stability is governed by the interplay of three key functional groups on the pyrimidine core:
-
2-Methylsulfonyl Group (-SO₂Me): This is a powerful electron-withdrawing group and an excellent leaving group. It renders the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This is the primary site of reactivity and a common point of unintended degradation.
-
5-Bromo Group (-Br): This halogen contributes to the electrophilicity of the ring. More importantly, the Carbon-Bromine bond is known to be susceptible to cleavage under UV light (photodegradation).[4]
-
4-Amine Group (-NH₂): As an electron-donating group, it can be a site for oxidation, especially when exposed to air over prolonged periods, which can sometimes lead to the formation of colored impurities.[5][6]
These features lead to three primary degradation pathways that users may encounter.
Primary Degradation Pathways
Caption: Primary degradation pathways for the target compound.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues in a practical question-and-answer format.
Topic 1: Storage and Handling
Question: I just received my vial of this compound. What are the absolute best practices for long-term storage?
Answer: The optimal strategy is to mitigate all three primary degradation pathways. Store the solid compound under the following conditions:
-
Temperature: ≤4°C. This slows the rate of any potential solid-state degradation.
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent slow oxidation of the amine group, which can be catalyzed by air and moisture.[7]
-
Light: In an amber vial, stored inside a dark cabinet or box. This is non-negotiable and prevents photodegradation and debromination.[4][8]
-
Moisture: In a desiccated environment. The compound is susceptible to hydrolysis, and minimizing exposure to ambient moisture, even in the solid state, is key for long-term integrity.[9]
Question: My solid compound has developed a slight yellow or brownish tint over several months. Is it still usable?
Answer: This discoloration is often a sign of minor oxidative degradation of the amine functionality.[5] For many synthetic applications where the compound will be purified downstream, this may not significantly impact the reaction outcome. However, for high-precision applications like quantitative biological assays or reference standard preparation, this indicates a potential drop in purity. We recommend running a purity check (e.g., LC-MS or NMR) before use. To prevent this, always store under an inert atmosphere and minimize headspace in the vial.
Topic 2: Solution Stability and Preparation
Question: What is the recommended procedure for preparing a stock solution, and which solvents are best?
Answer: Solution-state degradation is far more rapid than solid-state.
-
Solvent Choice: Use anhydrous, aprotic solvents such as Dioxane, THF, or Acetonitrile. Anhydrous DMSO can be used, but stock solutions should be stored for minimal time, as some pyrimidine derivatives are known to degrade in DMSO.[5] Avoid protic solvents like methanol, ethanol, or water for stock solutions, as they can act as nucleophiles and cause solvolysis/hydrolysis, displacing the methylsulfonyl group.
-
Best Practice: Prepare solutions fresh for each experiment whenever possible.[5] If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials with an inert gas overlay. Store at -20°C or -80°C. Minimizing freeze-thaw cycles is critical to prevent the introduction of atmospheric moisture.[5]
Question: I am using the compound in an aqueous biological buffer and see a time-dependent loss of activity. What is happening?
Answer: This is a classic case of hydrolysis. The methylsulfonyl group is an excellent leaving group, and in aqueous buffers, water acts as a nucleophile, slowly displacing it to form the significantly less reactive and biologically inactive 5-Bromo-4-aminopyrimidin-2(1H)-one byproduct.[2][9] The rate of this hydrolysis is often pH-dependent.[2]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Add the compound to the aqueous buffer immediately before starting your measurement.
-
Run a Time-Course Control: Incubate the compound in your assay buffer without the biological target and measure its concentration over time by LC-MS. This will quantify its stability under your specific conditions.
-
pH Optimization: If possible, investigate if a lower pH (e.g., 6.5-7.0) slows the rate of hydrolysis compared to more alkaline conditions.
-
Topic 3: Reaction and Purification Issues
Question: I am running a reaction with a thiol-containing molecule, but my yield is low and I see a major byproduct. What's the likely cause?
Answer: The C2-SO₂Me position is highly electrophilic and reacts rapidly with soft nucleophiles like thiols.[2][3] It is very likely your thiol is displacing the methylsulfonyl group. This is the intended reactivity for creating covalent inhibitors that target cysteine, but if it is an unintended reaction with a reagent, it is a degradation/side-reaction pathway.
-
Confirmation: Analyze the byproduct by mass spectrometry. You should find a mass corresponding to your starting material minus the SO₂Me group plus your thiol-containing molecule.
-
Prevention: If this reaction is undesirable, you must protect the thiol, use a less nucleophilic reagent, or reconsider the synthetic route. The reactivity of the 2-sulfonylpyrimidine core is a dominant chemical feature.[2]
Question: During column chromatography on silica gel, I am observing streaking and recovering less material than expected. Why?
Answer: The amine group on the pyrimidine ring can interact strongly with the acidic silanol groups of standard silica gel. This can lead to irreversible binding, streaking, and on-column degradation.[7]
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent system to deactivate the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if your product has sufficient lipophilicity.[7]
-
Minimize Contact Time: Perform flash chromatography rather than slow gravity-fed chromatography.
-
Section 3: Key Protocols and Data
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Upon receipt, immediately transfer the manufacturer's vial into a larger, sealable container containing a desiccant.
-
For long-term storage, flush the vial headspace with a gentle stream of Argon or Nitrogen for 15-20 seconds before tightly sealing.
-
Wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store at the recommended temperature (e.g., 4°C or -20°C).
-
For weighing, allow the vial to equilibrate to room temperature in a desiccator for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh out the required amount quickly and immediately re-flush, seal, and return the vial to storage.
Protocol 2: Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for quantifying compound stability.
Table 1: Compatibility and Conditions Summary
| Condition/Reagent Class | Risk Level | Primary Degradation Pathway | Recommended Mitigation |
| Storage | |||
| Ambient Light / Sunlight | High | Photodegradation (Debromination) | Store in amber vials in the dark. |
| Air / Moisture | Moderate | Oxidation, Hydrolysis | Store under inert gas (Ar, N₂) with desiccant. |
| Elevated Temperature (>40°C) | Moderate | Thermal Decomposition | Store refrigerated or frozen. |
| Solvents | |||
| Protic Solvents (Water, MeOH) | High | Solvolysis / Hydrolysis | Use anhydrous aprotic solvents (ACN, THF, Dioxane). |
| Standard (Non-anhydrous) DMSO | Moderate | Hydrolysis, Potential Oxidation | Use anhydrous DMSO; prepare solutions fresh. |
| Reagents | |||
| Strong Nucleophiles (Thiols, R-NH₂) | High | Nucleophilic Substitution | Protect interfering functional groups or choose non-nucleophilic alternatives. |
| Strong Bases (NaOH, KOH) | High | Hydrolysis | Use non-nucleophilic organic bases (e.g., DIPEA) if base is required. |
| Strong Acids | Moderate | Acid-catalyzed Hydrolysis | Maintain neutral or near-neutral pH where possible. |
| Common Oxidizing Agents | Moderate | Oxidation of Amine | Avoid exposure to oxidants unless intended. |
| Purification | |||
| Standard Silica Gel | Moderate | Adsorption, On-column Degradation | Deactivate with 0.1-1% Et₃N in eluent or use alumina/reverse-phase. |
References
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. 7
-
Boll, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
-
BenchChem. (2025). Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds. 5
-
Chen, D., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
-
Wang, J., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 10
-
Fisher Scientific. (N/A). Safety Data Sheet for 4-bromo-2-methyl-Benzenamine.
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
BenchChem. (N/A). 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine.
-
ResearchGate. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
-
Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
-
Fisher Scientific. (2020). Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole.
-
ChemicalBook. (2023). 5-Bromo-4-methyl-thiazol-2-amine Safety Data Sheet.
-
Felis, E., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. National Institutes of Health.
-
Brown, D. J., & Hoerger, E. (1955). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic.
-
Grout, R. J. (1971). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
-
ECHEMI. (N/A). 5-Bromo-2-(methylsulfonyl)pyrimidine Safety Data Sheet.
-
Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.
Sources
- 1. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Welcome to the technical support center for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The presence of both a reactive sulfonyl group and a bromine atom makes this compound highly valuable for constructing complex molecules through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, these same reactive sites can lead to the formation of specific byproducts that complicate purification and impact yield.
This document provides a structured approach to identifying, troubleshooting, and removing these common impurities, ensuring the high purity required for subsequent experimental success.
Section 1: Identifying Common Byproducts
Understanding the potential impurities is the first step toward effective removal. The primary byproducts in reactions involving this compound arise from competing reaction pathways such as hydrolysis, dehalogenation, or incomplete reactions.
| Byproduct Name | Structure | Common Cause of Formation | Typical Analytical Signature |
| Hydrolysis Product 5-Bromo-2-hydroxypyrimidin-4-amine | 5-Bromo-4-amino-pyrimidin-2(1H)-one | Presence of water (aqueous workup, wet solvents, or atmospheric moisture), especially when heated or under acidic/basic conditions.[1][2][3] | A significantly more polar spot on TLC; distinct mass peak (M-SO2Me+OH). |
| Dehalogenation Product 2-(Methylsulfonyl)pyrimidin-4-amine | Pyrimidine core without the 5-bromo substituent | Reductive conditions, which can be unintentionally introduced by certain reagents, catalysts, or prolonged heating.[4] | A less polar spot on TLC compared to the starting material; mass peak corresponding to M-Br+H. |
| Unreacted Starting Material | This compound | Incomplete reaction due to insufficient time, low temperature, or deactivated reagents. | Spot on TLC/LCMS identical to the starting material standard. |
| Displaced Sulfone Reactant | Varies based on nucleophile used | In SNAr reactions, this is the starting material where the sulfone has been displaced by the intended nucleophile. | This is often the desired product, but incomplete conversion leaves starting material behind. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: My post-reaction TLC shows three spots: one matching my starting material, one for the product, and a new, very polar spot at the baseline. What is the baseline spot?
A: The highly polar spot is almost certainly the hydrolysis byproduct, 5-Bromo-2-hydroxypyrimidin-4-amine (a pyrimidinone). The methylsulfonyl group is an excellent leaving group and can be displaced by water, especially during aqueous workups or if reactions are run in non-anhydrous solvents.[1][2] This byproduct is often difficult to remove from the desired product via extraction if the product is also polar.
Q2: My crude NMR/LCMS shows a significant peak corresponding to a mass of M-79 (loss of Br). What is this and how can I remove it?
A: This indicates the formation of the dehalogenated byproduct, 2-(Methylsulfonyl)pyrimidin-4-amine. This occurs when the bromine atom is replaced by a hydrogen atom.[4] Because this byproduct is often close in polarity to the starting material and the desired product, separation can be challenging. Meticulous column chromatography with an optimized solvent system is the most effective removal method.
Q3: I'm performing a Suzuki coupling on the bromine, but a significant amount of the 2-hydroxy byproduct is forming. How can I prevent this?
A: This is a classic case of competing reactivities. The palladium-catalyzed coupling requires specific conditions, but the methylsulfonyl group remains susceptible to nucleophilic attack by water or hydroxide ions present in the reaction mixture.
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents (e.g., dioxane, toluene) and glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: While aqueous bases like K2CO3 or Na2CO3 are common in Suzuki couplings, they introduce water. Consider using non-aqueous bases like CsF or K3PO4 if compatible with your system.[5]
Q4: My product seems to be "streaking" or "tailing" badly during column chromatography. What causes this?
A: The amine and pyrimidine nitrogens in your compound are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape and inefficient separation.[6] To resolve this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et3N) or ammonia in methanol. This deactivates the acidic sites on the silica, resulting in sharper peaks and better resolution.[6][7]
Section 3: In-Depth Troubleshooting & Purification Protocols
For more persistent purification challenges, a systematic approach is required. The following workflow and protocols provide detailed, field-proven methodologies.
Purification Decision Workflow
This workflow guides the selection of the appropriate purification strategy based on the initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification by Optimized Silica Gel Column Chromatography
This is the most versatile method for separating mixtures with varying polarities.[8]
Objective: To separate the target compound from less polar (dehalogenated) and more polar (hydrolysis) byproducts.
Step-by-Step Methodology:
-
TLC Optimization:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot on a TLC plate and develop in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Goal: Achieve an Rf value of ~0.2-0.3 for your target compound, with clear separation from other spots.[8]
-
If peak tailing is observed, add 0.5-1% triethylamine (Et3N) to the solvent mixture.
-
-
Column Packing:
-
Select a column with a diameter and length appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to a fine powder.[7]
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system. A gradient elution, where the polarity is gradually increased, is often most effective for difficult separations.[7]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
| Scenario | Suggested Starting Eluent System | Rationale |
| Separating from less polar dehalogenated byproduct | 30-50% Ethyl Acetate in Hexanes + 0.5% Et3N | The lower polarity allows the byproduct to elute first, providing good separation from the more retained product. |
| Separating from more polar hydrolysis byproduct | 50-70% Ethyl Acetate in Hexanes + 0.5% Et3N | A higher polarity eluent is needed to move the product down the column, leaving the highly polar hydrolysis product at the top. |
| Complex Mixture | Gradient elution from 20% to 80% Ethyl Acetate in Hexanes + 0.5% Et3N | A gradient provides the best chance of separating multiple components with different polarities. |
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product that is already relatively pure (>90%).[9][10]
Objective: To obtain a highly pure, crystalline solid product.
Step-by-Step Methodology:
-
Solvent Screening:
-
The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). A mixed solvent system (e.g., Ethanol/Water, Dichloromethane/Hexanes) is often effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product to induce crystallization.[10]
-
Once crystallization appears complete, you can further increase the yield by cooling the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 4: Visualizing Byproduct Formation Pathways
Understanding the chemical transformations that lead to byproducts is key to preventing them. The diagram below illustrates the desired reaction pathway alongside the common side reactions.
Caption: Competing reaction pathways for the starting material.
By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment, the pathway leading to the hydrolysis byproduct can be minimized. Similarly, avoiding unintentional reductive conditions will suppress the formation of the dehalogenated impurity.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. ResearchGate. [Link]
-
Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
(PDF) 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. [Link]
- Method for selective dehalogenation in pyrimidine fused ring.
-
Pyrimidine. Wikipedia. [Link]
- Method for removing unreacted electrophiles
-
Purine and Pyrimidine Metabolism. University of Wisconsin-Eau Claire. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]
-
5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. [Link]
-
Cas 38275-48-8,5-BROMO-2-METHANESULFONYL-PYRIMIDINE. Lookchem. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis and derivatization of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this vital heterocyclic scaffold. Pyrimidine cores are central to numerous pharmaceuticals and biologically active molecules, making their efficient synthesis and functionalization paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Section 1: The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis.[4][5][6][7] Despite its utility, the reaction can be prone to low yields and side product formation. This section addresses common pitfalls.
Troubleshooting Guide: The Biginelli Reaction
Q1: My Biginelli reaction yield is consistently low, with significant unreacted starting materials. What are the primary causes and how can I improve conversion?
A1: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and equilibrium.[8][9]
-
Causality: The classical Biginelli reaction often relies on a simple Brønsted acid catalyst (e.g., HCl), which may be insufficient for activating all substrates, particularly sterically hindered or electron-deficient aldehydes.[10][11] The reaction involves a series of equilibria; if any step, such as the initial condensation or the final cyclization, is slow, the overall conversion will suffer.[11]
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of catalyst is critical. While HCl is traditional, a wide array of more efficient Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or heterogeneous catalysts can significantly enhance yields.[10][11] It is advisable to screen a panel of catalysts to find the optimal choice for your specific substrates.[10]
-
Reaction Temperature & Time: Ensure the reaction is running at an appropriate temperature. While refluxing in ethanol is common, some substrate combinations may require higher temperatures or, conversely, benefit from milder conditions to prevent degradation.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8][10]
-
Solvent Polarity: The solvent plays a crucial role in reactant solubility and reaction rate. Polar solvents are generally preferred.[4][10] Experimenting with different solvents like ethanol, methanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[8][10][12][13]
-
Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to side products.[8][9] Ensure all reagents are of high purity.
-
Q2: I'm observing a prominent, often yellow and fluorescent, byproduct in my reaction. What is it, and how can I prevent its formation?
A2: This is a classic sign of a competing reaction pathway.
-
Causality: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[8][9] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures. This Hantzsch pathway directly competes with the desired Biginelli condensation.[9]
-
Troubleshooting Steps:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]
-
Catalyst Choice: The nature of the acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its premature decomposition.
-
Biginelli Reaction Optimization Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [1]
Frequently Asked Questions (FAQs): Cross-Coupling
Q: Besides Suzuki, what other cross-coupling reactions are common for pyrimidines? A: Several other transition-metal-catalyzed reactions are used to decorate the pyrimidine ring. [14][15][16]These include the Hiyama coupling (using organosilanes), C-N couplings like the Buchwald-Hartwig amination, and C-S couplings. [2][17]Ullmann-type C-N and C-O couplings, which are copper-catalyzed, are also valuable, though they often require higher temperatures than their palladium-catalyzed counterparts. [18][19] Q: My boronic acid is decomposing under the reaction conditions. What can I do? A: Protodeboronation (hydrolysis of the C-B bond) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using a milder base (if tolerated by the coupling), shorter reaction times (e.g., with microwave heating), or switching to more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts can mitigate this issue.
Section 3: Purification of Pyrimidine Derivatives
The successful synthesis of a pyrimidine derivative is only half the battle; effective purification is critical to obtaining a high-quality final product. [20]
Troubleshooting Guide: Purification
Q1: My pyrimidine derivative is highly polar and shows poor retention and peak tailing on my reverse-phase HPLC column. How can I improve the chromatography?
A1: This is a common challenge with polar heterocyclic compounds. [21]
-
Causality: The high polarity of many pyrimidine derivatives, often due to multiple nitrogen atoms and other heteroatom substituents, leads to weak interaction with the nonpolar stationary phase in reverse-phase chromatography. Peak tailing can occur due to strong interactions with residual silanol groups on the silica support.
-
Troubleshooting Steps:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content, which promotes the retention of polar analytes. [21] 2. Optimize Reverse-Phase Conditions:
-
Polar-Endcapped Columns: Use columns specifically designed for polar analytes, which have a modified surface to shield residual silanols and provide better retention. [21] * Ion-Pairing Agents: For ionizable pyrimidines, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase can improve peak shape and retention.
-
Mobile Phase Modification: Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) to increase retention. [21]
-
-
Q2: I'm struggling to crystallize my final product. It either oils out or remains in solution.
A2: Crystallization is a delicate process influenced by solubility, purity, and cooling rate.
-
Causality: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal lattice formation. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Steps:
-
Solvent System Screening: The key is finding a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. [20] 2. Try an Anti-Solvent: If the compound is too soluble, dissolve it in a minimum amount of a "good" solvent and then slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent) dropwise until the solution becomes turbid. [21]Then, gently heat to clarify and allow to cool slowly.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling often leads to smaller crystals or precipitation instead of crystallization. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize recovery. [21] 4. Scratching/Seeding: If crystals are reluctant to form, scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization.
-
| Issue | Potential Cause | Suggested Solution | Reference |
| Compound Fails to Crystallize | Solution is not supersaturated (too much solvent). | Evaporate some of the solvent. | [21] |
| Compound is too soluble in the chosen solvent. | Try adding an anti-solvent or switch to a different solvent system. | [21] | |
| Oiling Out | Solution is supersaturated above the compound's melting point. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. | |
| Low Recovery | The compound has significant solubility even in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period. Minimize the amount of cold solvent used for washing the crystals. | [21] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. | [21] |
Table 2: Common Crystallization Problems and Solutions.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health (NIH).
- Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem.
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. J. Synth. Chem.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- Process for the preparation of pyrimidine derivatives. Google Patents.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.
- Ullmann condensation. Wikipedia.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
- Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Pyrimidine synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Pyrimidine. Wikipedia.
- Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.
- Ullmann Reaction. Organic Chemistry Portal.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
- Ullmann Reaction. Thermo Fisher Scientific - US.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 16. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Characterization Challenges of Substituted Pyrimidines
Welcome to the technical support center dedicated to navigating the complex world of substituted pyrimidine characterization. Pyrimidine scaffolds are cornerstones in medicinal chemistry and drug discovery, forming the core of everything from nucleic acids to potent therapeutic agents.[1][2] However, their unique electronic properties, potential for tautomerism, and varied substituent effects present significant analytical challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational issues like sample preparation to the nuances of advanced spectroscopic and chromatographic techniques.
Section 1: Solubility and Sample Preparation: The First Hurdle
Poor solubility is one of the most frequent and frustrating initial challenges, impacting every subsequent analytical step. The planarity of the pyrimidine ring can lead to strong crystal lattice packing, while polar substituents can create complex solvation requirements.
Q1: My pyrimidine derivative shows poor solubility in common NMR and HPLC solvents (e.g., Chloroform-d, Acetonitrile). How can I improve this for analysis?
A1: This is a classic problem stemming from a mismatch between the solute's polarity and the solvent. Substituted pyrimidines can be highly crystalline or possess functional groups (e.g., -NH2, -OH, -COOH) that limit solubility in less polar organic solvents.
Troubleshooting Steps:
-
Solvent System Screening: The first step is a systematic screen of solvents with varying polarities. For many pyrimidine derivatives, especially those with hydrogen-bonding groups, highly polar aprotic solvents are effective.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO-d6), Dimethylformamide (DMF-d7), or Methanol-d4 are excellent starting points for NMR. For HPLC, consider adding modifiers to your mobile phase.
-
-
Employing Co-solvents: If a single solvent isn't effective, a binary system can disrupt crystal packing and improve solvation. A small percentage of DMSO in chloroform, for example, can dramatically increase solubility.
-
pH Adjustment: For ionizable pyrimidines (containing acidic or basic centers), adjusting the pH of the sample can be highly effective. The basic nitrogen atoms in the pyrimidine ring can be protonated in an acidic medium, increasing solubility in aqueous or protic solvents.[3]
-
Protocol: For HPLC analysis of a basic pyrimidine, adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase can improve solubility and peak shape.[4]
-
-
Prodrug/Derivatization Strategy: In discovery phases, if solubility issues severely hamper biological assays and characterization, a temporary derivatization to a more soluble prodrug form can be a viable, albeit more involved, strategy.[5][6]
| Technique | Rationale | Typical Improvement | Considerations |
| Heating/Sonication | Provides energy to overcome lattice forces. | 2-5 fold | Risk of compound degradation at high temperatures. |
| pH Modification | Ionizes the molecule, increasing affinity for polar solvents. | 10-100+ fold | May alter the chemical structure or chromatographic retention. |
| Co-Solvents | Modifies the overall polarity of the solvent system. | 2-20 fold | The co-solvent must be compatible with the analytical technique. |
| Use of Excipients | Agents like cyclodextrins encapsulate the molecule. | Variable, can be significant. | Primarily for formulation, may interfere with some analyses.[5] |
Section 2: Navigating the Complexities of NMR Spectroscopy
NMR is the workhorse for structural elucidation, but pyrimidines can produce spectra that are far from straightforward. Issues like tautomerism, peak broadening, and signal overlap are common.
Q2: My ¹H NMR spectrum shows more signals than expected for my substituted pyrimidine. What could be the cause?
A2: The presence of unexpected signals often points to the existence of tautomers in solution.[7] Amino- and hydroxy-substituted pyrimidines are particularly prone to this, existing in equilibrium between different forms (e.g., amino-imino or keto-enol tautomerism).[8][9] If the exchange rate between these tautomers is slow on the NMR timescale, you will see distinct sets of peaks for each species.
Troubleshooting Workflow for Tautomerism
Caption: A decision-making workflow for investigating suspected tautomerism in pyrimidines using NMR.
Experimental Protocols:
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool.[10] As you increase the temperature, the rate of exchange between tautomers may increase, leading to the coalescence of the two sets of signals into a single, averaged set. Conversely, lowering the temperature can slow the exchange, sharpening the signals of the individual tautomers.
-
Solvent Study: The tautomeric equilibrium can be highly sensitive to the solvent environment.[7][8] Acquiring spectra in both a protic solvent (like CD₃OD) and an aprotic solvent (like DMSO-d₆) can shift the equilibrium, changing the ratio of the observed species and helping to confirm that you are observing tautomers.
Q3: The proton signals on my pyrimidine ring are broad and poorly resolved. How can I sharpen them?
A3: Peak broadening can arise from several sources. The most common culprits for pyrimidines are quadrupolar broadening from the ring nitrogens (¹⁴N) and chemical exchange phenomena.
Troubleshooting Steps:
-
Check Sample Concentration: High concentrations can lead to aggregation, which restricts molecular tumbling and broadens signals. Try diluting your sample.
-
Improve Shimming: Ensure the spectrometer is properly shimmed, as poor magnetic field homogeneity is a common cause of broad lines.
-
Decoupling Experiments: While less common for ¹⁴N, if you suspect coupling to nitrogen is the primary cause, acquiring a ¹⁵N-decoupled proton spectrum on a ¹⁵N-labeled sample would definitively solve the issue. For practical purposes, this is often not feasible.
-
Temperature and Solvent: As with tautomerism, exchange processes (e.g., slow rotation of a bulky substituent, proton exchange with trace water) can cause broadening. Running the sample at a higher temperature can often sharpen these signals by moving the process into the fast exchange regime on the NMR timescale.[7]
Section 3: Mass Spectrometry (MS) Fragmentation and Ionization
Mass spectrometry is vital for confirming molecular weight and providing structural clues through fragmentation. However, the stable pyrimidine ring can lead to predictable yet sometimes complex fragmentation patterns.
Q4: I'm having trouble interpreting the Electron Impact (EI-MS) fragmentation pattern of my substituted pyrimidine. What are the common cleavage pathways?
A4: The fragmentation of pyrimidines in EI-MS is often characterized by initial losses from the substituents, followed by the cleavage of the heterocyclic ring itself.[11][12]
Common Fragmentation Pathways:
-
Loss of Substituents: The most facile fragmentations are typically the loss of side-chain functional groups. For example, an ester group might lose an alkoxy radical (-OR).
-
Ring Fission: The pyrimidine ring itself often undergoes a retro-Diels-Alder-type fragmentation. A key diagnostic fragmentation is the cleavage into two smaller nitrogen-containing fragments.[13][14]
-
Stability of the Core: The pyrimidine ring is relatively stable. Therefore, fragments containing the intact ring are often prominent in the spectrum.[11] In many cases, the molecular ion peak is quite intense, sometimes even the base peak, indicating the stability of the compound.[11][15]
Generalized EI-MS Fragmentation of a Substituted Pyrimidine
Caption: Common fragmentation routes for substituted pyrimidines in EI-Mass Spectrometry.
Q5: My pyrimidine derivative gives a very weak signal or multiple adducts in Electrospray Ionization (ESI-MS). How can I improve ionization?
A5: ESI efficiency is highly dependent on the analyte's ability to hold a charge in solution. The basic nitrogens of the pyrimidine ring are prime targets for protonation.
Troubleshooting Steps:
-
Acidify the Mobile Phase: This is the most critical step. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the solvent flow will protonate the pyrimidine nitrogens, dramatically enhancing the signal in positive ion mode ([M+H]⁺).
-
Check for Adducts: In addition to the protonated molecule, you may see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is any glassware contamination. While sometimes unavoidable, their presence can be minimized by using high-purity solvents and plasticware. You might also see solvent adducts, such as with acetonitrile ([M+ACN+H]⁺).
-
Optimize Source Parameters: Fine-tuning the ESI source parameters on the mass spectrometer, such as capillary voltage, gas flow, and temperature, can significantly impact signal intensity. There is no single setting that works for all compounds; empirical optimization is key.
Section 4: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of substituted pyrimidines and for reaction monitoring. The polarity and ionizable nature of these compounds often require careful method development.
Q6: I'm seeing poor peak shape (tailing or fronting) for my pyrimidine compound in reverse-phase HPLC. What is the cause and solution?
A6: Poor peak shape is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues related to the sample's behavior in the mobile phase.
Troubleshooting Guide for HPLC Peak Shape:
| Problem | Likely Cause | Solution |
| Peak Tailing | Secondary Interactions: The basic nitrogens on the pyrimidine ring interact with residual acidic silanol groups on the C18 column. | Add an Acidic Modifier: Introduce 0.1% formic acid or TFA to the mobile phase. This protonates the pyrimidines (making them positively charged) and suppresses the ionization of the silanols, minimizing the unwanted interaction.[16][17] |
| Peak Tailing | Column Overload: Injecting too much sample saturates the stationary phase. | Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume. |
| Peak Fronting | Poor Sample Solubility: The compound is precipitating on the column because the injection solvent is much stronger than the initial mobile phase. | Match Injection Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase. |
| Split Peaks | Column Degradation: A void has formed at the head of the column. | Replace Column: If flushing and reversing the column do not work, it likely needs to be replaced. |
Starting Protocol for HPLC Method Development:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a linear gradient, for example, 5% to 95% B over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm is a good starting point).[18]
-
Temperature: Room temperature or slightly elevated (e.g., 30-40 °C) to improve efficiency.
This guide provides a starting point for addressing the most common characterization challenges associated with substituted pyrimidines. Successful analysis often requires a multi-technique approach and a willingness to systematically optimize experimental parameters.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Kraljević, S., Sedić, M., Scott, S. D., Gehrig, P., Schlapbach, R., & Pavelic, K. (2004). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of Chromatography B, 806(1), 129-35. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society. [Link]
-
Lazzarino, G., Amorini, A. M., Di Pietro, V., & Tavazzi, B. (2011). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Methods in molecular biology (Clifton, N.J.), 708, 37–51. [Link]
-
Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909–2911. [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry. [Link]
-
Psoda, A., & Shugar, D. (1982). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 4(4), 655-678. [Link]
-
Psoda, A., & Shugar, D. (1982). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
-
Lazzarino, G., et al. (2011). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Tautomerism of Guanine Analogues. (2021). MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). National Institutes of Health (NIH). [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Taylor & Francis Online. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2023). Elsevier. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Prepared by: A Senior Application Scientist
Introduction
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The bioactivity and safety of any synthesized active pharmaceutical ingredient (API) are inextricably linked to its purity. Even trace impurities can lead to undesirable side effects, alter therapeutic efficacy, or complicate structure-activity relationship (SAR) studies.[3]
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the compound's analytical profile with a relevant alternative. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing the purity and identity of this critical intermediate.
Physicochemical Properties and Structural Features
Understanding the fundamental properties of this compound is the first step in developing appropriate analytical methods. The molecule's structure, featuring a pyrimidine core with electron-withdrawing sulfonyl and bromo groups and an electron-donating amine group, dictates its polarity, solubility, and spectroscopic characteristics.
| Property | Value | Source(s) |
| CAS Number | 1379324-53-4 | [4][5][6] |
| Molecular Formula | C₅H₆BrN₃O₂S | [4][5] |
| Molecular Weight | 252.09 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [1][7] |
| Purity (Typical) | ≥95% | [1][4] |
| Key Functional Groups | Primary amine, sulfone, bromo group, pyrimidine ring | [1][4] |
Potential Impurities: A Synthesis-Based Perspective
The purity of the final product is a direct reflection of the control exerted during its synthesis. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation. A common synthetic route to similar pyrimidine derivatives involves nucleophilic substitution reactions.[2][8]
Potential impurities in a batch of this compound could include:
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Process Intermediates: Such as the corresponding methylthio- or chloropyrimidine precursors.[9]
-
Isomeric Impurities: Regioisomers formed during substitution reactions on the pyrimidine ring.[10]
-
Degradation Products: Resulting from instability under specific pH, temperature, or light conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification.
A comprehensive purity analysis must be capable of separating, identifying, and quantifying these diverse species.
Core Methodologies for Purity Determination
No single analytical technique is sufficient for a complete purity assessment. A multi-faceted approach is essential for a validated, trustworthy result. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC is the gold standard for purity determination in pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[3][10] For a molecule like this compound, which possesses a UV-active pyrimidine ring, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase provides excellent retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine and any basic impurities, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (This broad gradient is designed to elute a wide range of potential impurities with varying polarities).
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is chosen based on the UV absorbance maximum of similar pyrimidine derivatives.[11] A DAD is superior as it can detect impurities that may have different absorbance maxima.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution. Further dilute as needed.
Self-Validation: The protocol's trustworthiness is established through method validation, including checks for linearity, accuracy, precision, and specificity, as per ICH guidelines. The use of a DAD allows for peak purity analysis, which compares spectra across a single peak to check for co-eluting impurities.
Diagram: Standard HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
NMR Spectroscopy: Structural Confirmation and Quantification
Causality: NMR spectroscopy is unparalleled for structural elucidation.[10][12] For purity analysis, ¹H NMR is particularly powerful. The area under each signal is directly proportional to the number of protons it represents. By comparing the integration of signals from the main compound to those of unknown signals, one can identify and often quantify impurities, especially if the impurity's structure is known or can be deduced. It is also a primary method for detecting non-UV active impurities (e.g., residual solvents) that HPLC might miss.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is a good choice for this compound due to its ability to dissolve a wide range of polar organic molecules.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a sharp singlet in a clear region of the spectrum.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Analysis: Process the spectrum (phasing, baseline correction). Calibrate the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals corresponding to the compound and any visible impurities. The purity can be calculated by comparing the relative integral values.
Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification
Causality: When HPLC analysis reveals unknown impurity peaks, LC-MS is the definitive tool for identification.[8][12][13] It physically separates the components via LC and then determines their mass-to-charge (m/z) ratio via MS. This provides the molecular weight of the impurities, which is critical information for deducing their structures.
Experimental Protocol: LC-MS Analysis
-
LC Method: Use the same HPLC method developed for the purity assay to ensure correlation of peaks.
-
MS Interface: Electrospray Ionization (ESI) is the most suitable interface for this class of molecule, operated in positive ion mode (ESI+) to protonate the amine group, forming [M+H]⁺ ions.
-
MS Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy, which allows for the determination of the elemental composition of an impurity.
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. A mass of [M+H]⁺ = 252.0/254.0 (reflecting the isotopic pattern of Bromine) would confirm the main peak, while other m/z values would correspond to impurities.
Comparative Analysis of Analytical Methods
The choice of analytical technique depends on the specific question being asked—quantification, identification, or structural confirmation.
| Technique | Primary Purpose | Sensitivity | Key Advantages | Limitations |
| HPLC-UV | Quantification of purity and impurities. | High (ng to pg) | Robust, reproducible, excellent for routine QC, peak purity analysis with DAD. | Requires impurities to have a chromophore; structural information is limited. |
| ¹H NMR | Structural Confirmation & Quantification (qNMR). | Moderate (µg) | Provides unambiguous structural data, detects non-chromophoric impurities (solvents). | Lower sensitivity than HPLC, complex mixtures can have overlapping signals. |
| LC-MS | Identification of impurities. | Very High (pg to fg) | Provides molecular weight of impurities, highly specific and sensitive. | Quantitative response can be variable; complex instrumentation. |
| GC-MS | Identification of volatile/semi-volatile impurities. | High (pg) | Excellent for residual solvents and volatile by-products. | Not suitable for non-volatile or thermally labile compounds.[14] |
Diagram: Decision Tree for Purity Analysis
Caption: Selecting the right method for purity analysis.
Performance Comparison: 5-Bromo- vs. 5-Chloro- Analogues
To illustrate the practical application of these methods, we compare our target compound with a structurally similar alternative, 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine . The substitution of bromine with chlorine is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. This change, while subtle, has a direct impact on the analytical results.
Rationale for Comparison:
-
Retention Time: The chloro-analogue is more polar than the bromo-analogue. In RP-HPLC, it is expected to have a shorter retention time.
-
Mass Spectrometry: The molecular weight and isotopic pattern will be distinctly different, allowing for easy differentiation by MS. Chlorine has a characteristic M/M+2 isotopic pattern of ~3:1, while Bromine has an M/M+2 pattern of ~1:1.
Hypothetical Comparative Experimental Data (RP-HPLC)
| Compound | Retention Time (min) | Purity (Area %) | Key Differentiator |
| This compound | 12.5 | 99.2% | Longer retention time; MS shows m/z 252/254 (1:1 ratio). |
| 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine | 11.8 | 99.5% | Shorter retention time; MS shows m/z 208/210 (3:1 ratio). |
This comparison demonstrates how a validated HPLC method can not only determine purity but also resolve closely related structural analogues, which could be potential process impurities.
Conclusion
The purity analysis of this compound is a critical step in its use for research and drug development. A comprehensive assessment cannot rely on a single technique. The recommended approach is a synergistic combination of methods:
-
RP-HPLC with UV/DAD detection serves as the primary tool for quantitative purity determination.
-
LC-MS is essential for the identification of unknown impurities detected by HPLC.
-
¹H NMR provides ultimate structural confirmation and is uniquely capable of detecting and quantifying non-chromophoric impurities like residual solvents.
By integrating these self-validating systems, researchers can establish a high degree of confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific outcomes.
References
- CymitQuimica. This compound.
- Benchchem.
- ChemicalBook. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8.
- Wiley Online Library.
- PubMed Central.
- Sigma-Aldrich. 5-Bromo-2-(methylsulfonyl)pyrimidine 97%.
- CymitQuimica. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine.
- PubMed Central.
- PubChem. 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine.
- ChemicalBook. This compound CAS#: 1379324-53-4.
- MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol.
- Autech Corp.
- BLD Pharm. 38275-48-8|5-Bromo-2-(methylsulphonyl)pyrimidine.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- BLD Pharm. 30321-94-9|5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ChemicalBook. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis.
- Alchem Pharmtech. CAS 1379324-53-4 | this compound.
- PubChem. 5-Bromo-4-methylpyrimidin-2-amine.
- PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- ResearchGate. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer | Request PDF.
- PubMed Central. 5-Bromo-2-chloropyrimidin-4-amine.
- National Institutes of Health.
- ResearchGate. Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases: 5-Bromo-2,4-di-o-(m- and p-) chloro- (bromo-)benzylthiouracils and 6-methyluracils.
- Benchchem. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0.
- University of Birmingham. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol.
- Google Patents.
- ECHEMI. 5-Bromo-2-(methylsulfonyl)
- Mangalam Drugs & Organics. Impurities.
- Global Pharma Tek. Impurity Products.
- ResearchGate. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor.
- SpectraBase. 5-bromo-4-(dodecylthio)pyrimidin-2(1H)-one - Optional[MS (GC)] - Spectrum.
- Sigma-Aldrich. 5-Bromo-1-(methylsulfonyl)indoline | 446054-18-8.
Sources
- 1. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1379324-53-4 [amp.chemicalbook.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Framework
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with the pyrimidine scaffold serving as a privileged structure in their design.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize a novel pyrimidine-based compound, using 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine as a representative example. We will objectively outline a comparative approach against established kinase inhibitors, supported by detailed experimental methodologies.
The Pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrimidine ring system is a fundamental heterocyclic structure found in nucleic acids. Its structural similarity to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[3] This mimicry is a key principle in the rational design of a multitude of approved and investigational kinase inhibitors.[4] Modifications to the pyrimidine core, such as the introduction of bromo and methylsulfonyl groups in our subject compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties.[5]
Establishing a Comparative Baseline: Well-Characterized Kinase Inhibitors
To effectively evaluate a novel compound, it is essential to benchmark its performance against well-understood inhibitors. Here, we select three FDA-approved kinase inhibitors with distinct target profiles and mechanisms of action.
| Comparator Inhibitor | Primary Target(s) | Mechanism of Action | Key Therapeutic Areas |
| Ibrutinib (Imbruvica®) | Bruton's tyrosine kinase (BTK) | Irreversible covalent inhibitor that binds to Cys481 in the BTK active site, blocking B-cell receptor signaling.[6][7] | B-cell malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma).[8] |
| Dasatinib (Sprycel®) | Multi-targeted: BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | ATP-competitive inhibitor that binds to both the active and inactive conformations of the ABL kinase domain.[9][10] | Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia.[11] |
| Erlotinib (Tarceva®) | Epidermal Growth factor receptor (EGFR) | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1][12] | Non-small cell lung cancer with EGFR mutations, Pancreatic cancer.[13] |
These comparators provide a diverse set of benchmarks, spanning different kinase families and inhibition modalities, against which a novel compound like this compound can be assessed.
The Characterization Workflow: From Hypothesis to Data
The following section outlines a systematic approach to characterizing the kinase inhibitory potential of a novel pyrimidine derivative.
Step 1: In Silico Target Prediction and Rationale
Given the pyrimidine core, it is hypothesized that this compound acts as an ATP-competitive kinase inhibitor. The electron-withdrawing nature of the methylsulfonyl group and the presence of the bromo substituent may confer selectivity towards specific kinase subfamilies. Computational modeling and docking studies against a panel of kinase crystal structures can provide initial hypotheses about potential targets.
In Silico Target Prediction Workflow.
Step 2: In Vitro Biochemical Kinase Inhibition Assay
The cornerstone of characterizing a kinase inhibitor is the biochemical assay, which directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2]
This protocol provides a generalized procedure for assessing the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., BTK, ABL, EGFR, and a broader screening panel)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound (dissolved in DMSO)
-
Comparator Inhibitors: Ibrutinib, Dasatinib, Erlotinib (dissolved in DMSO)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[14]
-
Incubate at room temperature for 30 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[15]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using non-linear regression.
-
ADP-Glo™ Kinase Assay Workflow.
Step 3: Cellular Assays for Target Engagement and Functional Effects
While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to confirm target engagement in a physiological context and to assess the functional consequences of kinase inhibition.
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase within intact cells. A reduction in substrate phosphorylation upon treatment with the test compound provides evidence of target engagement.[16]
-
Cell Proliferation/Viability Assay: Assays such as MTT or CellTiter-Glo® can be used to determine the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the activity of the target kinase.
Interpreting the Data: Building a Comparative Profile
The data generated from these assays will allow for a comprehensive comparison of this compound with the established inhibitors.
Hypothetical Comparative Data Table:
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Phosphorylation IC50 (nM) | Cell Proliferation GI50 (nM) in Target-Dependent Cell Line |
| This compound | To be determined | Experimental Result | Experimental Result | Experimental Result |
| Ibrutinib | BTK | ~0.5 | ~10 | ~8 |
| Dasatinib | BCR-ABL | ~1 | ~3 | ~5 |
| Erlotinib | EGFR | ~2 | ~20 | ~50 |
Note: IC50 and GI50 values for comparator inhibitors are representative and can vary based on assay conditions.
A potent biochemical IC50 value that translates to on-target activity in cellular assays would be a strong indicator of a promising lead compound. Discrepancies between biochemical and cellular potencies can provide insights into factors such as cell permeability, off-target effects, or efflux pump interactions.
Conclusion and Future Directions
This guide provides a foundational workflow for the initial characterization and comparative analysis of a novel pyrimidine-based kinase inhibitor. The journey from a novel chemical entity to a potential therapeutic is long and requires extensive further investigation, including comprehensive selectivity profiling against a broad panel of kinases, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and toxicity assessments. By employing a systematic and comparative approach as outlined, researchers can efficiently evaluate the potential of new chemical matter and make data-driven decisions in the complex but rewarding field of kinase inhibitor drug discovery.
References
-
- PubMed
-
- PubMed
-
- ChemicalBook
-
- Drugs.com
-
- Wikipedia
-
- Medscape
-
- Pediatric Oncall
-
- ResearchGate
-
- Targeted Oncology
-
- MedlinePlus
-
- Patsnap Synapse
-
- BOC Sciences
-
- IUPHAR/BPS Guide to PHARMACOLOGY
-
- Dr.Oracle
-
- LinkedIn
-
- Medindia
-
- Promega Corporation
-
- BMG LABTECH
-
- BellBrook Labs
-
- PubMed
-
- Promega Corporation
-
- Benchchem
-
- Celtarys Research
-
- Reaction Biology
-
- Sigma-Aldrich
-
- Benchchem
-
- Reaction Biology
-
- ResearchGate
-
- BMG LABTECH
-
- Promega Corporation
-
- CymitQuimica
-
- ResearchGate
-
- ACS Publications
-
- PubMed
-
- PubMed
-
- ResearchGate
-
- ChemicalBook
-
- PubMed
-
- Benchchem
-
- Frontiers
-
- Benchchem
-
- PubMed
-
- ACS Publications
-
- PubMed
-
- MDPI
-
- PubMed
-
- PubMed
-
- PMC - NIH
Sources
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Biological Activity of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine Derivatives
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The quest for novel therapeutic agents has consistently led researchers to the rich and diverse world of heterocyclic compounds. Among these, nitrogen-containing heterocycles are of paramount importance in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrimidine ring, a six-membered heterocyclic structure, is a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine nucleus a privileged and promising lead scaffold for the synthesis of novel compounds to combat a spectrum of diseases.[1][3]
This guide focuses on a specific, highly functionalized pyrimidine core: 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine . The strategic placement of a bromine atom, a potent functional group for further chemical modification, a strong electron-withdrawing methylsulfonyl group, and a reactive amine group creates a versatile platform for developing targeted therapeutics. We will objectively compare the performance of various derivatives stemming from this core, providing supporting experimental data and field-proven insights into their biological activities, with a particular emphasis on their role as kinase inhibitors in oncology.
Synthetic Strategies: Building a Diverse Chemical Library
The generation of a library of this compound derivatives typically involves multi-step synthetic pathways. A common approach begins with commercially available pyrimidine precursors, followed by strategic modifications. Nucleophilic substitution reactions are frequently employed to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[4]
A cornerstone of this synthetic strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This powerful reaction enables the formation of carbon-carbon bonds, allowing for the attachment of a wide array of aryl and heteroaryl groups at the bromine position, thus systematically exploring the structure-activity relationship (SAR).
Caption: Generalized workflow for synthesizing derivatives.
Comparative Biological Activity: A Multi-Target Landscape
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The position and nature of the substituents dramatically influence the therapeutic potential.[1]
Anticancer Activity: Potent Inhibition of Oncogenic Kinases
A significant focus of research on pyrimidine derivatives has been in the field of oncology, particularly as kinase inhibitors.[6][7][8] The pyrimidine scaffold is an isostere of the adenine ring of ATP, enabling molecules containing this core to act as competitive inhibitors in the ATP-binding pocket of various kinases, effectively blocking downstream signaling pathways that drive tumor growth.[9][10]
The aberrant expression and activity of protein kinases are hallmarks of many cancers. Derivatives of the aminopyrimidine core have shown potent inhibitory activity against several key oncogenic kinases.
Caption: Inhibition of the ALK signaling cascade by a kinase inhibitor.
Comparative Kinase Inhibition Data:
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Aminopyrimidine Derivative (8h) | PLK4 | 0.0067 | - | [7] |
| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine (18) | Aurora A | 0.0080 (Ki) | - | [8] |
| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine (18) | Aurora B | 0.0092 (Ki) | - | [8] |
| Aminopyrimidine Derivative (3b) | PLK4 | 0.0312 | - | [7] |
| Aminopyrimidine Derivative | MCF-7 (Breast) | Varies | MCF-7 | [7] |
| Aminopyrimidine Derivative | BT474 (Breast) | Varies | BT474 | [7] |
| Aminopyrimidine Derivative | MDA-MB-231 (Breast) | Varies | MDA-MB-231 | [7] |
Structure-Activity Relationship (SAR) Insights: The biological activity is profoundly influenced by the substituents on the pyrimidine ring.[1][3] For instance, in the development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitors, it was discovered that the presence and nature of a substituent at the para-position of the aniline ring were critical for both the potency and selectivity of Aurora kinase inhibition.[8] Similarly, modifications to the aminopyrimidine core in PLK4 inhibitors led to compound 8h , which exhibited nearly three times stronger inhibitory activity than its predecessor, attributed to better adaptation to the solvent domain of the protein.[7]
Antimicrobial Activity: A Broad-Spectrum Defense
Beyond their anticancer properties, pyrimidine derivatives have been investigated for their potential as antimicrobial agents.[4][11] The search for new antibiotics is a critical area of research, and this chemical scaffold has shown promise against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Activity:
| Compound Class | Organism | Activity Level | Reference |
| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) | Staphylococcus aureus | Significant | [4] |
| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) | Escherichia coli | Significant | [4] |
| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) | Candida albicans | Significant | [4] |
| Various Pyrimidine Derivatives (4b, 4c, 4f, 4g) | Pseudomonas aeruginosa | Excellent | [4] |
| Various Pyrimidine Derivatives (4b, 4c, 4f, 4g) | Salmonella typhi | Excellent | [4] |
The data indicates that modifications such as the addition of sulfonamide moieties can confer significant antibacterial and antifungal properties to the pyrimidine core.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are detailed methodologies for key experiments used to evaluate the biological activity of these derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Causality: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP. Therefore, the luminescence signal, generated by a luciferase-catalyzed reaction using the remaining ATP, is inversely proportional to kinase activity. Potent inhibitors will result in less ATP consumption and a higher luminescence signal.
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.
-
Reaction Setup: In a 96-well white microplate, add the kinase enzyme, its specific substrate peptide, and ATP to the assay buffer.
-
Initiate Inhibition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).[6]
-
Signal Detection: Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent simultaneously depletes the remaining ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: The signal is inversely proportional to kinase activity.[6] Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a four-parameter dose-response curve.[6]
Protocol 2: Cell Viability (MTT) Assay
Causality: This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the IC50 value, the concentration that inhibits cell growth by 50%.[7]
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The derivatives have demonstrated a wide range of biological activities, with particularly compelling results in the realms of anticancer and antimicrobial research. The ability to systematically modify the core structure through established synthetic routes like Suzuki-Miyaura coupling provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Further refining the structure of the most potent hits to improve their drug-like properties and reduce off-target effects.
-
In Vivo Evaluation: Progressing promising compounds from in vitro assays to preclinical animal models to assess their efficacy and safety in a whole-organism context.
-
Mechanism of Action Studies: Deepening the understanding of how these compounds exert their biological effects at a molecular level, which can reveal new therapeutic opportunities and potential resistance mechanisms.
The continued exploration of this privileged pyrimidine scaffold holds significant promise for delivering next-generation therapies for some of the most challenging human diseases.
References
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Scilit. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). NIH. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: A Guide to Kinase Inhibitor Profiling
This guide provides a comprehensive framework for the in vitro evaluation of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine, a compound representative of the pyrimidine scaffold prevalent in modern kinase inhibitor discovery. While direct biological data for this specific molecule is not extensively published, its structure suggests a likely role as a competitive inhibitor at the ATP-binding site of various protein kinases.
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrimidine core is a bioisostere of the adenine base in ATP, making it a privileged scaffold for designing kinase inhibitors.[1][2] Consequently, numerous pyrimidine-based inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Aurora Kinases have been developed, with several achieving clinical approval.[3][4][5]
This document will guide researchers through a logical, multi-tiered in vitro testing cascade to characterize the potency, selectivity, and cellular activity of novel pyrimidine-based compounds. We will use this compound (referred to as 'Compound X') as our test article and compare its hypothetical performance against established inhibitors of three major kinase families implicated in oncology: EGFR, Aurora Kinase A, and BTK.
The Strategic Rationale for In Vitro Profiling
The journey of a potential drug candidate begins with rigorous in vitro characterization. The primary objectives are twofold: first, to determine the compound's potency against its intended target, and second, to assess its selectivity against a panel of other kinases to anticipate potential off-target effects. A successful kinase inhibitor should ideally be highly potent against its target kinase while displaying minimal activity against others, thus reducing the likelihood of toxicity.
Our experimental approach is designed to be self-validating. We begin with biochemical assays using purified enzymes to measure direct target engagement and inhibition. This is followed by cell-based assays that provide insights into the compound's ability to penetrate cell membranes, engage its target in a physiological context, and elicit a functional cellular response, such as the inhibition of cell proliferation.
Part 1: Biochemical Potency and Selectivity Assessment
The initial step is to quantify the direct interaction between Compound X and a panel of purified kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
A highly sensitive and robust method for this is the LanthaScreen® Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6][7] This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound.[7]
Comparative Biochemical Data
The following table presents hypothetical IC50 data for Compound X alongside published data for well-characterized inhibitors targeting EGFR, Aurora Kinase A, and BTK. This comparative analysis is crucial for contextualizing the potency and selectivity of a novel compound.
| Kinase Target | Test Compound | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| EGFR | Compound X | 15 | Erlotinib | 2 | [8] |
| Aurora A | Compound X | 350 | Alisertib (MLN8237) | 1.2 | [9] |
| Aurora B | Compound X | 480 | Barasertib (AZD1152) | 0.37 | [9] |
| BTK | Compound X | >10,000 | Ibrutinib | 1.5 | [4] |
This table contains hypothetical data for Compound X for illustrative purposes.
From this hypothetical data, we can infer that Compound X is a potent inhibitor of EGFR, with moderate off-target activity against Aurora kinases and poor activity against BTK. This profile would suggest that Compound X is a relatively selective EGFR inhibitor.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol is adapted from the manufacturer's guidelines.[6][10]
Objective: To determine the IC50 of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compound (Compound X) and reference compound (Erlotinib)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 1 mM. Then, create an intermediate dilution plate by diluting the compounds in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A at 3 times the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A at 3 times the final desired concentration.
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
5 µL of the diluted test compound.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Activity Assessment
While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore a critical next step to assess a compound's membrane permeability, stability in the cellular milieu, and its effect on cell viability and proliferation.[11]
A widely used method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies ATP, an indicator of metabolically active cells.[12][13] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostasis induced by the test compound.
Comparative Cellular Data
To evaluate the cellular efficacy of Compound X, we would test it on a panel of cancer cell lines with known dependencies on the kinases of interest. For example, the HCT-116 cell line is sensitive to Aurora kinase inhibition, while the HCC827 cell line is dependent on EGFR signaling.
| Cell Line | Genetic Background | Test Compound | GI50 (µM) | Reference Compound | GI50 (µM) | Reference |
| HCC827 | EGFR-mutant (del E746-A750) | Compound X | 0.05 | Erlotinib | 0.01 | [3] |
| HCT-116 | Colorectal Carcinoma | Compound X | 2.5 | Alisertib (MLN8237) | 0.02 | [14] |
| Ramos | Burkitt's Lymphoma | Compound X | >50 | Ibrutinib | 0.005 | [15] |
This table contains hypothetical data for Compound X for illustrative purposes. GI50 (Growth Inhibition 50) is the concentration of a compound that inhibits cell growth by 50%.
This hypothetical data aligns with our biochemical findings, suggesting that Compound X effectively inhibits the proliferation of an EGFR-dependent cell line (HCC827) at a low concentration. Its weaker effect on the HCT-116 line is consistent with its lower biochemical potency against Aurora kinases. The lack of activity against the Ramos B-cell line corresponds to its inactivity against BTK.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's guidelines.[11][12][13]
Objective: To determine the GI50 of a test compound in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HCC827, HCT-116, Ramos)
-
Appropriate cell culture medium and serum
-
Test compound (Compound X) and reference compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test and reference compounds to the wells. Include wells with untreated cells (vehicle control) and wells with no cells (background control).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 value.
-
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Caption: Simplified EGFR signaling and the inhibitory action of Compound X.
Conclusion and Future Directions
This guide outlines a foundational in vitro testing strategy for novel pyrimidine-based compounds like this compound. Based on our hypothetical results, Compound X presents a promising profile as a selective EGFR inhibitor.
The logical next steps in its preclinical evaluation would include:
-
Broader Kinome Profiling: Testing against a large panel of kinases (e.g., a 400+ kinase panel) to more comprehensively determine its selectivity.
-
Mechanism of Action Studies: Confirming its ATP-competitive binding mode through mechanistic assays.
-
Cellular Target Engagement: Using techniques like Western blotting to confirm that Compound X inhibits EGFR phosphorylation in treated cells at concentrations consistent with its GI50 value.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models, such as xenografts of human tumors.
By following a structured, comparative, and self-validating approach, researchers can efficiently and accurately characterize the potential of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for BLK Overview. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_blk_man.pdf]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/drug-discovery-assays-reagents/lanthascreen-kinase-activity-assays.html]
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_mknk2_man.pdf]
- Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual TM403. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-2-0-assay-protocol.pdf]
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for LTK (TYK1). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/]
- Benchchem. Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. [URL: https://www.benchchem.com/blog/step-by-step-guide-for-performing-a-celltiter-glo-luminescent-cell-viability-assay/]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9222687/]
- Thermo Fisher Scientific. LanthaScreen® Kinase Binding Assay User Guide. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_kinase_binding_assays_ug.pdf]
- EGFR enzyme IC50 values for lead compound 1 and its analogues. ResearchGate. [URL: https://www.researchgate.net/figure/EGFR-enzyme-IC50-values-for-lead-compound-1-and-its-analogues-A-4-6-pyrimidine_fig3_259359306]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5170]
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396001/]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8132101/]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00456]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [URL: https://www.mdpi.com/1420-3049/24/13/2389]
- Aurora kinase inhibitors: Progress towards the clinic. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3492484/]
- The Development of BTK Inhibitors: A Five-Year Update. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8658863/]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10781702/]
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31843323/]
- (PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. ResearchGate. [URL: https://www.researchgate.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00587]
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25596757/]
- Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00192]
- Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. ResearchGate. [URL: https://www.researchgate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-compounds-against-PI3Kd-and-BTK-in-kinase-inhibition-assay_tbl1_323491410]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00812]
- (19) United States (12) Patent Application Publication (10) Pub. No.: US 2019 / 0202814 A1. Google Patents. [URL: https://patents.google.
- EP3334431B1 - 5-bromo-2,6-di-(1h-pyrazol-l-yl)pyrimidin-4-amine for use in the treatment of cancer. Google Patents. [URL: https://patents.google.
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/en/5-bromo-2-methylsulfonyl-pyrimidin-4-amine-1379324-53-4]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. [URL: https://patents.google.
- WO2015079417A1 - Novel amino pyrimidine derivatives. Google Patents. [URL: https://patents.google.
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. [URL: https://patents.google.
- Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. [URL: https://www.researchgate.net/publication/379053335_Synthesis_and_Biological_Evaluation_of_Bioactive_5-Bromo-2-Hydroxy-4-Chloro_Substituted_Ketimines]
- This compound CAS#: 1379324-53-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43343548.htm]
- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30306864/]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, pyrimidine-based scaffolds have emerged as a foundational framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine , a representative pyrimidine derivative, and its potential efficacy in cell-based assays, particularly in the context of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) inhibition. While direct experimental data for this specific compound is not publicly available, we will extrapolate its potential performance based on structure-activity relationship (SAR) studies of closely related analogs and provide a framework for its evaluation against established inhibitors.
The cGAS-STING-TBK1 Axis: A Key Innate Immune Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, this pathway converges on the serine/threonine kinases TBK1 and IKKε, which in turn phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral and anti-proliferative response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.[1]
Caption: The cGAS-STING-TBK1 signaling pathway.
This compound: A Potential TBK1/IKKε Inhibitor
The chemical structure of this compound, with its diaminopyrimidine core, is characteristic of a class of compounds known to target the ATP-binding pocket of kinases. The methylsulfonyl group at the 2-position and the bromine atom at the 5-position are key modifications that influence potency and selectivity. Structure-activity relationship studies on similar 2,4-diaminopyrimidine series have demonstrated that modifications at these positions are critical for potent inhibition of TBK1/IKKε.[2][3]
While specific inhibitory concentrations (IC50) for this compound are not available in the public domain, we can infer its potential activity by comparing it to well-characterized pyrimidine-based TBK1/IKKε inhibitors.
Comparative Analysis with Alternative TBK1/IKKε Inhibitors
Several pyrimidine-based compounds have been developed and characterized as potent inhibitors of TBK1 and IKKε. Below is a comparison of key alternatives:
| Compound | Target(s) | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Key Features |
| BX795 | TBK1, IKKε, PDK1, Aurora B, ERK8, MARK3 | TBK1: 6 nM; IKKε: 41 nM | Inhibits IRF3 phosphorylation and IFN-β production. | Broad kinase selectivity.[3] |
| MRT67307 | TBK1, IKKε, ULK1/2 | TBK1: 19 nM; IKKε: 160 nM | Blocks IRF3 phosphorylation and autophagy. | More selective than BX795 for TBK1/IKKε over many other kinases. |
| GSK8612 | TBK1, IKKε | TBK1: <10 nM (cellular assay) | Potent and selective inhibitor in cell-based assays. | High selectivity for TBK1/IKKε.[4] |
| Compound II | TBK1 | Not specified | Potent inhibitor of TBK1-mediated IFN response in vitro and in vivo. | Specificity for TBK1 demonstrated in cellular assays.[5] |
Based on the shared pyrimidine scaffold, it is plausible that this compound exhibits inhibitory activity against TBK1/IKKε. The bromine at the 5-position is a feature shared with some less selective kinase inhibitors, suggesting it may have a broader kinase profile.[6] The methylsulfonyl group is a strong electron-withdrawing group that can influence binding affinity.
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of this compound, a series of cell-based assays are recommended. These assays are designed to provide a comprehensive profile of the compound's activity, from direct target engagement to downstream functional consequences.
Experimental Workflow
Caption: Workflow for evaluating a novel TBK1/IKKε inhibitor.
Protocol 1: IFN-β Luciferase Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter, a direct downstream target of the cGAS-STING-TBK1 pathway.
Methodology:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Transfection: Co-transfect cells with:
-
An IFN-β promoter-driven firefly luciferase reporter plasmid.
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
(Optional) Plasmids expressing STING and/or cGAS to enhance the signal.
-
-
Compound Treatment: 24 hours post-transfection, treat cells with a dose-range of this compound and control inhibitors (e.g., BX795, MRT67307) for 1 hour.
-
Pathway Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Protocol 2: IRF3 Phosphorylation Assay
This assay directly measures the phosphorylation of IRF3 at Ser396, a key indicator of TBK1/IKKε activity.
Methodology:
-
Cell Line: THP-1 (a human monocytic cell line) or primary macrophages, which endogenously express the STING pathway components.
-
Compound Treatment: Pre-treat cells with a dose-range of this compound and control inhibitors for 1 hour.
-
Pathway Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) or a TLR3 agonist (e.g., poly(I:C)) for 1-2 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed inhibition is due to specific pathway modulation or general cytotoxicity.
Methodology:
-
Cell Line: Use the same cell lines as in the functional assays (e.g., HEK293T, THP-1).
-
Compound Treatment: Treat cells with a dose-range of this compound for a period relevant to the functional assays (e.g., 24 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and normalize to the vehicle-treated control to determine the percentage of viable cells.
Conclusion
While direct experimental evidence for the efficacy of this compound in cell-based assays is currently lacking, its chemical structure strongly suggests potential activity as a TBK1/IKKε inhibitor. The provided experimental framework offers a robust approach to thoroughly characterize its potency, selectivity, and cellular effects. By employing these standardized assays, researchers can generate the necessary data to objectively compare its performance against established inhibitors like BX795 and MRT67307. Such a comparative analysis is essential for identifying novel and improved chemical probes and potential therapeutic leads targeting the cGAS-STING-TBK1 signaling pathway.
References
-
McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173. [Link]
-
Canning, P., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12095-12111. [Link]
-
Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
-
Clark, K., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173. [Link]
-
Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Hutti, J. E., et al. (2014). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(1), 133-141. [Link]
-
McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Icahn School of Medicine at Mount Sinai. [Link]
-
Canning, P., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Hutti, J. E., et al. (2012). Compounds showing the most efficient inhibition of TBK1. IC 50 values... ResearchGate. [Link]
-
Hasan, M., et al. (2017). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 199(11), 3993-4002. [Link]
-
Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. ResearchGate. [Link]
-
Scott, J. S., et al. (2013). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 4(6), 959-964. [Link]
-
Klutchko, S. R., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]
-
Dehbi, O., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2462. [Link]
-
Garmabi, H., et al. (2023). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115161. [Link]
-
Chow, A., et al. (2021). Emerging roles of TBK1 in cancer immunobiology. Trends in Cancer, 7(11), 1018-1034. [Link]
-
Jenkins, M. H., et al. (2023). Inhibition of TBK1/IKKε mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. Cell Death & Differentiation, 30(6), 1519-1530. [Link]
-
Ullah, T. R., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications, 14(1), 5769. [Link]
Sources
- 1. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Synthesis of Novel Pyrimidine Compounds
For researchers and drug development professionals, the synthesis of novel pyrimidine derivatives is a cornerstone of medicinal chemistry. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anticancer drugs like capecitabine to antihypertensives like minoxidil.[1] However, the successful synthesis of a novel compound is not merely about achieving a final product; it is about rigorously validating its identity, purity, and structural integrity.
This guide provides an in-depth, experience-driven comparison of modern synthetic strategies and the critical analytical workflows required to validate their outcomes. We move beyond simple protocols to explain the causality behind our choices, ensuring that every step is part of a self-validating system.
Part 1: A Comparative Overview of Modern Pyrimidine Synthesis Strategies
The choice of synthetic route is the first critical decision point and directly impacts yield, purity, and scalability. While classical methods exist, modern approaches often prioritize efficiency, safety, and sustainability—principles central to green chemistry.[2][3][4][5][6] We will compare two powerful and widely adopted strategies: the Microwave-Assisted Biginelli Reaction and the Palladium-Catalyzed Suzuki Coupling.
The Biginelli Reaction: A Classic Reimagined with Modern Technology
The Biginelli reaction is a one-pot, three-component synthesis that efficiently creates dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (or thiourea).[7][8] Its primary advantage is atom economy and operational simplicity. The causality for its continued relevance lies in its multicomponent nature, which allows for rapid generation of molecular diversity.[9][10]
However, traditional heating methods can lead to long reaction times and moderate yields. The application of microwave irradiation is a transformative improvement.[1] The mechanism of microwave heating involves direct energy transfer to polar molecules through dipolar polarization and ionic conduction, resulting in rapid, uniform heating that often leads to cleaner reactions, shorter times, and higher yields compared to conventional oil baths.[1][11]
The Suzuki Coupling: Precision and Versatility in C-C Bond Formation
For constructing highly functionalized, diarylated pyrimidines, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[12] This method involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst.[13][14] The rationale for choosing Suzuki coupling lies in its remarkable functional group tolerance and its ability to form C-C bonds with surgical precision, which is often difficult to achieve with other methods.[13][15] Microwave assistance has also been shown to drastically reduce reaction times for Suzuki couplings from hours to mere minutes.[15]
Performance Comparison of Synthetic Methods
The following table provides a clear comparison of these methods, offering a data-driven basis for selecting the optimal route for your specific research goals.
| Parameter | Conventional Biginelli Reaction | Microwave-Assisted Biginelli Reaction | Microwave-Assisted Suzuki Coupling |
| Reaction Type | Multicomponent Condensation | Multicomponent Condensation | Palladium-Catalyzed Cross-Coupling |
| Key Advantage | High atom economy, simple setup | Extremely rapid, higher yields, cleaner | High versatility, excellent functional group tolerance |
| Typical Reaction Time | 8-24 hours | 5-20 minutes[11][16] | 10-30 minutes[15] |
| Typical Yields | 40-70% | 75-95%[11] | 65-90%[14][15] |
| Primary Application | Synthesis of dihydropyrimidinones | Rapid library synthesis, process optimization | Synthesis of complex, substituted biaryl pyrimidines |
| Limitations | Long reaction times, potential for side products | Requires specialized microwave reactor | Cost of catalyst, sensitivity to air/moisture |
Part 2: The Validation Workflow: A Self-Corroborating Analytical System
Validation is not a single step but a workflow where each technique provides a piece of evidence. When combined, these pieces should form an unambiguous confirmation of the target molecule's identity and purity. The diagram below illustrates the logical flow from a purified product to a fully validated novel compound.
Caption: The logical workflow from synthesis to final validation.
Purity Assessment with High-Performance Liquid Chromatography (HPLC)
Causality: Before committing to extensive structural analysis, you must first confirm the purity of your sample. HPLC is the gold standard for this task. The underlying principle is the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[17] For pyrimidine derivatives, which are often moderately polar, a reversed-phase C18 column is the logical starting point. Using a buffered mobile phase is critical because pyrimidines contain basic nitrogen atoms; a stable pH prevents peak tailing and ensures reproducible retention times.[18]
-
System Preparation: Use an HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution Method: Start with a gradient elution to ensure all potential impurities are observed. A typical gradient might be 5% to 95% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the pyrimidine core absorbs, typically around 254 nm or 270 nm.[17]
-
Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak. A compound is generally considered pure enough for subsequent validation if it is >95%.
Molecular Weight Confirmation with Mass Spectrometry (MS)
Causality: Once purity is established, the next step is to confirm that the compound has the correct molecular weight. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight.[19] Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful, as it can provide the mass of the main peak as well as any co-eluting impurities.[20][21] Electrospray ionization (ESI) in positive mode is typically effective for pyrimidines, as the ring nitrogens are readily protonated to form an [M+H]⁺ ion.
-
Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer like a Q-TOF or Orbitrap for accurate mass measurement.
-
LC Method: The same HPLC method used for purity analysis can be directly coupled to the MS.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Interpretation:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ ion (the molecular weight plus the mass of a proton, 1.007 Da).
-
Compare the observed mass to the calculated theoretical mass. A match within 5 ppm provides high confidence in the elemental composition.
-
Unambiguous Structural Elucidation with NMR Spectroscopy
Causality: While MS confirms the molecular formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise atomic connectivity of a molecule.[17]
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR reveals the number of chemically distinct carbon atoms.[22] For a novel pyrimidine, ¹H NMR will confirm the substitution pattern on the ring and the structure of the substituents, while ¹³C NMR confirms the carbon framework.[23][24]
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it dissolves a wide range of organic compounds and shifts exchangeable protons (like N-H) downfield.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Observe the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Note the chemical shift of each unique carbon.
-
-
Data Interpretation: Compare the observed spectra with expected values. For a pyrimidine ring, characteristic shifts are expected:
The table below shows hypothetical NMR data for a novel pyrimidine derivative, demonstrating how the data validates the structure.
| Structure Fragment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | Rationale |
| Pyrimidine C2-H | δ 9.1 (s, 1H) | δ 158.5 | Singlet proton far downfield, characteristic of the C2 position between two nitrogens. |
| Pyrimidine C5-H | δ 7.4 (d, 1H) | δ 122.0 | Doublet in the aromatic region, coupled to C6-H. |
| Pyrimidine C6-H | δ 8.6 (d, 1H) | δ 156.0 | Doublet coupled to C5-H, further downfield due to proximity to N1. |
| Phenyl C4-substituent | δ 7.5-7.9 (m, 5H) | δ 128-138 | Multiplet integrating to 5 protons, typical for a monosubstituted phenyl ring. |
| Methyl C5-substituent | δ 2.5 (s, 3H) | δ 21.5 | Singlet integrating to 3 protons in the aliphatic region. |
Conclusion
Validating the synthesis of a novel pyrimidine compound is a systematic process that relies on the synergistic use of orthogonal analytical techniques. By following a logical workflow—first confirming purity with HPLC, then molecular weight with MS, and finally elucidating the exact structure with NMR—researchers can have the highest degree of confidence in their results. This guide provides not only the protocols but also the scientific reasoning behind them, empowering you to design and execute robust validation strategies for your next discovery.
References
-
RASĀYAN J. Chem. Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. [Link]
-
Al-Ghorbani, M. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of Organic Chemistry. [Link]
-
Kappe, C. O., et al. Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Publications. [Link]
-
Tsolaki, E., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Shaikh, R. Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. ResearchGate. [Link]
-
Sahoo, B. M., et al. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Patil, P., et al. Green Recipes for Pyrimidine. PubMed. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Farcas, A. D., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]
-
Hudson, L. J., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
ResearchGate. Synthesis of pyrimidines via Biginelli reaction. [Link]
-
Sennos Biotech. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology (JIMP). [Link]
-
Patil, P., et al. Green Recipes for Pyrimidine. Bentham Science. [Link]
-
Eid, E. M. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Ingenta Connect. [Link]
-
Wang, Y., et al. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. PubMed. [Link]
-
ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
El-Gazzar, M. G., et al. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
-
Vaghasia, S. J. & Shah, V. H. Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Cîrstea, E., et al. Microwave-assisted synthesis of Co(II), Ni(II), Ti(III), and Ti (IV) complexes of iminochromeno-pyrido-pyrimidine and in vitro antiproliferative effect against H460, MCF-7, and HCT116. Taylor & Francis Online. [Link]
-
ResearchGate. Optimized MS/MS settings of pyrimidines and related metabolites. [Link]
-
Ahmed, O., et al. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
-
Chan, K. S., et al. Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. ACS Publications. [Link]
-
ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]
-
Reismann, P., et al. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. [Link]
-
Hussain, Z., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]
-
Nakanishi, T., et al. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. PubMed. [Link]
-
Al-Abdullah, E. S., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
-
Sargsyan, A., et al. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. [Link]
-
Gamelin, E., et al. A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. ResearchGate. [Link]
-
Mathew, B., et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]
-
Markelj, J., et al. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Leston, G. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. John Wiley & Sons, Ltd.[Link]
-
Alcaide, B., et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
J-Stage. The paper-chromatographic analysis of purine and pyrimidine bases begun by Vischer & Chargaffl) and Hotckiss2) has been elab. [Link]
-
Analytical Chemistry. Chromatography of Pyrimidine Reduction Products. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on ...: Ingenta Connect [ingentaconnect.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
This guide provides a detailed, safety-first protocol for the proper disposal of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine (CAS No. 1379324-53-4). As a specialized heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its handling and disposal demand a rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and scientific integrity in your laboratory.
Part 1: Hazard Identification and Chemical Profile
Understanding the inherent risks of a compound is the first step toward safe handling. While comprehensive toxicological data for this compound is not widely published, its structure—containing a brominated pyrimidine ring and a sulfonyl group—allows us to infer its likely hazard profile based on structurally similar chemicals.[1][2] The presence of a halogen (bromine) categorizes this compound's waste as halogenated organic waste .[3][4]
A closely related compound, 5-Bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8), is classified as harmful if swallowed and a serious eye irritant.[5][6] Therefore, it is prudent to handle this compound with the same, if not greater, level of caution.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₆BrN₃O₂S | [7] |
| Molecular Weight | 252.09 g/mol | [7] |
| CAS Number | 1379324-53-4 | [7][8] |
| Appearance | Likely a solid at room temperature | [1] |
| Functional Groups | Pyrimidine, Amine, Sulfonyl, Bromo |[2][7] |
Table 2: Inferred GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Note: This table is based on data from structurally similar compounds and represents a conservative safety approach in the absence of specific data.[5][9][10]
Part 2: Pre-Disposal Safety Protocol: Engineering Controls & PPE
Before beginning any disposal-related activities, establishing a safe work environment is paramount. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which outlines specific safety procedures.[11][12][13]
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and the preparation of its waste for disposal must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, which may be harmful.[11][13]
-
Safety Shower & Eyewash Station: Ensure there is unobstructed access to a functional safety shower and eyewash station.[13]
Personal Protective Equipment (PPE): The correct PPE forms a non-negotiable barrier between the researcher and potential chemical exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before use. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[5]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required if there is a risk of exposure levels being exceeded.[5][12]
Part 3: Step-by-Step Disposal Procedures
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle-to-grave".[14][15]
Workflow for Waste Stream Management
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
Protocol 1: Decontamination of Laboratory Glassware and Surfaces
Causality: Trace amounts of the compound can remain on surfaces and glassware, posing an exposure risk and potentially contaminating future experiments. Rinsing with a suitable solvent transfers the chemical from the surface into a collectible liquid waste stream.
-
Initial Rinse: Rinse the contaminated glassware or surface with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol). Crucially, this first rinsate is considered hazardous waste.
-
Collection: Decant the first rinsate into a designated "Halogenated Organic Liquid Waste" container.[16]
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[16] Given the potential hazards of this compound, a triple-rinse protocol is recommended.
-
Final Cleaning: After the hazardous rinses are collected, the glassware can be cleaned using standard laboratory detergents.
Protocol 2: Segregation and Collection of Waste
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating waste based on hazard class is a fundamental requirement by regulatory bodies like the EPA to ensure safe transport and disposal.[17][18]
-
Solid Waste:
-
Description: Includes unused or expired this compound, contaminated spill cleanup materials, weigh boats, and contaminated PPE (gloves, wipes).
-
Container: A dedicated, properly labeled "Halogenated Organic Solid Waste" container. This should be a robust container with a secure lid, such as a polyethylene pail.
-
Procedure: Carefully place solid waste into the container, minimizing the creation of dust. Once full, securely seal the container.
-
-
Liquid Waste:
-
Description: Includes all collected rinsates and any solutions containing the compound.
-
Container: A dedicated, properly labeled "Halogenated Organic Liquid Waste" container.[3] This must be a chemically compatible, non-reactive container (e.g., a high-density polyethylene carboy) with a screw cap. Never use a metal can.
-
Procedure: Using a funnel, carefully pour the liquid waste into the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion. Keep the container closed when not in use.
-
Protocol 3: Labeling and Storage
Causality: Accurate labeling is an OSHA and EPA requirement that communicates hazards to everyone in the laboratory and is essential for the final disposal company to handle the waste correctly.[17][19]
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream (e.g., "Acetone").
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[19]
-
The date on which waste was first added to the container (the "accumulation start date").
-
-
Storage:
-
Store sealed waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
-
Store away from incompatible materials, heat sources, and high-traffic areas.[17]
-
Protocol 4: Final Disposal
Causality: Due to its classification as a hazardous and halogenated organic compound, specialized treatment is required to destroy the molecule and prevent environmental contamination.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[20]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.[21] This is illegal and environmentally harmful.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize this chemical with strong acids or bases without a fully validated and understood procedure, as hazardous decomposition products could be formed.[5]
-
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the full, sealed, and properly labeled waste containers.
Part 4: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
Table 3: First-Aid Measures
| Exposure Route | Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][22] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[22][23] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[23][24] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][24] |
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If flammable solvents are involved, remove all ignition sources.
-
Contain: For small spills of the solid, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. For liquid spills, dike the spill with absorbent pads.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in Protocol 1.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Enhesa. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Moravian College. [Link]
-
Degradation and disposal of some enzyme inhibitors. PubMed, National Institutes of Health. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine | C5H5BrClN3OS. PubChem, National Institutes of Health. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3. PubChem, National Institutes of Health. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. ChemBK. [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]
-
Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET - Trimec® Classic Broadleaf Herbicide. CDMS.net. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Toward Understanding Amines and Their Degradation Products. PubMed Central, National Institutes of Health. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs. PubMed, National Institutes of Health. [Link]
-
Chemical Waste. MIT Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Cas 38275-48-8, 5-BROMO-2-METHANESULFONYL-PYRIMIDINE. LookChem. [Link]
Sources
- 1. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine | C5H5BrClN3OS | CID 86677016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. osha.gov [osha.gov]
- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. usbioclean.com [usbioclean.com]
- 18. Chemical Waste – EHS [ehs.mit.edu]
- 19. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 20. epa.gov [epa.gov]
- 21. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. cdms.net [cdms.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
This document provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine (CAS: 1379324-53-4). As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the critical information needed for safe and effective research. The following procedural guidance is designed to directly answer your operational questions, ensuring the well-being of all laboratory personnel.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure. The causality is clear: direct contact with mucous membranes (eyes, ingestion) is the primary risk pathway. Therefore, our protective strategy is centered on creating robust barriers.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. This is not merely a checklist but a system designed to protect you at every stage of the handling process.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Expert Rationale: Standard safety glasses are insufficient. The "tightly fitting" specification is crucial to prevent dust particles or splashes from entering the eyes from the sides, top, or bottom. The chemical's ability to cause serious irritation means even minimal contact can lead to significant injury. A face shield should be considered if there is a significant risk of splashing during solution preparation.
Skin and Body Protection: A Comprehensive Barrier
-
Hand Protection: Chemically resistant, impervious gloves are required. Nitrile gloves are a common and effective choice, but it is critical to inspect them for tears or punctures before each use. Contaminated gloves should be removed immediately using proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.
-
Body Protection: Wear a long-sleeved laboratory coat.[2] Fire-resistant and impervious clothing is recommended for an additional layer of safety.[1] This prevents incidental contact with skin and contamination of personal clothing.
Respiratory Protection: Mitigating Inhalation Risks
While not the primary classified hazard, the potential for dust formation during handling necessitates respiratory precautions.[1]
-
Standard Operations: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][3]
-
Emergency or High-Exposure Scenarios: If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1] Enrollment in your institution's respirator program is often required for this level of protection.[4]
Data Presentation: PPE Summary Table
For quick reference, the following table summarizes the essential PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Hand | Chemically resistant gloves | Inspect for integrity before each use |
| Body | Laboratory coat, long-sleeved | Impervious clothing recommended[1] |
| Respiratory | Work in a chemical fume hood | Full-face respirator if exposure limits are exceeded[1] |
Experimental Protocol: Safe Handling Workflow
This step-by-step protocol ensures that safety is integrated into the entire experimental process.
-
Preparation:
-
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Prepare your workspace within a chemical fume hood.
-
Don all required PPE in the correct order: lab coat, then safety goggles, then gloves.
-
-
Handling the Compound:
-
Post-Handling:
Operational and Disposal Plan
Accidental Release Measures
In the event of a spill, immediate and correct action is critical.
-
Personal Precautions: Avoid dust formation.[1] Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Use a designated, clearly labeled, and sealable container for all chemical waste and grossly contaminated disposables (e.g., gloves, weighing paper).[6]
-
Labeling: The label must clearly state "Hazardous Waste" and the chemical name.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Disposal: Arrange for disposal through a licensed chemical waste management company, ensuring compliance with all local, state, and federal regulations.[1][6][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: Workflow for Safely Handling this compound.
References
-
SAFETY DATA SHEET - CDMS.net (Trimec® Classic Broadleaf Herbicide). CDMS.net. [Link]
-
Chemical Process SOP Example (5-Bromo-2-Deoxyuridine). University of Washington. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
